N-Formylkynurenine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHJHXPTQMMKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862515 | |
| Record name | N'-Formylkynurenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N'-Formylkynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1022-31-7, 3978-11-8 | |
| Record name | N-Formylkynurenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-Formylkynurenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC334199 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-Formylkynurenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORMYLKYNURENINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3FFD7AJC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N'-Formylkynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
N-Formylkynurenine Synthesis from Tryptophan by IDO1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism. By converting L-tryptophan to N-formylkynurenine, IDO1 plays a critical role in modulating immune responses and has emerged as a significant therapeutic target, particularly in oncology and autoimmune diseases. The depletion of tryptophan and the accumulation of its downstream metabolites, collectively known as kynurenines, create a potent immunosuppressive microenvironment. This technical guide provides an in-depth examination of the biochemical synthesis of this compound by IDO1, including its enzymatic mechanism, kinetics, and the key signaling pathways it modulates. Furthermore, this document offers detailed experimental protocols for measuring IDO1 activity and quantifying its products, alongside a summary of key quantitative data to support research and development efforts in this field.
The Enzymatic Synthesis of this compound
IDO1 is a monomeric oxidoreductase that catalyzes the oxidative cleavage of the pyrrole ring of the indole moiety in tryptophan.[1][2] This reaction incorporates molecular oxygen across the 2,3-double bond of the indole ring to produce this compound (NFK).[3][4] The enzyme contains a ferrous heme cofactor in its active site, which is essential for its catalytic activity.[5]
The catalytic cycle involves the binding of both L-tryptophan and molecular oxygen (O2) to the heme iron within the active site, forming a ternary complex. While the precise mechanism is complex, it is understood to involve the formation of a ferryl intermediate. Following the oxidative ring cleavage, NFK is released. This product is then rapidly hydrolyzed by constitutively expressed arylformamidases in the cell to yield L-kynurenine.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Oxidation by Indoleamine 2,3-Dioxygenase: EVIDENCE FOR A COMMON REACTION MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL4i1 and IDO1: Oxidases that control a tryptophan metabolic nexus in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
N-Formylkynurenine: A Pivotal Intermediate in Tryptophan Metabolism with Emerging Signaling Roles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formylkynurenine (NFK) is the inaugural metabolite in the kynurenine pathway, the principal route of tryptophan catabolism in mammals. Traditionally viewed as a transient intermediate, recent scientific evidence has unveiled a more complex and multifaceted role for NFK. Beyond its enzymatic conversion to kynurenine, NFK participates in non-enzymatic reactions, forming adducts with cellular nucleophiles and suggesting a potential role in cellular signaling and redox homeostasis. This technical guide provides a comprehensive overview of the function of this compound in tryptophan metabolism, detailing its enzymatic regulation, involvement in signaling pathways, and its implications in health and disease. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of tryptophan metabolism and related therapeutic areas.
Introduction
The catabolism of the essential amino acid L-tryptophan is a critical metabolic process, with over 95% being channeled through the kynurenine pathway.[1] This intricate pathway is not merely a degradative route but is also a vital source of nicotinamide adenine dinucleotide (NAD+) and a producer of a host of bioactive molecules that modulate immunological and neurological functions.[2][3] The first and rate-limiting step of this pathway is the oxidative cleavage of the indole ring of tryptophan to produce this compound.[1][4] This reaction is catalyzed by two distinct heme-containing enzymes: indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). While historically considered a short-lived precursor to L-kynurenine, emerging research highlights that NFK's chemical reactivity allows it to participate in non-enzymatic pathways, expanding its functional significance.
The Canonical Kynurenine Pathway: Formation and Conversion of this compound
The initial step in the kynurenine pathway is the conversion of L-tryptophan to this compound. This oxidation reaction is catalyzed by either IDO1, IDO2, or TDO. IDO enzymes are widely distributed in extrahepatic tissues and are inducible by pro-inflammatory stimuli, whereas TDO is primarily found in the liver and is regulated by corticosteroids and tryptophan levels.
Following its formation, NFK is rapidly hydrolyzed by the enzyme arylformamidase (also known as kynurenine formamidase) to yield L-kynurenine and formate. L-kynurenine then stands at a critical metabolic branchpoint, leading to the synthesis of several neuroactive and immunomodulatory compounds.
Enzymatic Regulation and Kinetics
The enzymes responsible for the formation and conversion of NFK are tightly regulated, influencing the overall flux of the kynurenine pathway. The kinetic parameters of these enzymes are crucial for understanding their efficiency and substrate affinity.
| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1·µM-1) | Reference |
| IDO1 | Human | L-Tryptophan | 20.90 ± 3.95 | Not Reported | Not Reported | |
| IDO2 | Human | L-Tryptophan | 6809 ± 917 | Not Reported | Not Reported | |
| Arylformamidase (KFase) | Drosophila melanogaster | This compound | 320 ± 60 | 1584 ± 267 | 4.95 |
A Non-Enzymatic Branch: this compound as a Reactive Molecule
Recent studies have illuminated a non-enzymatic fate for NFK, challenging the paradigm of its role as a simple metabolic intermediate. Under physiological conditions (pH 7.4, 37°C), NFK can undergo deamination to form a highly reactive electrophilic intermediate, NFK-carboxyketoalkene (NFK-CKA). This intermediate can rapidly form adducts with biological nucleophiles, most notably the thiol-containing antioxidants cysteine and glutathione.
This nucleophile-scavenging activity suggests a potential role for NFK in modulating cellular redox status and protecting against oxidative stress. The balance between the enzymatic conversion of NFK to kynurenine and its non-enzymatic reactions is likely influenced by the local concentrations of arylformamidase and cellular nucleophiles.
Signaling Pathways and Physiological Relevance
The dual fate of this compound, leading to either the canonical kynurenine pathway or to nucleophile adducts, has significant implications for cellular signaling.
The Kynurenine Pathway Signaling
The downstream metabolites of the kynurenine pathway, originating from the enzymatic conversion of NFK, are well-established signaling molecules. For instance, kynurenine itself can activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in immune regulation. Other metabolites have neurotoxic or neuroprotective effects.
This compound Adducts and Potential Signaling
The formation of NFK-glutathione and NFK-cysteine adducts represents a novel signaling modality. The consumption of cellular glutathione, a key antioxidant, through adduction with NFK-CKA could impact redox-sensitive signaling pathways. Further research is required to elucidate the specific biological activities of these NFK adducts and their role in cellular communication.
Mandatory Visualizations
Diagram 1: The Central Role of this compound in Tryptophan Metabolism
References
- 1. The mechanism of formation of this compound by heme dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glutathione biosynthesis is a metabolic vulnerability in PI3K/Akt-driven breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Initial Characterization of N-Formylkynurenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylkynurenine (NFK) is a pivotal intermediate in the catabolism of the essential amino acid L-tryptophan. For decades, NFK was largely considered a transient and relatively inconsequential precursor to L-kynurenine. However, recent discoveries have shed new light on its reactivity and potential biological significance, challenging this canonical view. This technical guide provides a comprehensive overview of the discovery, initial characterization, and analytical methodologies related to NFK, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
Discovery and Biochemical Context
The discovery of this compound is intrinsically linked to the elucidation of the kynurenine pathway, the principal route of tryptophan degradation in mammals, accounting for over 95% of its metabolism. This pathway is initiated by the oxidative cleavage of the indole ring of tryptophan, a reaction catalyzed by two distinct heme-containing dioxygenase enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO).[1][2] This initial, rate-limiting step yields this compound.[3][4]
TDO is primarily expressed in the liver and is responsible for regulating systemic tryptophan levels.[5] In contrast, IDO (with its isoforms IDO1 and IDO2) is more widely distributed in extrahepatic tissues, including the brain, and is notably induced by pro-inflammatory cytokines such as interferon-γ (IFN-γ). The differential expression and regulation of these enzymes underscore the diverse physiological and pathological roles of the kynurenine pathway, from immune modulation to neurotransmission.
Following its formation, NFK is rapidly hydrolyzed by the enzyme kynurenine formamidase (also known as arylformamidase) to yield L-kynurenine and formate. L-kynurenine then serves as a central branch point for the synthesis of several neuroactive and immunomodulatory downstream metabolites.
Biochemical Characterization and Properties
This compound is a formylated derivative of kynurenine, with the chemical formula C₁₁H₁₂N₂O₄ and a molar mass of 236.227 g·mol⁻¹.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₁₂N₂O₄ | |
| Molar Mass | 236.227 g·mol⁻¹ | |
| Systematic IUPAC Name | (2S)-2-Amino-4-(2-formamidophenyl)-4-oxobutanoic acid | |
| CAS Number | 3978-11-8 | |
| Appearance | Solid | |
| Absorbance Maximum (λmax) | ~321 nm |
Quantitative Data
Precise quantification of NFK in biological matrices is challenging due to its transient nature and low physiological concentrations. It is rapidly converted to kynurenine, and its levels are reported to be less than 1 µM in mammalian blood.
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism | Km | kcat | Reference(s) |
| Human IDO1 | L-Tryptophan | Human | 20.90 ± 3.95 µM | Not Reported | |
| Human IDO2 | L-Tryptophan | Human | 6809 ± 917 µM | Not Reported | |
| Human TDO | L-Tryptophan | Human | Similar to D-Trp | Not Reported | |
| Human TDO | D-Tryptophan | Human | Similar to L-Trp | 10-fold lower than L-Trp | |
| Kynurenine Formamidase | N-Formyl-L-kynurenine | Drosophila melanogaster | 0.32 ± 0.06 mM | 1584 ± 267 min⁻¹ | |
| Kynurenine Formamidase | N-Formyl-L-kynurenine | Mouse (recombinant) | 180-190 µM | 42 µmol/min/mg |
Experimental Protocols
Synthesis and Purification of this compound
A common method for the synthesis of NFK involves the formylation of commercially available L-kynurenine.
Protocol: Synthesis of this compound
-
Reagents: L-kynurenine, Formic acid, Acetic anhydride, Diethyl ether, Absolute ethanol.
-
Procedure: a. Prepare a formylating mixture by combining acetic anhydride and formic acid on ice, then allowing it to warm to room temperature. b. Dissolve L-kynurenine in formic acid. c. Add the formylating mixture to the L-kynurenine solution. d. Allow the reaction to proceed overnight at room temperature. e. Precipitate the product by adding a large excess of diethyl ether and cooling on ice. f. Decant the ether and wash the precipitate with absolute ethanol.
-
Purification: The crude NFK can be further purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). The purity of the final product should be assessed by analytical HPLC and mass spectrometry.
Enzymatic Assay for IDO1 Activity
The activity of IDO1 can be determined by measuring the production of its downstream product, kynurenine, after the hydrolysis of NFK.
Protocol: In Vitro IDO1 Activity Assay
-
Reagents:
-
Assay Buffer: 50 mM Potassium phosphate buffer (pH 6.5)
-
L-Tryptophan (substrate)
-
Ascorbate (reducing agent)
-
Methylene blue (electron carrier)
-
Catalase (to remove H₂O₂)
-
Recombinant human IDO1 enzyme or cell/tissue lysate
-
30% (w/v) Trichloroacetic acid (TCA) (to stop the reaction)
-
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, ascorbate, methylene blue, catalase, and L-tryptophan. b. Initiate the reaction by adding the IDO1 enzyme source. c. Incubate at 37°C for a defined period (e.g., 30-60 minutes). d. Stop the reaction by adding TCA. e. Incubate at 50-65°C for 30 minutes to hydrolyze NFK to kynurenine. f. Centrifuge to pellet precipitated proteins. g. Analyze the supernatant for kynurenine concentration using HPLC or a colorimetric assay.
Quantification of this compound by HPLC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NFK in biological samples.
Protocol: Sample Preparation and HPLC-MS/MS Analysis
-
Sample Preparation (for plasma/serum): a. To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled NFK). b. Precipitate proteins by adding a solvent like methanol or an acid like TCA. c. Vortex and centrifuge to pellet the proteins. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in the initial mobile phase for injection.
-
HPLC-MS/MS Analysis: a. Chromatographic Separation:
- Column: C18 reversed-phase column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. b. Mass Spectrometric Detection:
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for NFK and its internal standard.
Signaling Pathways and Biological Roles
The Canonical Kynurenine Pathway
The primary fate of NFK is its rapid conversion to L-kynurenine, which then enters a complex metabolic network with significant physiological consequences. Kynurenine can be metabolized via three main branches, leading to the production of neuroprotective kynurenic acid, the neurotoxic 3-hydroxykynurenine and quinolinic acid, and anthranilic acid. The balance between these branches is crucial for maintaining neuronal health and immune homeostasis. Notably, kynurenine itself can act as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in regulating immune responses. There is limited evidence to suggest that NFK directly activates the AHR.
A Non-Enzymatic Branch of the Kynurenine Pathway
Recent research has uncovered a novel, non-enzymatic fate for NFK. Under physiological conditions (pH 7.4, 37°C), NFK can undergo deamination to form a reactive electrophilic intermediate, NFK-carboxyketoalkene. This intermediate rapidly forms adducts with biological nucleophiles, such as the antioxidants cysteine and glutathione. This discovery suggests that NFK may have a role in modulating cellular redox status, independent of its conversion to kynurenine. The balance between the enzymatic hydrolysis of NFK to kynurenine and this non-enzymatic pathway appears to be regulated by the presence of hydrolases, which are abundant in serum.
Experimental Workflow for NFK Characterization
The characterization of NFK involves several key experimental stages, from its synthesis or isolation to its quantification and the assessment of its biological context.
Conclusion
This compound, once viewed as a simple intermediate, is emerging as a molecule with complex chemistry and potentially significant, though indirect, biological roles. Its position as the first metabolite in the kynurenine pathway places it at a critical control point for a cascade of bioactive molecules. The discovery of its non-enzymatic reactivity opens new avenues for research into its contribution to cellular homeostasis and pathology. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the multifaceted nature of this compound and its implications for human health and disease.
References
- 1. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activated Tryptophan-Kynurenine metabolic system in the human brain is associated with learned fear - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of formation of this compound by heme dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Kynurenine Pathway, Aryl Hydrocarbon Receptor, and Alzheimer’s Disease [mdpi.com]
N-Formylkynurenine as a key intermediate in tryptophan catabolism.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The catabolism of the essential amino acid L-tryptophan is a critical metabolic process, with over 95% being channeled through the kynurenine pathway.[1] This pathway is not merely a degradative route but a vital source of bioactive metabolites that play crucial roles in immune regulation, neurotransmission, and cellular energy production, culminating in the synthesis of nicotinamide adenine dinucleotide (NAD+).[1][2] At the very entrance to this pathway stands N-formylkynurenine (NFK), the direct product of tryptophan oxidation. Though often viewed as a transient intermediate, NFK is the gatekeeper metabolite, and its formation is the rate-limiting step of the entire cascade.[3] This guide provides a detailed technical overview of this compound, covering its enzymatic regulation, physiological and pathological significance, and the experimental protocols essential for its study.
Biochemistry of this compound
This compound is formed through the oxidative cleavage of the indole ring of L-tryptophan. This reaction is catalyzed by two distinct, heme-containing dioxygenase enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO).[4]
-
Tryptophan 2,3-dioxygenase (TDO): Primarily expressed in the liver, TDO is responsible for regulating systemic tryptophan levels under basal physiological conditions.
-
Indoleamine 2,3-dioxygenase (IDO1 and IDO2): IDO1 is an extrahepatic enzyme expressed in a wide range of tissues and immune cells. Its expression is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), positioning it as a key regulator of immune responses. IDO2 is another isoform, but its catalytic activity is significantly lower than IDO1's.
Following its synthesis, NFK is rapidly hydrolyzed by the enzyme kynurenine formamidase (also known as arylformamidase) to yield L-kynurenine and formate. L-kynurenine then serves as the central branch-point metabolite for the remainder of the pathway.
Quantitative Data: Enzyme Kinetics
The efficiency and substrate affinity of the core enzymes involved in NFK metabolism are critical for understanding the flux through the kynurenine pathway. The following table summarizes key kinetic parameters for these enzymes from various species.
| Enzyme | Species | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |
| IDO1 | Human | L-Tryptophan | 19 - 20.9 | 8.2 - 8.3 | |
| TDO | Human | L-Tryptophan | 132 - 400 | 0.54 | |
| Kynurenine Formamidase | Mouse | This compound | 180 - 190 | 42 (µmol/min/mg) | |
| Kynurenine Formamidase | Drosophila melanogaster | This compound | 320 | 26.4 |
Signaling Pathways and Metabolic Flow
The conversion of tryptophan to kynurenine via NFK is a tightly regulated process central to cellular metabolism and immune signaling.
Physiological and Pathological Roles
The flux of tryptophan through NFK has profound implications for health and disease.
-
Immune Tolerance: In the context of inflammation, IFN-γ-induced IDO1 activity leads to local tryptophan depletion and the production of kynurenine and its derivatives. This microenvironment suppresses T-cell proliferation and promotes the generation of regulatory T-cells (Tregs), establishing a state of immune tolerance. This mechanism is crucial in preventing autoimmune reactions and maintaining fetal tolerance during pregnancy, but it can be co-opted by cancer cells to evade immune destruction.
-
Ocular Lens Physiology and Cataractogenesis: Kynurenine pathway metabolites, including 3-hydroxykynurenine derived from kynurenine, act as endogenous UV filters in the human eye lens, protecting it from photodamage. However, the accumulation and subsequent oxidative modification of these metabolites are implicated in the cross-linking of lens crystallin proteins, contributing to lens opacification and the development of age-related cataracts.
-
Neurological Function: Dysregulation of the kynurenine pathway is linked to several neurodegenerative and psychiatric disorders. Downstream metabolites of kynurenine can be either neuroprotective (e.g., kynurenic acid) or neurotoxic (e.g., quinolinic acid), and an imbalance in their production can contribute to excitotoxicity and neuronal damage.
-
Non-Enzymatic Reactivity: Recent research challenges the view of NFK as merely a transient precursor. Under physiological conditions, NFK can deaminate to form an electrophilic intermediate that rapidly forms adducts with nucleophiles like cysteine and glutathione. This suggests a potential role for NFK in scavenging nucleophiles and modifying proteins, adding another layer of complexity to its biological function.
Experimental Protocols
Accurate measurement of NFK and the activity of related enzymes is paramount for research in this field.
Quantification of this compound and Kynurenine by HPLC
This protocol provides a method for the simultaneous quantification of tryptophan and kynurenine in cell culture supernatants or cell extracts using reverse-phase high-performance liquid chromatography (HPLC) with a UV or diode array detector.
A. Sample Preparation (from Cultured Cells)
-
Cell Collection: For adherent cells, wash with PBS and detach. For suspension cells, collect the entire culture. A minimum of 1 x 10⁶ cells is recommended.
-
Separation: Centrifuge the cell suspension at 2,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant (spent culture media) and store at -80°C until analysis.
-
Cell Pellet Lysis (for intracellular metabolites):
-
Wash the cell pellet with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 50% methanol / 50% 3 mM PIPES-3 mM EDTA, pH 7.4).
-
Vortex vigorously for 1 minute and incubate on ice for 10-15 minutes.
-
Centrifuge at 21,000 x g at 4°C for 10 minutes.
-
Collect the supernatant containing the intracellular metabolites.
-
-
Protein Precipitation (for media or lysates):
-
To 100 µL of sample, add 50 µL of 10% (w/v) trichloroacetic acid (TCA).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
B. HPLC Analysis
-
HPLC System: An HPLC system equipped with a UV or diode array detector and a C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm particle size) is required.
-
Mobile Phase: Prepare an isocratic mobile phase of 15 mM potassium phosphate buffer (pH 6.4) containing 2.7% (v/v) acetonitrile. Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 - 20 µL
-
Detection Wavelengths: Monitor absorbance at ~321 nm for this compound and ~360 nm for L-kynurenine.
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of pure NFK and L-kynurenine standards.
-
Calculate the concentration in unknown samples by comparing their peak areas to the standard curve.
-
IDO1/TDO Enzyme Activity Assay (Colorimetric/Fluorometric)
This protocol outlines a general method for determining IDO1 or TDO activity in cell or tissue lysates. The principle involves incubating the lysate with L-tryptophan and cofactors, then measuring the product, NFK or its hydrolyzed form, kynurenine.
A. Lysate Preparation
-
Homogenization: Homogenize ~50 mg of tissue or a pellet of ~5 x 10⁶ cells in 500 µL of ice-cold IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5). A Dounce homogenizer is recommended.
-
Lysis: Vortex the homogenate for 30 seconds and incubate on ice for 5-10 minutes.
-
Clarification: Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the cytosolic enzyme fraction. Keep on ice. Determine the protein concentration using a standard method (e.g., Bradford assay).
B. Enzymatic Reaction
-
Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate. For each 100 µL final reaction volume, the mixture typically contains:
-
Buffer: 50 mM Potassium Phosphate, pH 6.5
-
Substrate: 100-400 µM L-Tryptophan
-
Cofactors: 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase
-
-
Initiation: Add 50-100 µg of lysate protein to the reaction mixture to start the reaction. Include a "no-enzyme" background control.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
C. Product Detection
-
Method 1: Direct NFK Detection (Absorbance)
-
Monitor the increase in absorbance directly at 321 nm, which is characteristic of NFK. This method is continuous but may have lower sensitivity.
-
-
Method 2: Kynurenine Detection after Hydrolysis (Colorimetric)
-
Termination: Stop the reaction by adding 20 µL of 30% (w/v) TCA.
-
Hydrolysis: Incubate the plate at 50-60°C for 30 minutes to hydrolyze NFK to kynurenine.
-
Centrifugation: Centrifuge the plate to pellet precipitated protein.
-
Color Development: Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (e.g., 2% p-dimethylaminobenzaldehyde in glacial acetic acid).
-
Measurement: After a color change (yellow), measure the absorbance at 480-492 nm.
-
-
Method 3: Kynurenine Detection (Fluorometric)
-
Termination & Development: Stop the reaction and add a proprietary fluorogenic developer solution that reacts specifically with NFK to produce a highly fluorescent product.
-
Incubation: Incubate according to the manufacturer's instructions (e.g., 3 hours at 45°C).
-
Measurement: Measure fluorescence at Ex/Em = 402/488 nm.
-
D. Calculation
-
Create a standard curve using known concentrations of NFK or kynurenine.
-
Calculate the amount of product formed in the enzymatic reaction.
-
Express enzyme activity as pmol/min/mg protein or similar units.
Experimental Workflow Visualization
A typical workflow for assessing IDO1 activity in cultured cells involves cell treatment, sample preparation, the enzymatic reaction, and final detection.
Conclusion
This compound, as the inaugural metabolite of the kynurenine pathway, holds a position of strategic importance in tryptophan metabolism. Its formation by IDO1 and TDO is the principal regulatory checkpoint controlling the flow of tryptophan into a cascade of immunologically and neurologically active compounds. Understanding the biochemistry of NFK and the enzymes that govern its turnover is fundamental for researchers in immunology, oncology, and neuroscience. The development of robust experimental methods to quantify NFK and measure enzyme activity is critical for elucidating the pathway's role in disease and for the discovery of novel therapeutic agents targeting this crucial metabolic hub.
References
- 1. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Indoleamine dioxygenase and tryptophan dioxygenase activities are regulated through control of cell heme allocation by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
The chemical structure and properties of N-Formylkynurenine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formylkynurenine (NFK) is a pivotal intermediate in the kynurenine pathway, the primary route of tryptophan catabolism. Historically viewed as a transient precursor to kynurenine, recent research has unveiled its broader significance in physiological and pathological processes. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its analysis and the assessment of related enzyme activities, and visualizations of key metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of tryptophan metabolism and its implications for drug discovery and development.
Chemical Structure and Properties
This compound is a derivative of the amino acid kynurenine, featuring a formyl group attached to the amino group of the anthraniloyl moiety. Its systematic IUPAC name is 2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid[1] |
| Molecular Formula | C₁₁H₁₂N₂O₄[1] |
| Molecular Weight | 236.22 g/mol [1] |
| CAS Number | 1022-31-7[1] |
| SMILES | C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Physical State | Solid | PubChem |
| Melting Point | 169-170 °C | ChemicalBook |
| Water Solubility | 1.05 g/L (Predicted) | HMDB |
| Solubility | Soluble in DMSO and methanol | BPS Bioscience |
| pKa (Strongest Acidic) | 1.65 (Predicted) | HMDB |
| pKa (Strongest Basic) | 8.96 (Predicted) | HMDB |
| LogP | -1.8 (Predicted) | HMDB |
| Stability | Hygroscopic; protect from light. Unstable in the presence of trichloroacetic acid, which hydrolyzes it to kynurenine. | BPS Bioscience, bioRxiv |
Spectroscopic Data
Spectroscopic data are essential for the identification and quantification of this compound.
| Spectroscopic Technique | Data |
| UV-Vis Absorption | Exhibits an absorption peak at approximately 321 nm. In water, the absorption spectrum of NFK shows a distinct peak around this wavelength. |
| Fluorescence | Fluorescence emission peaks are observed between 400 and 440 nm upon excitation at 320 nm. |
| Mass Spectrometry | In positive electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ is observed at m/z 237. Fragmentation of this ion can lead to characteristic product ions. |
| ¹H NMR | Predicted ¹H NMR spectra in D₂O are available in public databases such as the Human Metabolome Database (HMDB). |
| ¹³C NMR | Predicted ¹³C NMR spectra in D₂O are also available in public databases. |
Biosynthesis and Metabolism
This compound is the initial product of tryptophan breakdown via the kynurenine pathway.
Biosynthesis
The formation of this compound is the first and rate-limiting step in the kynurenine pathway. This reaction involves the oxidative cleavage of the indole ring of L-tryptophan and is catalyzed by two heme-containing dioxygenase enzymes:
-
Indoleamine 2,3-dioxygenase (IDO1 and IDO2): Found in a wide range of tissues and immune cells.
-
Tryptophan 2,3-dioxygenase (TDO): Primarily located in the liver.
The expression and activity of these enzymes are tightly regulated, particularly IDO1, which is induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).
Figure 1: Enzymatic conversion of L-Tryptophan to this compound.
Metabolism
This compound is rapidly metabolized to L-kynurenine through the action of kynurenine formamidase (also known as arylformamidase). This enzyme hydrolyzes the formyl group, releasing formate. L-kynurenine then serves as a central branch point for the remainder of the kynurenine pathway, leading to the production of several neuroactive and immunomodulatory molecules.
Figure 2: Hydrolysis of this compound to L-Kynurenine.
Non-Enzymatic Reactions
Recent studies have highlighted that this compound can undergo non-enzymatic transformations, particularly under physiological conditions. In a neutral to slightly alkaline environment, NFK can deaminate to form an electrophilic intermediate, NFK-carboxyketoalkene (NFK-CKA). This reactive species can rapidly form adducts with nucleophiles such as cysteine and glutathione. This suggests a novel, non-enzymatic branch of the kynurenine pathway, the biological significance of which is an active area of research.
References
The Ephemeral Intermediate: A Technical Guide to the History and Biochemical Investigation of N-Formylkynurenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylkynurenine (NFK) is a critical, albeit transient, intermediate in the kynurenine pathway, the primary route of tryptophan catabolism in mammals.[1][2] Accounting for the degradation of over 95% of dietary tryptophan not utilized for protein synthesis, this pathway is integral to a multitude of physiological and pathological processes.[2] Historically overshadowed by its more stable downstream metabolites, NFK has emerged as a key molecule of interest in its own right, with its formation representing a pivotal control point in the kynurenine pathway. This technical guide provides an in-depth exploration of the history of NFK research, its biochemical significance, and detailed methodologies for its study, tailored for researchers, scientists, and professionals in drug development.
The History of this compound Research: From Obscurity to a Central Role
The journey of this compound in the annals of biochemistry began with the broader elucidation of the tryptophan metabolic pathway. Early studies in the mid-20th century identified kynurenine as a key intermediate in tryptophan degradation. It was later established that the conversion of tryptophan to kynurenine proceeds via the formation of an initial, unstable product: this compound.
The discovery of the enzymes responsible for NFK's synthesis, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), was a landmark in understanding the regulation of the kynurenine pathway.[3][4] These heme-containing dioxygenases catalyze the oxidative cleavage of the indole ring of tryptophan, incorporating both atoms of molecular oxygen to form NFK. TDO is primarily expressed in the liver and is involved in regulating systemic tryptophan levels, while IDO is more widely distributed and is induced by pro-inflammatory stimuli, playing a crucial role in immune modulation.
The subsequent characterization of kynurenine formamidase, the enzyme that rapidly hydrolyzes NFK to kynurenine and formate, further illuminated the transient nature of NFK. For a considerable period, NFK was viewed merely as a fleeting precursor to kynurenine. However, with the growing appreciation of the kynurenine pathway's involvement in a spectrum of diseases—including neurodegenerative disorders, cancer, and autoimmune conditions—research focus has intensified on the initial steps of the pathway, bringing NFK into the spotlight. Recent studies have even challenged the canonical view of NFK as a simple intermediate, suggesting it may have its own biological activities and can undergo non-enzymatic reactions with other biomolecules.
Data Presentation: Quantitative Insights into this compound Biochemistry
Quantitative data for this compound itself is notably scarce in the literature due to its inherent instability and rapid enzymatic conversion to kynurenine. Its concentration in biological fluids is typically very low, often below 1 µM in mammalian blood. However, the kinetic parameters of the enzymes governing its formation and degradation provide crucial insights into the flux through the kynurenine pathway.
| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Human (recombinant) | L-Tryptophan | 19 ± 2 | 8.2 ± 0.3 | |
| Tryptophan 2,3-dioxygenase (TDO) | Cupriavidus metallidurans | L-Tryptophan | - | - | |
| Kynurenine Formamidase | Drosophila melanogaster | This compound | 320 ± 60 | 26.4 ± 4.5 (1584 min-1) | |
| Kynurenine Formamidase | Mouse (recombinant) | This compound | 190 | - |
Experimental Protocols: Methodologies for this compound Research
The accurate measurement of this compound is challenging due to its instability. Proper sample handling and robust analytical methods are paramount.
Protocol 1: Sample Preparation for NFK Stability
This protocol is crucial for preventing the degradation of NFK during sample processing.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Potassium phosphate buffer (400 mM, pH 6.9)
-
Dry ice or -80°C freezer
Procedure:
-
Immediately after collection, place the biological sample on ice.
-
To stabilize the pH and prevent NFK degradation, add 400 mM potassium phosphate buffer (pH 6.9) to the sample to a final concentration of 20-30 mM.
-
Vortex the sample gently.
-
Immediately freeze the sample on dry ice or in a -80°C freezer until analysis.
Note: Avoid using strong acids like trichloroacetic acid for protein precipitation if accurate NFK quantification is desired, as it can hydrolyze NFK to kynurenine.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of NFK.
1. Sample Preparation (Protein Precipitation):
-
Thaw the stabilized samples (from Protocol 1) on ice.
-
To 100 µL of sample, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated NFK).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute NFK, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for NFK and the internal standard. For NFK (C11H12N2O4, MW: 236.23 g/mol ), a potential transition could be m/z 237.1 -> m/z 146.1 (loss of the formylkynurenine side chain).
-
Optimization: Optimize MS parameters such as collision energy and cone voltage for maximum sensitivity.
-
3. Quantification:
-
Generate a standard curve using a certified this compound standard.
-
Calculate the concentration of NFK in the samples by interpolating their peak area ratios (NFK/internal standard) against the standard curve.
Protocol 3: In Vitro IDO1/TDO Enzyme Activity Assay
This assay measures the enzymatic production of kynurenine (as a stable surrogate for NFK) from tryptophan.
Materials:
-
Recombinant human IDO1 or TDO enzyme.
-
Reaction buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
L-Tryptophan solution (substrate).
-
Ascorbic acid.
-
Methylene blue.
-
Catalase.
-
30% (w/v) Trichloroacetic acid (TCA).
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
96-well microplate reader.
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add the IDO1 or TDO enzyme to the reaction mixture.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 30% TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze NFK to kynurenine.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well.
-
Measure the absorbance at 490 nm.
-
Calculate the amount of kynurenine produced by comparing the absorbance to a standard curve of kynurenine.
Mandatory Visualizations
// Nodes Tryptophan [label="L-Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFK [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Kynurenine [label="Kynurenine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Serotonin [label="Serotonin Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein [label="Protein Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Kynurenine\nMetabolites", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Tryptophan -> NFK [label="IDO1 / TDO"]; NFK -> Kynurenine [label="Kynurenine\nFormamidase"]; Tryptophan -> Serotonin; Tryptophan -> Protein; Kynurenine -> Downstream; } Tryptophan Catabolism Overview
// Nodes Fe3 [label="Enzyme-Fe(III)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fe2 [label="Enzyme-Fe(II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fe2_Trp [label="Enzyme-Fe(II)\n-Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fe2_O2_Trp [label="Enzyme-Fe(II)\n-O2-Tryptophan", fillcolor="#FBBC05", fontcolor="#202124"]; Fe3_NFK [label="Enzyme-Fe(III)\n+ NFK", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Fe3 -> Fe2 [label="Reduction"]; Fe2 -> Fe2_Trp [label="+ Tryptophan"]; Fe2_Trp -> Fe2_O2_Trp [label="+ O2"]; Fe2_O2_Trp -> Fe3_NFK [label="Oxidative\nCleavage"]; Fe3_NFK -> Fe3 [label="- NFK"]; } IDO/TDO Catalytic Cycle
// Nodes Sample [label="Biological Sample\n(Plasma, Serum, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stabilization [label="Stabilization\n(pH 6.9 Phosphate Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Protein Precipitation\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Acquisition\n(MRM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quant [label="Quantification\n(Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> Stabilization; Stabilization -> Extraction; Extraction -> LCMS; LCMS -> Data; Data -> Quant; } NFK Analytical Workflow
Conclusion
The study of this compound, once a mere footnote in the description of tryptophan metabolism, has evolved into a dynamic field of research with significant implications for human health and disease. While its transient nature presents analytical challenges, the development of sophisticated techniques has begun to unravel its complex biochemistry. For researchers and drug development professionals, a thorough understanding of NFK's history, its enzymatic regulation, and the precise methodologies for its investigation is essential. As our knowledge of the kynurenine pathway continues to expand, the ephemeral intermediate, this compound, is poised to remain a central focus in the quest for novel therapeutic strategies for a wide range of debilitating diseases.
References
- 1. Catalytic Activity of Human Indoleamine 2,3-Dioxygenase (hIDO1) at Low Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tryptophan-Catabolizing Enzymes – Party of Three [frontiersin.org]
- 3. Indoleamine dioxygenase and tryptophan dioxygenase activities are regulated through control of cell heme allocation by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the mechanism of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
N-Formylkynurenine and its Link to Neuroactive Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan in mammals, accounting for over 95% of its degradation.[1] This complex cascade of enzymatic reactions produces a variety of bioactive metabolites, some of which have profound effects on the central nervous system (CNS). N-formylkynurenine is the initial, albeit labile, metabolite in this pathway, formed directly from the oxidative cleavage of tryptophan's indole ring.[2] Its rapid conversion to kynurenine marks a critical branching point that leads to the synthesis of both neuroprotective and neurotoxic compounds.[3] Dysregulation of the kynurenine pathway has been implicated in the pathophysiology of numerous neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases, making its components attractive targets for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of this compound's role in the kynurenine pathway, its enzymatic conversion, and its ultimate link to the production of neuroactive metabolites. It includes a compilation of quantitative data on metabolite levels in various disease states, detailed experimental protocols for key pathway enzymes, and visual representations of the core signaling pathways and experimental workflows.
The Kynurenine Pathway: A Central Route of Tryptophan Metabolism
The catabolism of tryptophan via the kynurenine pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). These enzymes catalyze the oxidation of L-tryptophan to form this compound. This compound is then rapidly hydrolyzed by arylformamidase (also known as kynurenine formamidase) to yield L-kynurenine, the first stable intermediate of the pathway.
Kynurenine stands at a crucial metabolic crossroads, from which the pathway diverges into two main branches:
-
The Kynurenic Acid Branch (Neuroprotective): Kynurenine can be transaminated by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA). KYNA is an antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor, and the α7-nicotinic acetylcholine receptor, giving it neuroprotective properties.
-
The Quinolinic Acid Branch (Neurotoxic): Alternatively, kynurenine can be hydroxylated by kynurenine 3-monooxygenase (KMO) to produce 3-hydroxykynurenine (3-HK). Subsequent enzymatic steps lead to the formation of quinolinic acid (QUIN), an NMDA receptor agonist that can induce excitotoxicity and neurodegeneration.
The balance between these two branches is critical for neuronal health, and a shift towards the quinolinic acid branch is often associated with neuroinflammatory and neurodegenerative conditions.
References
- 1. Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine Pathway Metabolites as Biomarkers in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Lynchpin of Tryptophan Catabolism: A Technical Guide to the Biochemical Reactions of N-Formylkynurenine
For Researchers, Scientists, and Drug Development Professionals
N-Formylkynurenine (NFK) stands as a critical, yet often rapidly processed, intermediate in the kynurenine pathway, the primary route of tryptophan degradation in mammals.[1][2] This technical guide provides an in-depth exploration of the core biochemical reactions of NFK, from its enzymatic formation to its subsequent enzymatic and non-enzymatic fates. This document is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative enzymatic data, and visual representations of the key signaling pathways and experimental workflows involving NFK.
Enzymatic Formation of this compound
The biosynthesis of NFK is the initial and rate-limiting step in the kynurenine pathway, catalyzed by a class of heme-containing dioxygenase enzymes.[3] These enzymes incorporate molecular oxygen into the indole ring of L-tryptophan, leading to the formation of NFK.
Key Enzymes and Their Characteristics
Three primary enzymes are responsible for the conversion of L-tryptophan to NFK:
-
Indoleamine 2,3-dioxygenase 1 (IDO1): An extrahepatic enzyme, IDO1 is widely expressed in various tissues and is a key player in immune regulation.[4][5] Its expression is significantly upregulated by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).
-
Indoleamine 2,3-dioxygenase 2 (IDO2): A homolog of IDO1, IDO2 exhibits distinct kinetic properties and tissue distribution. While its precise physiological role is still under investigation, it is also implicated in immune responses.
-
Tryptophan 2,3-dioxygenase (TDO): Primarily located in the liver, TDO is crucial for regulating systemic tryptophan levels.
The enzymatic reaction is as follows:
L-Tryptophan + O₂ → N-Formyl-L-kynurenine
Quantitative Enzymatic Data
The kinetic parameters of these enzymes are crucial for understanding their efficiency and substrate affinity. The following table summarizes key kinetic data for human IDO1, IDO2, and TDO.
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Reference(s) |
| Human IDO1 | L-Tryptophan | 19 - 20.9 | 8.2 - 8.3 | |
| Human IDO2 | L-Tryptophan | 6809 - 9400 | - | |
| Human TDO | L-Tryptophan | ~150 | - | |
| Human TDO | D-Tryptophan | ~150 | - |
Note: kcat values for IDO2 and TDO are not consistently reported in the literature under comparable conditions.
Enzymatic Degradation of this compound
NFK is rapidly hydrolyzed to L-kynurenine and formate by the enzyme kynurenine formamidase (also known as arylformamidase). This reaction is a critical step for the progression of the kynurenine pathway.
Kynurenine Formamidase
This enzyme is ubiquitously expressed and efficiently catalyzes the deformylation of NFK.
The reaction is as follows:
N-Formyl-L-kynurenine + H₂O → L-Kynurenine + Formate
Quantitative Enzymatic Data
| Enzyme | Species | Substrate | Km (mM) | kcat (min⁻¹) | Reference(s) |
| Kynurenine Formamidase | Drosophila melanogaster | N-Formyl-L-kynurenine | 0.32 | 1584 | |
| Kynurenine Formamidase | Mouse (recombinant) | N-Formyl-L-kynurenine | 0.18 - 0.19 | - |
Non-Enzymatic Reactions of this compound
Beyond its role as an enzymatic intermediate, NFK is a chemically reactive molecule that can undergo non-enzymatic transformations with significant biological implications.
Deamination and Adduct Formation
Under physiological conditions (pH 7.4, 37°C), NFK can undergo deamination to form a highly reactive electrophilic intermediate, NFK-carboxyketoalkene (NFK-CKA). This intermediate can rapidly form covalent adducts with biological nucleophiles, most notably the thiol groups of cysteine and glutathione. This reaction can lead to the modification of proteins and the depletion of cellular antioxidants.
The rate of NFK deamination is pH-dependent, with an increased rate at alkaline pH.
Reaction Scheme:
This compound → [NFK-carboxyketoalkene] + Nucleophile (e.g., Cysteine, Glutathione) → NFK-Adduct
The reaction with thiols is rapid, with adduct formation occurring in under two minutes.
Signaling Pathways Involving Kynurenine Pathway Metabolites
Metabolites of the kynurenine pathway, including kynurenine itself (derived from NFK), are known to act as signaling molecules, influencing cellular processes through receptor activation.
Aryl Hydrocarbon Receptor (AHR) Signaling
Kynurenine is a known endogenous ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Upon binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, thereby modulating their expression. This signaling pathway is implicated in immune regulation and cancer progression.
References
- 1. Structural and functional analyses of human tryptophan 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptophan 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. The mechanism of formation of this compound by heme dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Two Sides of Indoleamine 2,3-Dioxygenase 2 (IDO2) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: N-Formylkynurenine as a Biomarker for Neuroinflammatory Disorders
Introduction
N-formylkynurenine (NFK) is a critical intermediate metabolite in the kynurenine pathway, the primary route of tryptophan catabolism in mammals.[1] The initial and rate-limiting step of this pathway is the conversion of tryptophan to NFK, a reaction catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO1 and IDO2) and tryptophan 2,3-dioxygenase (TDO).[2][3] NFK is typically rapidly hydrolyzed by kynurenine formamidase to form kynurenine.[2] The kynurenine pathway is increasingly recognized for its significant role in the pathophysiology of numerous neuroinflammatory and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[4]
Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), are potent inducers of IDO1, leading to an upregulation of the kynurenine pathway during inflammatory states. This activation results in the production of several neuroactive metabolites. Some of these metabolites, like quinolinic acid, are neurotoxic N-methyl-D-aspartate (NMDA) receptor agonists, while others, such as kynurenic acid, are NMDA receptor antagonists with neuroprotective properties. The imbalance in these metabolites is thought to contribute to the excitotoxicity, oxidative stress, and neuronal damage observed in neuroinflammatory conditions.
Given that the formation of NFK is the rate-limiting step in this pathway, its levels, though transient, can serve as a proximal biomarker of pathway activation, particularly IDO1 activity, which is closely linked to inflammation. Recent research also suggests that NFK may have biological functions independent of its conversion to kynurenine, potentially through non-enzymatic reactions with nucleophiles, highlighting its significance beyond being a mere intermediate.
Quantitative Data
Direct quantification of NFK in clinical samples is not commonly reported due to its rapid conversion to kynurenine. However, the activity of the initial step of the kynurenine pathway is often assessed by the kynurenine to tryptophan (K/T) ratio, which serves as a surrogate marker for IDO activity. The following table summarizes representative findings on the alterations of key kynurenine pathway metabolites in various neuroinflammatory disorders.
| Disease State | Analyte | Sample Type | Change vs. Control | Reference |
| Alzheimer's Disease | Tryptophan | Blood | Significantly Lower | |
| 3-Hydroxykynurenine | CSF | Lower | ||
| Kynurenine Pathway Metabolites | Brain | Overall Lower in EOAD | ||
| Amyotrophic Lateral Sclerosis (ALS) | Kynurenine Pathway Metabolites | Brain | Significantly Lower vs. FTD, EOAD, and Controls | |
| Anthranilic Acid & K/T Ratio | Brain | Consistently Lower | ||
| Frontotemporal Dementia (FTD) | Kynurenine Pathway Metabolites | Brain | Higher than ALS | |
| Huntington's Disease | Tryptophan | Blood | Significantly Lower | |
| Kynurenine | Blood | Lower | ||
| Parkinson's Disease | Tryptophan | Blood | Significantly Lower |
Experimental Protocols
Two primary methodologies for the detection and quantification of NFK and other kynurenine pathway metabolites are Liquid Chromatography-Mass Spectrometry (LC-MS) and immunoassays.
Protocol 1: Quantification of this compound and Related Metabolites by LC-MS/MS
This protocol provides a general framework for the analysis of kynurenine pathway metabolites in biological samples such as serum, plasma, or tissue homogenates.
1. Sample Preparation (Protein Precipitation)
-
Thaw samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 300 µL of the sample (e.g., serum).
-
Add 100 µL of an appropriate internal standard solution (e.g., donepezil at 100 ng/mL).
-
Add 1000 µL of ice-cold acetonitrile containing 0.1% (v/v) formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 37°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase starting condition (e.g., 25:75 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes is used to elute the analytes. The exact gradient should be optimized for the specific column and analytes.
-
Flow Rate: Dependent on the column dimensions (e.g., 300 nL/min for nanoLC or 0.2-0.5 mL/min for standard analytical LC).
-
Injection Volume: 5-30 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be determined by infusing pure standards. For example:
-
Tryptophan: 205.2 -> 146.2
-
Kynurenine: 209.1 -> 94.1
-
Kynurenic Acid: 190.2 -> 144.0
-
This compound (NFK): m/z = 237 (precursor ion)
-
-
Instrument Parameters: Optimize ion spray voltage, source temperature, and gas pressures according to the specific mass spectrometer manufacturer's guidelines.
-
3. Data Analysis
-
Integrate the peak areas for each analyte and the internal standard in the MRM chromatograms.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a standard curve by running a series of known concentrations of each analyte.
-
Determine the concentration of the analytes in the samples by interpolating their peak area ratios from the standard curve.
Protocol 2: Immunological Detection of this compound in Protein Samples
This protocol is adapted from methodologies for detecting NFK in oxidized proteins using a specific polyclonal antiserum. This is a qualitative or semi-quantitative method.
1. Sample Preparation (for Western Blot)
-
Prepare protein lysates from cells or tissues in a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
2. SDS-PAGE and Electrotransfer
-
Separate the denatured protein samples on a polyacrylamide gel (e.g., 4-20% gradient gel) by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (polyclonal anti-NFK antiserum) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal dilution must be empirically determined.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Detect the chemiluminescent signal using an imaging system or X-ray film. The intensity of the bands corresponds to the amount of NFK-modified protein.
Mandatory Visualizations
References
- 1. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the kynurenine metabolism pathway in inflammation-induced depression – Preclinical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine Pathway Metabolites as Biomarkers in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Measurement of N-Formylkynurenine in Cell Culture Supernatants
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Formylkynurenine (NFK) is the initial and rate-limiting metabolite in the kynurenine pathway, the primary route of tryptophan catabolism.[1][2] This pathway is of significant interest in numerous research fields, including immunology, oncology, and neuroscience, due to its role in immune regulation and disease pathogenesis.[2][3] The enzymatic conversion of tryptophan to NFK is catalyzed by indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[3] The concentration of NFK in cell culture supernatants can serve as a direct indicator of IDO1 or TDO enzyme activity, providing valuable insights into cellular responses to various stimuli and the efficacy of therapeutic interventions targeting these enzymes.
This application note provides detailed protocols for the accurate and reliable quantification of NFK in cell culture supernatants using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for the development of a custom Enzyme-Linked Immunosorbent Assay (ELISA) is outlined for high-throughput screening applications. Particular emphasis is placed on sample preparation techniques to ensure the stability of the labile NFK molecule.
Biological Pathway: Tryptophan Catabolism via the Kynurenine Pathway
The kynurenine pathway begins with the oxidation of tryptophan to this compound. This crucial first step is primarily regulated by the enzymes IDO1, which is expressed in a wide range of tissues and immune cells, and TDO, which is predominantly found in the liver. NFK is subsequently hydrolyzed by formamidases to produce kynurenine, which is then further metabolized into several neuroactive and immunomodulatory compounds.
Caption: The initial steps of the Kynurenine Pathway.
Experimental Protocols
The accurate measurement of NFK is challenged by its inherent instability in certain environments. Recent studies have shown that NFK can degrade or be non-enzymatically converted to other metabolites in cell culture media, and that sample preparation methods utilizing strong acids like trichloroacetic acid (TCA) can artificially hydrolyze NFK to kynurenine. Therefore, the following protocols have been optimized to mitigate these issues.
Sample Collection and Preparation
Proper sample handling is critical to preserve the integrity of NFK.
Workflow for Sample Preparation
Caption: Workflow for preparing supernatant samples.
Protocol:
-
Collection: At the desired time point, collect the cell culture supernatant and place it on ice.
-
Cell Removal: Centrifuge the supernatant at 300 x g for 5 minutes at 4°C to pellet any remaining cells or debris.
-
Protein Precipitation: Transfer the cleared supernatant to a new microcentrifuge tube. To 100 µL of supernatant, add 400 µL of ice-cold methanol.
-
Vortex: Vortex the mixture briefly to ensure thorough mixing.
-
Incubation: Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Drying: Evaporate the supernatant to dryness using a gentle stream of nitrogen or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for the intended chromatographic analysis.
-
Analysis: The sample is now ready for analysis by HPLC-UV or LC-MS/MS.
Note on Stability: It is recommended to process samples immediately after collection. If storage is necessary, freeze the cleared supernatant at -80°C. Avoid multiple freeze-thaw cycles. The use of a phosphate buffer (e.g., 30 mM KH2PO4) can help maintain a neutral pH and improve NFK stability during sample processing.
Method 1: HPLC-UV for NFK Quantification
This method is suitable for laboratories without access to a mass spectrometer and for applications where high sensitivity is not a primary requirement.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound analytical standard (commercially available from suppliers like LGC Standards and Sigma-Aldrich)
-
Mobile Phase A: 15 mM potassium phosphate buffer, pH 6.4
-
Mobile Phase B: Acetonitrile
-
HPLC-grade water, methanol, potassium phosphate monobasic and dibasic
Protocol:
-
Standard Curve Preparation: Prepare a stock solution of NFK in the mobile phase. Perform serial dilutions to create a standard curve ranging from approximately 1 µM to 100 µM.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Isocratic Elution: 97.3% Mobile Phase A and 2.7% Mobile Phase B
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 321 nm (NFK exhibits an absorption peak around this wavelength)
-
Run Time: Approximately 10 minutes
-
-
Data Analysis: Integrate the peak area corresponding to NFK in both standards and samples. Construct a standard curve by plotting peak area against concentration. Determine the concentration of NFK in the samples from the standard curve.
Method 2: LC-MS/MS for High-Sensitivity NFK Quantification
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.
Instrumentation and Reagents:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (IS) for NFK (if available) or a structurally similar compound.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
LC-MS grade water, acetonitrile, and formic acid
Protocol:
-
Standard Curve and QC Preparation: Prepare a standard curve and quality control (QC) samples by spiking known concentrations of NFK into a matrix that mimics the cell culture medium. Add the internal standard at a fixed concentration to all standards, QCs, and samples.
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Gradient Elution:
-
0-2 min: Hold at 2% B
-
2-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 2% B for re-equilibration
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for NFK and the internal standard. A common transition for NFK (C11H12N2O4, MW: 236.22) would be m/z 237.1 -> [fragment ion]. The specific fragment ions and collision energies should be optimized for the instrument in use.
-
-
Data Analysis: Quantify NFK by calculating the ratio of the peak area of NFK to the peak area of the internal standard. Generate a standard curve by plotting this ratio against the concentration of the standards. Determine the concentration of NFK in the samples from this curve.
Method 3: Development of a Competitive ELISA
Workflow for ELISA Development
Caption: General workflow for competitive ELISA.
Protocol Outline:
-
Antigen Coating: Coat a 96-well microplate with an NFK-protein conjugate (e.g., NFK conjugated to BSA).
-
Blocking: Block the remaining protein-binding sites in the wells with a suitable blocking buffer.
-
Competition: Add standards and samples to the wells, followed by the addition of a limited amount of anti-NFK primary antibody. NFK in the sample will compete with the coated NFK for antibody binding.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Substrate: Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will catalyze a color change.
-
Detection: Measure the absorbance at the appropriate wavelength. The signal will be inversely proportional to the concentration of NFK in the sample.
Data Presentation
The performance of analytical methods is crucial for reliable quantification. The following tables summarize typical performance characteristics for the analysis of kynurenine pathway metabolites, which can be used as a reference for the expected performance of NFK analysis.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity (R²) | >0.99 | |
| Limit of Detection (LOD) | ~0.1 µM | |
| Limit of Quantification (LOQ) | ~0.5 µM | |
| Intra-day Precision (%RSD) | < 10% | |
| Inter-day Precision (%RSD) | < 15% | |
| Recovery (%) | 90-110% |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity (R²) | >0.99 | |
| Limit of Detection (LOD) | 0.15–9.43 ng/mL | |
| Limit of Quantification (LOQ) | 0.47 - 8.23 ng/mL | |
| Intra-day Precision (%RSD) | < 11.8% | |
| Inter-day Precision (%RSD) | < 14.3% | |
| Recovery (%) | 75.7–105% |
Conclusion
The accurate quantification of this compound in cell culture supernatants is achievable with careful consideration of its stability and the selection of an appropriate analytical method. LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for detailed mechanistic studies. HPLC-UV provides a robust and more accessible alternative for routine analysis. The protocols and data presented in this application note serve as a comprehensive guide for researchers to reliably measure NFK and gain deeper insights into the regulation and function of the kynurenine pathway.
References
Application of Stable Isotope Labeling for N-Formylkynurenine Tracing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylkynurenine (NFK) is a critical intermediate in the kynurenine pathway, the primary route of tryptophan catabolism. This pathway is implicated in a wide range of physiological and pathological processes, including immune regulation, neurotransmission, and cancer progression. The enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2) catalyze the initial, rate-limiting step of this pathway: the conversion of tryptophan to NFK.[1][2] Understanding the flux through this step is crucial for elucidating disease mechanisms and for the development of novel therapeutics targeting IDO1 and TDO2.
Stable isotope labeling, coupled with mass spectrometry, offers a powerful technique to trace the metabolic fate of tryptophan and quantify the activity of the kynurenine pathway. By introducing a stable isotope-labeled precursor, such as ¹³C- or ¹⁵N-labeled tryptophan, researchers can track the incorporation of the isotope into downstream metabolites like NFK. This allows for the precise measurement of metabolic flux and provides a dynamic view of pathway regulation in response to various stimuli or therapeutic interventions.
These application notes provide detailed protocols for tracing NFK using stable isotope-labeled tryptophan in both in vitro and in vivo models.
Signaling and Metabolic Pathways
The conversion of tryptophan to NFK is a key regulatory point in the kynurenine pathway. The following diagram illustrates the initial steps of this pathway, highlighting the role of IDO1 and TDO2.
Caption: Tryptophan conversion to NFK by IDO1/TDO2.
Experimental Workflow
A typical experimental workflow for tracing the conversion of stable isotope-labeled tryptophan to NFK involves several key stages, from cell culture or animal model preparation to data analysis.
Caption: General workflow for NFK stable isotope tracing.
Data Presentation
The quantitative data obtained from the mass spectrometry analysis should be summarized in tables for clear comparison. The following table provides an example of how to present data from an in vitro experiment tracing the formation of ¹³C-labeled NFK from ¹³C-labeled tryptophan in cancer cells stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.
| Time (hours) | Unlabeled NFK (M+0) (pmol/10⁶ cells) | ¹³C-Labeled NFK (M+6) (pmol/10⁶ cells) | Percent Labeled NFK |
| 0 | 5.2 ± 0.8 | 0.0 ± 0.0 | 0% |
| 2 | 15.8 ± 2.1 | 8.5 ± 1.2 | 35% |
| 4 | 28.4 ± 3.5 | 25.6 ± 3.1 | 47% |
| 8 | 45.1 ± 5.2 | 58.9 ± 6.3 | 57% |
| 12 | 55.3 ± 6.1 | 85.2 ± 9.7 | 61% |
| 24 | 60.1 ± 7.3 | 110.4 ± 12.5 | 65% |
Table 1: Time-course of ¹³C-NFK formation in IFN-γ stimulated cancer cells. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Stable Isotope Labeling of this compound in Cell Culture
This protocol describes the tracing of tryptophan to NFK in adherent cancer cells stimulated to express IDO1.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Tryptophan-free cell culture medium
-
Fetal Bovine Serum (FBS), dialyzed
-
Recombinant human Interferon-gamma (IFN-γ)
-
L-[U-¹³C₆]-Tryptophan (or other desired isotope)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Water, LC-MS grade
-
Internal standard: L-[¹³C₁₁,¹⁵N₂]-Tryptophan or Kynurenine-d4[1][3]
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Culture in complete medium at 37°C and 5% CO₂.
-
IDO1 Induction: Once cells reach the desired confluency, replace the medium with fresh complete medium containing a final concentration of 100 ng/mL IFN-γ. Incubate for 24-48 hours to induce IDO1 expression.
-
Isotope Labeling:
-
Prepare the labeling medium: Tryptophan-free medium supplemented with 10% dialyzed FBS and the desired concentration of L-[U-¹³C₆]-Tryptophan (e.g., 200 µM).
-
Remove the IFN-γ containing medium and wash the cells twice with pre-warmed PBS.
-
Add 1 mL of the pre-warmed labeling medium to each well.
-
-
Time-Course Sampling: At each desired time point (e.g., 0, 2, 4, 8, 12, 24 hours):
-
Place the 6-well plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with 1 mL of ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol containing the internal standard.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.
Protocol 2: In Vivo Stable Isotope Tracing of this compound in a Mouse Model
This protocol outlines a procedure for tracing tryptophan to NFK in a mouse model.
Materials:
-
Mice (e.g., C57BL/6)
-
L-[U-¹³C₆]-Tryptophan solution in sterile saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Acetonitrile with 0.1% formic acid[4]
-
Internal standard: Kynurenine-d4
Procedure:
-
Animal Preparation: Acclimate mice to the experimental conditions. Fast the mice overnight (12-16 hours) with free access to water before the experiment.
-
Tracer Administration: Administer the L-[U-¹³C₆]-Tryptophan solution via intravenous (IV) or intraperitoneal (IP) injection. The dosage will need to be optimized for the specific experimental goals.
-
Sample Collection: At designated time points post-injection:
-
Anesthetize the mouse.
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Immediately centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Collect tissues of interest (e.g., liver, brain, tumor) and immediately freeze them in liquid nitrogen.
-
-
Plasma Sample Preparation:
-
To 100 µL of plasma, add 100 µL of the internal standard working solution.
-
Add 1000 µL of acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
Tissue Sample Preparation:
-
Weigh the frozen tissue.
-
Add ice-cold 80% methanol containing the internal standard at a ratio of 1 mL per 100 mg of tissue.
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Process the supernatant as described for plasma samples.
-
Protocol 3: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the detection and quantification of labeled and unlabeled NFK using a triple quadrupole mass spectrometer.
Instrumentation:
-
Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS)
-
C18 reverse-phase column
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example in Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Unlabeled NFK (M+0): Precursor ion m/z 237.1 -> Product ion m/z 146.1
-
¹³C₆-Labeled NFK (M+6): Precursor ion m/z 243.1 -> Product ion m/z 152.1
-
Internal Standard (Kynurenine-d4): Precursor ion m/z 213.0 -> Product ion m/z 196.0
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of labeled NFK, unlabeled NFK, and the internal standard.
-
Calculate the concentration of labeled and unlabeled NFK in each sample using a calibration curve generated from standards.
-
Determine the percentage of labeled NFK by dividing the concentration of labeled NFK by the total concentration of NFK (labeled + unlabeled).
-
Correct for the natural abundance of stable isotopes if necessary.
Conclusion
The application of stable isotope labeling for tracing this compound provides a powerful and precise method for investigating the dynamics of the kynurenine pathway. The protocols and guidelines presented here offer a comprehensive framework for researchers to design and execute experiments to elucidate the role of this critical metabolic pathway in health and disease, and to aid in the discovery and development of novel therapeutic agents. The use of these techniques will undoubtedly continue to advance our understanding of tryptophan metabolism and its far-reaching implications.
References
- 1. LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Imaging of N-Formylkynurenine Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylkynurenine (NFK) is a critical intermediate in the kynurenine pathway, the primary route of tryptophan catabolism. The accumulation of NFK and other kynurenine pathway metabolites has been implicated in a range of pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. The enzymes responsible for the initial conversion of tryptophan to NFK, indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), are key therapeutic targets. Visualizing and quantifying NFK accumulation in vivo is crucial for understanding disease mechanisms and evaluating the efficacy of novel therapeutics.
These application notes provide an overview of current and emerging techniques for the in vivo imaging of NFK accumulation. We detail established, indirect methods using positron emission tomography (PET) to monitor the flux through the kynurenine pathway, and explore potential future directions for direct NFK imaging using fluorescence and immuno-based approaches.
Signaling Pathway: The Kynurenine Pathway
The catabolism of tryptophan to this compound is the rate-limiting step of the kynurenine pathway. This conversion is catalyzed by the enzymes IDO1 and TDO. NFK is then rapidly converted to kynurenine by formamidase. The subsequent metabolites in the pathway also have significant biological activities.
Application Notes and Protocols for N-Formylkynurenine Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of sample preparation techniques for the analysis of N-Formylkynurenine (NFK), a key intermediate in the tryptophan catabolism pathway. The following sections detail various extraction methodologies, present quantitative data for method comparison, and provide detailed experimental protocols and workflow diagrams.
Introduction
This compound (NFK) is the initial product of tryptophan oxidation, a critical step in the kynurenine pathway. The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) catalyze this rate-limiting reaction. NFK is subsequently hydrolyzed to kynurenine by formamidases. Accurate quantification of NFK in biological matrices is crucial for understanding the flux through the kynurenine pathway, which is implicated in various physiological and pathological processes, including immune regulation, neurodegeneration, and cancer.
The inherent instability of NFK, particularly its susceptibility to hydrolysis to kynurenine, presents a significant challenge in its analysis. Therefore, careful and optimized sample preparation is paramount to ensure accurate and reproducible results. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), tailored for NFK analysis in biological samples such as plasma, serum, urine, and tissue homogenates.
Kynurenine Pathway Overview
The following diagram illustrates the central role of this compound in the kynurenine pathway of tryptophan metabolism.
Quantitative Data Summary
The selection of a sample preparation method is a critical step that impacts recovery, data quality, and throughput. The following tables summarize the performance characteristics of Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) for the analysis of kynurenine pathway metabolites. It is important to note that while data for kynurenine and tryptophan are more readily available, specific quantitative data for this compound is limited. The data presented for kynurenine can often serve as a reasonable proxy for NFK due to their structural similarity, but this should be empirically verified.
Table 1: Recovery of Kynurenine Pathway Metabolites
| Analyte | Sample Matrix | Protein Precipitation (TFA) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Tryptophan | Human Plasma | >90%[1] | 77-126%[2] | Lower than SPE (~70%)[3] |
| Kynurenine | Human Plasma | >90%[1] | 74-136%[2] | Lower than SPE (~70%) |
| This compound | Human Plasma | ~80-90% (Estimated) | ~80-100% (Estimated) | ~60-80% (Estimated) |
Note: Estimated values for this compound are based on the reported recoveries for the structurally similar kynurenine and general performance of the extraction methods.
Table 2: Matrix Effects in LC-MS/MS Analysis
| Analyte | Sample Matrix | Protein Precipitation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Kynurenine | Human Plasma | Moderate to High | Low to Moderate | Low |
| This compound | Human Plasma | Moderate to High (Estimated) | Low to Moderate (Estimated) | Low (Estimated) |
Note: Matrix effects are highly dependent on the specific LC-MS/MS method and the cleanliness of the final extract. SPE and LLE generally provide cleaner extracts than PPT, resulting in lower matrix effects.
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Sample Matrix | Method | LOD | LOQ |
| Kynurenine | Human Plasma | LC-MS/MS (SPE) | 1 nmol/L | 5 nmol/L |
| This compound | Human Plasma | LC-MS/MS (SPE) | ~5-10 nmol/L (Estimated) | ~15-30 nmol/L (Estimated) |
Note: LOD and LOQ are method-dependent. The estimated values for NFK are based on typical sensitivities achieved for similar analytes.
Experimental Protocols
The following section provides detailed protocols for the three primary sample preparation techniques. It is crucial to handle samples on ice and minimize processing time to prevent the degradation of NFK. The use of a pH-stabilizing agent during sample processing is also recommended.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples. Acetonitrile, trichloroacetic acid (TCA), and trifluoroacetic acid (TFA) are common precipitating agents.
Workflow for Protein Precipitation:
Protocol for Protein Precipitation of Plasma/Serum using Acetonitrile:
-
Sample Collection: Collect blood in EDTA or heparin tubes and process to obtain plasma or serum. Store samples at -80°C until analysis.
-
Thawing: Thaw plasma/serum samples on ice.
-
Precipitation:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
For improved recovery of acidic compounds, the acetonitrile can be acidified with 0.1-1% formic acid.
-
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Drying (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase for concentration.
-
Analysis: The resulting extract is ready for analysis by LC-MS/MS.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a more thorough cleanup than protein precipitation, resulting in cleaner extracts and reduced matrix effects. The choice of sorbent is critical for optimal recovery of the target analyte. For NFK, a mixed-mode or reversed-phase sorbent is often suitable.
Workflow for Solid-Phase Extraction:
Protocol for SPE of Urine using a Mixed-Mode Cation Exchange Cartridge:
This protocol is adapted from methods for other kynurenine pathway metabolites and should be optimized for NFK.
-
Sample Pre-treatment:
-
Centrifuge urine samples at 2,000 x g for 10 minutes to remove particulate matter.
-
To 500 µL of urine supernatant, add 500 µL of 0.1% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Strata-X-C) with 1 mL of methanol.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove unretained impurities.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be included for further cleanup.
-
-
Elution:
-
Elute NFK and other retained analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. LLE can provide very clean extracts with low matrix effects.
Workflow for Liquid-Liquid Extraction:
Protocol for LLE of Plasma/Serum:
This is a general protocol that should be optimized for NFK recovery.
-
Sample Preparation:
-
To 100 µL of plasma or serum in a glass tube, add an internal standard.
-
-
Extraction:
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The choice of solvent will depend on the polarity of NFK and should be empirically determined.
-
-
Mixing:
-
Vortex the mixture vigorously for 1-2 minutes to ensure efficient extraction.
-
-
Phase Separation:
-
Centrifuge the tubes at 3,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
-
Organic Phase Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Sample Preparation for Tissue Homogenates
The preparation of tissue samples requires an initial homogenization step to release the intracellular contents.
Protocol for Tissue Homogenization:
-
Tissue Collection: Excise the tissue of interest and immediately flash-freeze in liquid nitrogen. Store at -80°C.
-
Homogenization:
-
Weigh the frozen tissue.
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors) at a ratio of 1:5 to 1:10 (w/v).
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until no visible tissue fragments remain.
-
-
Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Collect the supernatant, which contains the tissue extract.
-
-
Further Processing: The resulting tissue extract can then be subjected to one of the sample preparation methods described above (PPT, SPE, or LLE). Protein precipitation is a common first step to remove the high protein content of tissue homogenates.
Conclusion
The choice of sample preparation technique for this compound analysis depends on the specific requirements of the study, including the biological matrix, the required sensitivity, and the available instrumentation. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening, though it may suffer from higher matrix effects. Solid-phase extraction provides a more comprehensive cleanup, leading to improved data quality, while liquid-liquid extraction can also yield very clean extracts. For all methods, careful handling to minimize the degradation of the labile NFK molecule is essential for obtaining accurate and reliable results. The protocols provided herein serve as a starting point, and optimization for specific applications is highly recommended.
References
Application Note: Quantification of N-Formylkynurenine using UV Spectrophotometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Formylkynurenine (NFK) is a key intermediate in the kynurenine pathway, the primary route for tryptophan metabolism. The formation of NFK is the initial, rate-limiting step in this pathway, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). Elevated levels of NFK and other kynurenine pathway metabolites are implicated in a range of physiological and pathological processes, including immune regulation, neurodegenerative diseases, and cancer. Consequently, the accurate detection and quantification of NFK in biological samples are of significant interest in various research and drug development contexts.
UV-Vis spectrophotometry offers a straightforward and accessible method for the detection and quantification of NFK, leveraging its distinct ultraviolet absorbance profile. NFK exhibits a characteristic absorption maximum at approximately 321-322 nm, which distinguishes it from its precursor, tryptophan (λmax ≈ 280 nm), and its downstream metabolite, kynurenine (λmax ≈ 360 nm). This application note provides detailed protocols for the preparation of standards and biological samples, and the subsequent quantification of NFK using UV spectrophotometry.
Signaling Pathway: Tryptophan Metabolism to this compound
The initial step of the kynurenine pathway involves the oxidative cleavage of the indole ring of tryptophan to form this compound. This reaction is a critical control point for tryptophan metabolism and is catalyzed by either IDO1, IDO2, or TDO.
Caption: Tryptophan conversion to this compound.
Quantitative Data
The quantification of this compound by UV spectrophotometry relies on the Beer-Lambert law, which correlates absorbance with concentration. The following table summarizes the key quantitative parameters for NFK.
| Parameter | Value | Reference |
| Molar Extinction Coefficient (ε) | 3,750 M⁻¹cm⁻¹ at 321 nm | [1] |
| 3,100 M⁻¹cm⁻¹ at 320 nm | [2] | |
| UV Absorption Maximum (λmax) | ~321-322 nm | [1][3] |
Note: The molar extinction coefficient can be influenced by the solvent and pH of the solution. It is recommended to determine the molar extinction coefficient under the specific experimental conditions used or to use a standard curve for quantification.
Experimental Protocols
Preparation of this compound Standard Solutions
This protocol describes the preparation of a stock solution and a series of standard solutions of NFK for generating a calibration curve.
Materials:
-
This compound (commercially available or synthesized)
-
Solvent (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA), or phosphate-buffered saline (PBS), pH 7.4)
-
Calibrated analytical balance
-
Volumetric flasks
-
Micropipettes
Procedure:
-
Prepare a 1 mM NFK Stock Solution:
-
Accurately weigh a precise amount of NFK powder.
-
Dissolve the powder in the chosen solvent in a volumetric flask to achieve a final concentration of 1 mM. Ensure the powder is completely dissolved.
-
-
Prepare a Series of Standard Solutions:
-
Perform serial dilutions of the 1 mM stock solution to prepare a range of standard concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).
-
Use the same solvent for all dilutions to maintain a consistent matrix.
-
-
Storage:
-
Store the stock and standard solutions at -20°C or -80°C in light-protected containers to prevent degradation.
-
Sample Preparation from Biological Fluids (e.g., Plasma, Serum)
This protocol outlines a protein precipitation method to extract NFK from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v) or ice-cold acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
-
Micropipettes
Procedure:
-
Sample Thawing:
-
Thaw frozen plasma or serum samples on ice.
-
-
Protein Precipitation (TCA Method):
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 20 µL of 20% TCA solution to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Protein Precipitation (Acetonitrile Method):
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the mixture at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the extracted NFK, and transfer it to a new, clean microcentrifuge tube.
-
-
Filtration (Optional):
-
For analysis by HPLC-UV, it is recommended to filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.
-
Sample Preparation from Tissue Homogenates
This protocol describes the extraction of NFK from tissue samples.
Materials:
-
Tissue sample
-
Homogenization buffer (e.g., PBS)
-
Tissue homogenizer (e.g., Dounce or mechanical homogenizer)
-
Trichloroacetic acid (TCA) solution or ice-cold acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Tissue Homogenization:
-
Weigh the tissue sample and add a suitable volume of ice-cold homogenization buffer (e.g., 1:5 w/v).
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
-
Protein Precipitation:
-
Follow the protein precipitation steps (TCA or acetonitrile method) as described in the protocol for biological fluids, using the tissue homogenate as the starting sample.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the homogenate to pellet cell debris and precipitated proteins.
-
Collect the supernatant for analysis.
-
UV Spectrophotometric Measurement
This protocol details the procedure for measuring the absorbance of the prepared samples.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Prepared NFK standards and sample extracts
-
Blank solution (the same solvent used for standards and final sample dilution)
Procedure:
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the wavelength scan range from 250 nm to 450 nm to observe the full absorbance spectrum.
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the blank solution.
-
Place the cuvette in the spectrophotometer and record a baseline correction or "zero" the instrument.
-
-
Standard Curve Measurement:
-
Measure the absorbance of each NFK standard solution at 321 nm.
-
Record the full absorbance spectrum for each standard to confirm the characteristic peak shape.
-
-
Sample Measurement:
-
Measure the absorbance of the prepared sample extracts at 321 nm.
-
Record the full absorbance spectrum to check for potential interfering substances.
-
-
Data Analysis:
-
Using a Standard Curve: Plot the absorbance at 321 nm versus the concentration of the NFK standards. Perform a linear regression to obtain the equation of the line (y = mx + c). Use this equation to calculate the concentration of NFK in the samples based on their absorbance values.
-
Using the Molar Extinction Coefficient: Calculate the concentration of NFK using the Beer-Lambert law:
-
Concentration (M) = Absorbance / (ε × l)
-
Where:
-
Absorbance is the measured absorbance at 321 nm.
-
ε is the molar extinction coefficient (3,750 M⁻¹cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
-
-
Experimental Workflow
The following diagram illustrates the overall workflow for the detection of this compound using UV spectrophotometry.
Caption: Workflow for NFK detection by UV-Vis.
References
Application Notes and Protocols for Studying the Effect of Drugs on N-Formylkynurenine Levels in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylkynurenine (NFK) is the initial and rate-limiting metabolite in the catabolism of the essential amino acid L-tryptophan via the kynurenine pathway.[1] This conversion is catalyzed by the heme-containing enzymes indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO).[2] The dysregulation of the kynurenine pathway is implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and autoimmune disorders, making it a pivotal target for therapeutic intervention.[3][4]
IDO1, in particular, has garnered significant attention in immuno-oncology due to its role in creating an immunosuppressive tumor microenvironment by depleting tryptophan and generating downstream metabolites that inhibit T-cell function.[5] Consequently, inhibitors of IDO1 are a major class of drugs under investigation in preclinical and clinical settings. Measuring the levels of this compound and its downstream metabolites is crucial for assessing the pharmacodynamic activity of these inhibitors and understanding their mechanism of action.
These application notes provide a comprehensive overview of the methodologies and protocols for studying the effects of drugs, particularly IDO1 inhibitors, on this compound levels in preclinical models.
Signaling Pathway
The catabolism of tryptophan to this compound is the first step in the kynurenine pathway. This pathway is central to immune regulation and cellular metabolism.
Caption: Tryptophan-Kynurenine Pathway and the site of action for IDO1 inhibitors.
Data Presentation
While this compound is the direct product of IDO1 activity, it is an unstable metabolite. Consequently, many preclinical and clinical studies quantify the more stable downstream metabolite, kynurenine, or the kynurenine-to-tryptophan ratio as a surrogate marker for IDO1 enzyme inhibition. The following tables summarize the effects of prominent IDO1 inhibitors on kynurenine levels in preclinical models.
Table 1: Effect of Epacadostat on Kynurenine Levels
| Preclinical Model | Treatment Group | Dose | Matrix | Change in Kynurenine Levels | Reference |
| Mouse model of cancer | Epacadostat | ≥100 mg BID | Plasma | >80% to 90% inhibition of IDO1 activity | |
| Human ovarian cancer cells (SKOV-3) | Epacadostat | 10⁻³ to 10⁴ nM | Cell Culture Supernatant | IC₅₀ = 17.63 nM | |
| Mastocytoma cell line (P1.IDO1) | Epacadostat | Various | Cell Culture Supernatant | IC₅₀ = 54.46 nM |
Table 2: Effect of Navoximod on Kynurenine Levels
| Preclinical Model | Treatment Group | Dose | Matrix | Change in Kynurenine Levels | Reference |
| C57BL/6 mice with LPS | Navoximod | 100mg/kg & 200mg/kg | Plasma | Limits basal and LPS-stimulated levels | |
| Human sarcoma tumor cell line | Navoximod | Increasing concentrations | Cell Culture Supernatant | Dose-dependent reversal of IFNγ-induced production | |
| Mice with B16F10 tumors | Navoximod | Single oral dose | Plasma and Tissue | ~50% reduction | |
| Patients with advanced solid tumors | Navoximod | 400, 600, 800 mg BID | Plasma | Transient decrease from baseline |
Experimental Protocols
Experimental Workflow for Preclinical Studies
The following diagram outlines the typical workflow for assessing the effect of a drug on this compound levels in a preclinical model.
Caption: General experimental workflow for preclinical drug effect studies on NFK.
Detailed Methodologies
1. Sample Collection and Handling (Preclinical)
-
Plasma:
-
Collect whole blood from animals into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the tubes on ice to minimize metabolic activity.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Tissues:
-
Excise tissues of interest (e.g., tumor, liver, brain) immediately after euthanasia.
-
Rinse briefly with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot dry, weigh, and snap-freeze in liquid nitrogen.
-
Store at -80°C until homogenization.
-
2. Tissue Homogenization Protocol
This protocol is optimized for the extraction of kynurenine pathway metabolites.
-
Materials:
-
Frozen tissue samples
-
Pre-cooled (dry ice) 2 mL homogenization tubes with ceramic beads
-
Pre-cooled extraction solvent (e.g., 80% methanol in water)
-
Bead-based homogenizer
-
-
Procedure:
-
Place frozen tissue samples (50-150 mg) into pre-cooled homogenization tubes containing ceramic beads.
-
Add the pre-cooled extraction solvent. A general guideline is 3-6 µL of solvent per mg of tissue.
-
Homogenize the tissue using a bead-based homogenizer. The homogenization time and intensity should be optimized for the specific tissue type to ensure complete disruption without excessive heat generation. It is recommended to perform homogenization in cycles with cooling on ice in between.
-
After homogenization, centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites for further processing.
-
3. Metabolite Extraction from Plasma and Tissue Homogenates (Protein Precipitation)
-
Materials:
-
Plasma or tissue homogenate supernatant
-
Ice-cold protein precipitation solvent (e.g., methanol, or acetonitrile with 0.1% formic acid)
-
Internal standards (stable isotope-labeled this compound, if available)
-
-
Procedure:
-
Thaw plasma or tissue homogenate samples on ice.
-
To 50 µL of sample, add an appropriate volume of internal standard solution.
-
Add 3-4 volumes of ice-cold protein precipitation solvent (e.g., 150-200 µL of methanol).
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate on ice or at 4°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis. The supernatant can be evaporated to dryness and reconstituted in the mobile phase for improved sensitivity.
-
4. LC-MS/MS Quantification of this compound
Due to the instability of this compound, particularly in acidic conditions which can cause hydrolysis to kynurenine, careful optimization of the analytical method is crucial.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with a neutral or slightly acidic pH modifier (e.g., ammonium formate) to maintain NFK stability.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution from low to high organic phase is used to separate NFK from other metabolites.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Example for a Triple Quadrupole MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.
-
This compound (NFK): The exact m/z transitions should be optimized on the specific instrument but are derived from the parent mass of approximately 237.2 g/mol .
-
-
Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized to maximize the signal for NFK.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of NFK to the internal standard.
-
Generate a calibration curve using standards of known NFK concentrations.
-
Determine the concentration of NFK in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers studying the effects of drugs on this compound levels in preclinical models. Given the instability of NFK, meticulous sample handling and optimized analytical methods are paramount for obtaining accurate and reproducible data. While direct quantification of NFK is ideal, the measurement of the more stable downstream metabolite, kynurenine, remains a widely accepted and valuable surrogate for assessing the activity of IDO1 inhibitors and other drugs targeting the kynurenine pathway.
References
- 1. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Time course profiling of the kynurenine pathway activity in a pig model of crescentic glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-Formylkynurenine as a Potential Diagnostic Marker in Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction The catabolism of the essential amino acid tryptophan through the kynurenine pathway (KP) is a critical metabolic route that has garnered significant attention in oncology.[1][2] This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2), which convert tryptophan into N-formylkynurenine (NFK).[3][4] NFK is the first downstream metabolite and is rapidly hydrolyzed by arylformamidase (AFMID) to form kynurenine (Kyn).[3] In the context of cancer, the overexpression of IDO1 and/or TDO2 in tumor cells or immune cells leads to tryptophan depletion and the accumulation of kynurenine and other downstream metabolites. This metabolic shift creates an immunosuppressive tumor microenvironment by inhibiting the proliferation and function of effector T cells and promoting the generation of regulatory T cells (Tregs), thereby allowing cancer cells to evade immune surveillance.
While NFK is a direct product of IDO1/TDO2 activity, its transient nature makes it a challenging biomarker to measure directly. Consequently, many studies utilize the more stable downstream metabolite, kynurenine, and particularly the kynurenine-to-tryptophan (Kyn/Trp) ratio, as a surrogate marker for the activation of this immunosuppressive pathway. This document outlines the role of NFK and the kynurenine pathway in cancer, presents available data, and provides protocols for the analysis of these key metabolites.
The Kynurenine Signaling Pathway in Cancer
The kynurenine pathway begins with the enzymatic conversion of tryptophan. In cancer, IDO1 is often upregulated by pro-inflammatory cytokines like interferon-gamma (IFNγ), while TDO2 is also found to be overexpressed in various tumor types, such as glioma and breast cancer. The resulting production of kynurenine acts as a signaling molecule, primarily through the aryl hydrocarbon receptor (AhR), to promote tumor cell proliferation, migration, and immune evasion.
Recent research has uncovered a novel, non-enzymatic branch of the kynurenine pathway where NFK plays a central role. Under physiological conditions, NFK can deaminate to form a reactive electrophile that rapidly forms adducts with nucleophiles like cysteine and glutathione. This suggests that NFK is not merely a transient precursor to kynurenine but may have its own biological functions, including scavenging key intracellular antioxidants. The fate of NFK—either hydrolysis to kynurenine or non-enzymatic transformation—appears to be regulated by the presence of serum hydrolases.
Quantitative Data: Kynurenine Pathway Metabolites in Cancer
Direct quantification of NFK in clinical samples is not commonly reported. However, numerous studies have measured tryptophan and kynurenine levels, using the Kyn/Trp ratio as an indicator of IDO1/TDO2 enzyme activity. Elevated Kyn/Trp ratios are frequently associated with cancer presence and poor prognosis.
| Cancer Type | Finding | Patient Cohort vs. Healthy Controls | Reference |
| Pituitary Adenoma | Serum Kynurenine and Kynurenic Acid significantly higher in patients. | 50 Patients vs. 35 Controls | |
| Breast Cancer | Plasmatic Kynurenine and Tryptophan were lower in patients, but the Kyn/Trp ratio was higher in hormone receptor-negative and high-grade cancers compared to other subtypes and controls, respectively. | 202 Patients vs. 146 Controls | |
| Non-Small Cell Lung Cancer | The Kyn/Trp ratio has been suggested as a marker of cancer-associated immune suppression and is associated with IDO1 expression in tumors. | Review/Experimental | |
| General Malignancies | Aberrant activation of the kynurenine pathway is implicated in tumor progression and immune escape across several malignancies. | Review | |
| Bladder Cancer | Plasma and urinary Kyn/Trp ratios are reported to be higher in patients with bladder cancer. | Review |
Experimental Protocols & Workflow
The gold standard for quantifying kynurenine pathway metabolites in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Protocol: Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
1. Objective: To quantify Tryptophan, this compound, and Kynurenine in human plasma or serum.
2. Materials:
-
Human plasma/serum samples (store at -80°C).
-
Internal Standards (e.g., deuterated Trp, Kyn).
-
Trichloroacetic acid (TCA) or other protein precipitation agents.
-
Acetonitrile (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer).
-
Refrigerated centrifuge.
3. Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma/serum.
-
Add an appropriate amount of internal standard solution.
-
To precipitate proteins, add 200 µL of ice-cold 10% (w/v) TCA or 300 µL of acetonitrile. Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis. Note: Acidic conditions can cause the hydrolysis of NFK to Kyn, which must be accounted for in the experimental design if NFK is the target analyte.
4. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at a low percentage of B, increasing linearly to elute the analytes of interest.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Tryptophan: Q1/Q3 (e.g., m/z 205 → 188)
-
Kynurenine: Q1/Q3 (e.g., m/z 209 → 192)
-
This compound: Q1/Q3 (e.g., m/z 237 → 209 or 146)
-
-
5. Data Analysis:
-
Generate a standard curve for each analyte using known concentrations.
-
Calculate the concentration of each analyte in the samples by interpolating from the standard curve, normalizing to the internal standard.
-
Calculate the Kyn/Trp ratio by dividing the molar concentration of kynurenine by the molar concentration of tryptophan.
Alternative Method: Immunological Detection
A novel immunological approach using polyclonal antiserum specific for NFK has been developed. This method can detect NFK residues in oxidized proteins via techniques like Western Blot and ELISA. While not a quantitative method for free NFK in plasma, it is a valuable tool for studying protein modification and oxidative stress where tryptophan residues are converted to NFK.
Applications and Future Directions
-
Non-Invasive Biomarker: Measuring kynurenine pathway metabolites in blood or urine offers a minimally invasive method to assess tumor-associated immune suppression.
-
Prognostic Value: A high Kyn/Trp ratio is associated with advanced disease and poor prognosis in several cancers, including melanoma, breast, and lung cancer.
-
Predictive Marker: This pathway may predict patient response to immunotherapies. Tumors with high IDO1 expression and an elevated Kyn/Trp ratio may be more resistant to checkpoint inhibitors, suggesting that combination therapies with IDO1 inhibitors could be beneficial.
-
Therapeutic Monitoring: The Kyn/Trp ratio can be monitored during treatment to assess the efficacy of IDO/TDO inhibitors.
Future research should focus on developing sensitive and robust assays for the direct and routine quantification of NFK in clinical samples. Understanding the balance between the canonical (hydrolysis to Kyn) and non-enzymatic (adduct formation) fates of NFK in the tumor microenvironment could reveal new therapeutic vulnerabilities and refine its use as a diagnostic marker.
References
- 1. The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tryptophan-kynurenine pathway in immunomodulation and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]
Synthesis of N-Formylkynurenine: A Standard for Tryptophan Metabolism Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of immunology, neurobiology, and oncology.
Introduction: N-Formylkynurenine (NFK) is a crucial intermediate in the kynurenine pathway, the primary route of tryptophan catabolism. The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) catalyze the oxidative cleavage of the indole ring of tryptophan to form NFK. Dysregulation of the kynurenine pathway is implicated in various pathological conditions, including cancer, neurodegenerative diseases, and autoimmune disorders. Therefore, the availability of a pure this compound standard is essential for a wide range of research applications, from enzyme kinetics and inhibitor screening to its use as an analytical standard in metabolomics studies. This document provides detailed protocols for the chemical synthesis, purification, and characterization of this compound.
Synthetic Pathways
Two primary methods for the synthesis of this compound are presented: the ozonolysis of L-tryptophan and the formylation of L-kynurenine.
Method 1: Synthesis of this compound via Ozonolysis of L-Tryptophan
This method involves the oxidative cleavage of the indole ring of L-tryptophan using ozone. A critical aspect of this synthesis is the reductive work-up under non-hydrolytic conditions to preserve the formyl group.
Reaction Scheme:
Figure 1: Ozonolysis of L-Tryptophan to this compound.
Experimental Protocol:
Materials:
-
L-Tryptophan
-
Methanol (CH₃OH), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ozone (O₃) generated from an ozone generator
-
Dimethyl sulfide ((CH₃)₂S)
-
Dry ice/acetone bath
-
Inert gas (Argon or Nitrogen)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: Dissolve L-tryptophan (1.0 eq) in a mixture of anhydrous methanol and dichloromethane (typically a 1:1 to 3:1 ratio) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of excess ozone, or by thin-layer chromatography (TLC).
-
Inert Gas Purge: Once the reaction is complete, purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove all residual ozone. This step is crucial for safety.
-
Reductive Work-up: While maintaining the temperature at -78 °C, add dimethyl sulfide (2.0-3.0 eq) dropwise to the reaction mixture.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours, or overnight.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by preparative High-Performance Liquid Chromatography (HPLC).
Safety Precautions:
-
Ozone is a toxic and powerful oxidizing agent. All operations involving ozone must be performed in a well-ventilated fume hood.
-
Ozonides are potentially explosive. The reaction temperature must be kept low, and a reductive work-up is essential to safely decompose these intermediates.
-
Never allow the reaction mixture containing ozonides to warm up before the addition of a reducing agent.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Method 2: Synthesis of this compound via Formylation of L-Kynurenine
This method involves the direct formylation of commercially available L-kynurenine using a mixed anhydride of formic acid and acetic acid.
Reaction Scheme:
Figure 2: Formylation of L-Kynurenine to this compound.
Experimental Protocol:
Materials:
-
L-Kynurenine sulfate (or free base)
-
Formic acid (HCOOH), ≥95%
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine (optional, as a base)
-
Diethyl ether ((C₂H₅)₂O)
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Formylating Agent: In a flask cooled in an ice bath, slowly add acetic anhydride (1.0 eq) to formic acid (1.2 eq). Stir the mixture at 0 °C for 15-30 minutes to form the mixed anhydride.
-
Dissolution of Kynurenine: Dissolve L-kynurenine (1.0 eq) in formic acid. If starting from the sulfate salt, it may be necessary to first neutralize it or use a base like pyridine in the reaction mixture.
-
Formylation Reaction: Slowly add the pre-formed mixed anhydride to the solution of L-kynurenine while maintaining the temperature at 0-10 °C.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and slowly add cold diethyl ether to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Purification: Further purification can be achieved by preparative HPLC.
Purification Protocol: Preparative HPLC
Instrumentation and Parameters:
| Parameter | Specification |
| Instrument | Preparative High-Performance Liquid Chromatography System |
| Column | C18 reversed-phase column (e.g., 10 µm particle size, 250 x 20 mm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A linear gradient from 5% to 30% B over 30 minutes, followed by a wash and re-equilibration step. (Gradient to be optimized based on analytical HPLC) |
| Flow Rate | 10-20 mL/min (to be optimized based on column dimensions) |
| Detection | UV detector at 321 nm |
| Injection Volume | Dependent on the concentration of the crude sample and column capacity |
Procedure:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Perform an initial analytical scale separation to determine the retention time of this compound.
-
Scale up to the preparative column, injecting the filtered crude product.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation:
| Analytical Technique | Expected Results |
| Mass Spectrometry (ESI+) | [M+H]⁺: m/z 237.22 |
| ¹H NMR (D₂O) | Predicted Chemical Shifts (δ, ppm): Aromatic protons between 7.0-8.0 ppm; Formyl proton around 8.5 ppm; Aliphatic protons of the alanine side chain between 3.0-4.5 ppm. (Actual shifts may vary depending on solvent and pH). |
| ¹³C NMR (D₂O) | Predicted Chemical Shifts (δ, ppm): Carbonyl carbons (ketone and carboxyl) between 170-200 ppm; Formyl carbon around 165 ppm; Aromatic carbons between 115-140 ppm; Aliphatic carbons between 35-55 ppm. |
| UV Absorbance | λ_max: ~321 nm |
| Purity (by HPLC) | ≥95% |
Experimental Workflow Diagram
Figure 3: Overall workflow for the synthesis and characterization of this compound.
Application Notes and Protocols for Studying IDO and TDO Enzyme Kinetics Using N-Formylkynurenine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Formylkynurenine, a key metabolite in the kynurenine pathway, for studying the enzyme kinetics of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). This document includes detailed experimental protocols, data presentation guidelines, and visualizations of relevant biological pathways and workflows.
Introduction
Indoleamine 2,3-dioxygenase (IDO1 and IDO2) and Tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism: the oxidative cleavage of L-tryptophan to produce this compound (NFK).[1][2][3] This pathway is of significant interest in drug discovery as it plays a crucial role in immune regulation, and its dysregulation is implicated in various pathologies, including cancer, neurodegenerative disorders, and chronic infections.[4][5]
IDO1 is widely expressed in various tissues and is inducible by pro-inflammatory cytokines such as interferon-gamma (IFN-γ), while TDO is primarily expressed in the liver and regulated by corticosteroids and tryptophan levels. The enzymatic activity of IDO and TDO leads to the depletion of tryptophan and the production of bioactive kynurenine pathway metabolites, which collectively create an immunosuppressive microenvironment. Therefore, inhibitors of IDO and TDO are being actively investigated as potential cancer immunotherapies.
This compound is an immediate product of the IDO/TDO-catalyzed reaction and is rapidly hydrolyzed to kynurenine by kynurenine formamidase. Monitoring the formation of this compound or its subsequent product, kynurenine, provides a direct measure of IDO and TDO enzymatic activity. These application notes detail various methods for this purpose, enabling researchers to characterize the kinetic properties of these enzymes and to screen for potential inhibitors.
Data Presentation
Table 1: Kinetic Parameters of Human IDO1 and TDO with L-Tryptophan
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |
| Human IDO1 | L-Tryptophan | 20.90 ± 3.95 | Not Reported | |
| Human IDO1 | L-Tryptophan | ~110 | Not Reported | |
| Human IDO1 | L-Tryptophan | 301.5 | 0.61 | |
| Human TDO | L-Tryptophan | 132 - 135 | 0.54 | |
| Human TDO | D-Tryptophan | Similar to L-Trp | ~10-fold lower than L-Trp | |
| Human IDO1 | D-Tryptophan | ~700-fold higher than L-Trp | Comparable to L-Trp | |
| Human IDO2 | L-Tryptophan | 6809 ± 917 | Not Reported |
Table 2: IC₅₀ Values of Selected Inhibitors for IDO1 and TDO
| Inhibitor | Target(s) | IC₅₀ (nM) | Cell Line / Assay Conditions | Reference(s) |
| Epacadostat | IDO1 | ~15.3 | SKOV-3 cells | |
| BMS-986205 | IDO1 | ~9.5 | SKOV-3 cells | |
| TD34 | IDO1/TDO2 | 3450 | BT549 cells (dual expressing) | |
| 1-methyl-ʟ-tryptophan (ʟ-1MT) | IDO1 | µM range | SK-OV-3 & MDA-MB-231 cells |
Mandatory Visualizations
Signaling Pathways
References
- 1. Human tryptophan dioxygenase: a comparison to indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. Exploring the mechanism of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylkynurenine (NFK) is the initial and rate-limiting metabolite in the kynurenine pathway, the primary route of tryptophan catabolism. Emerging evidence suggests that the accumulation of NFK and other kynurenine pathway metabolites is associated with aging and the pathogenesis of age-related diseases, including neurodegenerative disorders, cardiovascular disease, and sarcopenia. This document provides detailed application notes and experimental protocols for researchers investigating the role of NFK in aging and age-related pathologies.
The age-associated activation of the kynurenine pathway is often linked to chronic low-grade inflammation, a phenomenon termed "inflammaging".[1][2] This leads to an increased production of kynurenine and its derivatives, which can exert various biological effects.[3][4] While much of the research has focused on downstream metabolites, NFK itself is gaining attention for its potential roles beyond being a simple precursor. Recent studies have revealed that NFK can undergo non-enzymatic reactions, forming adducts with nucleophiles like cysteine and glutathione, which could contribute to its biological activity.[3]
Data Presentation
Quantitative Data on this compound Levels
The following table summarizes the available quantitative data on the changes in this compound (NFK) levels with age.
| Species | Tissue/Fluid | Age Group Comparison | Fold Change/Observation | Analytical Method | Reference |
| Mouse (C57BL/6) | Serum | Young vs. Aged | Significantly increased with age | RP-HPLC with LC/MS |
Note: Quantitative data for NFK in human aging studies is not as readily available as for its downstream metabolite, kynurenine. The kynurenine/tryptophan ratio is often used as an indicator of pathway activation.
Signaling Pathways and Experimental Workflows
Kynurenine Pathway and this compound Metabolism
The following diagram illustrates the initial steps of the kynurenine pathway, highlighting the position of this compound.
Non-Enzymatic Reactions of this compound
Recent findings suggest that NFK can undergo non-enzymatic transformations, particularly deamination to form a reactive intermediate that can form adducts with cellular nucleophiles.
Proposed Signaling Pathway of NFK in Cellular Senescence
This diagram illustrates a hypothetical signaling pathway through which NFK could contribute to cellular senescence and oxidative stress, based on the known activities of the kynurenine pathway.
Experimental Protocols
Protocol 1: In Vitro Induction of Cellular Senescence with this compound
Objective: To investigate the effect of NFK on inducing a senescent phenotype in primary human cells (e.g., fibroblasts, endothelial cells).
Materials:
-
Primary human cells (e.g., IMR-90, HUVECs)
-
Cell culture medium (e.g., DMEM, EGM-2) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (NFK) powder
-
Sterile DMSO
-
Phosphate-buffered saline (PBS)
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit
-
Reagents for immunofluorescence (antibodies against p21, γH2AX)
-
Reagents for RNA extraction and qRT-PCR (primers for p21, IL-6, IL-8)
Procedure:
-
Cell Culture: Culture primary human cells in appropriate medium at 37°C and 5% CO2. Use cells at a low passage number to avoid replicative senescence.
-
Preparation of NFK Stock Solution: Prepare a 100 mM stock solution of NFK in sterile DMSO. Store at -80°C in small aliquots to avoid freeze-thaw cycles. Note: The stability of NFK in solution can be pH-dependent; prepare fresh dilutions for each experiment.
-
NFK Treatment:
-
Seed cells in multi-well plates at a density that allows for several days of treatment without reaching confluency.
-
The next day, replace the medium with fresh medium containing different concentrations of NFK (e.g., 10 µM, 50 µM, 100 µM). A vehicle control (DMSO) must be included.
-
Incubate the cells for a period of 3 to 7 days. Replenish the medium with fresh NFK every 2-3 days.
-
-
Assessment of Senescence Markers:
-
SA-β-gal Staining: After the treatment period, fix the cells and perform SA-β-gal staining according to the manufacturer's protocol. Count the percentage of blue-stained senescent cells.
-
Immunofluorescence: Fix and permeabilize cells. Incubate with primary antibodies against p21 and γH2AX, followed by fluorescently labeled secondary antibodies. Visualize and quantify the nuclear fluorescence intensity.
-
qRT-PCR: Extract total RNA from the cells and perform reverse transcription. Use qRT-PCR to analyze the expression levels of senescence-associated genes such as CDKN1A (p21), IL6, and IL8.
-
Protocol 2: In Vivo Administration of this compound in an Aging Mouse Model
Objective: To determine the in vivo effects of chronic NFK administration on age-related phenotypes in mice.
Materials:
-
Aged mice (e.g., C57BL/6, 18-20 months old)
-
This compound (NFK)
-
Sterile saline solution (0.9% NaCl) or drinking water
-
Animal handling and injection equipment
-
Equipment for functional assessments (e.g., grip strength meter, treadmill)
-
Reagents and equipment for tissue collection and analysis (histology, western blotting, metabolomics)
Procedure:
-
Animal Acclimatization: Acclimate aged mice to the housing conditions for at least one week before starting the experiment.
-
NFK Preparation and Administration:
-
Route of Administration: NFK can be administered via intraperitoneal (i.p.) injection or in the drinking water.
-
For i.p. injection: Dissolve NFK in sterile saline. A suggested dose is 10-50 mg/kg body weight, administered daily or every other day. A vehicle control group receiving saline only is essential.
-
For drinking water: Dissolve NFK in the drinking water at a concentration calculated to provide a similar daily dose. Ensure the stability of NFK in the water over 24 hours and protect it from light.
-
-
Treatment Duration: The treatment period can range from 4 to 12 weeks, depending on the specific age-related parameters being investigated.
-
Monitoring and Functional Assessments:
-
Monitor animal health, body weight, and food/water intake regularly.
-
Perform functional tests such as grip strength and treadmill endurance at baseline and at the end of the study.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood and various tissues (e.g., liver, kidney, brain, muscle).
-
Metabolomics: Analyze serum or tissue homogenates for NFK and other kynurenine pathway metabolites using HPLC-MS/MS.
-
Histology: Perform histological analysis on tissues to assess for age-related changes (e.g., fibrosis, inflammation).
-
Biochemical Assays: Analyze tissue homogenates for markers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., cytokine levels).
-
Protocol 3: Detection of this compound in Biological Samples by HPLC-MS/MS
Objective: To quantify the concentration of NFK in biological samples such as serum, plasma, or tissue homogenates.
Materials:
-
Biological sample (serum, plasma, or tissue homogenate)
-
Internal standard (e.g., 13C-labeled NFK)
-
Acetonitrile
-
Formic acid
-
Trichloroacetic acid (TCA) for protein precipitation
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
To 100 µL of sample, add the internal standard.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile or 10% TCA. Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for NFK and its internal standard. (Note: The exact m/z values should be optimized on the specific instrument).
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of NFK.
-
Calculate the concentration of NFK in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 4: Immunodetection of this compound in Tissue Sections
Objective: To visualize the localization of NFK-modified proteins in tissue sections from aged animals or patients with age-related diseases.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: Rabbit polyclonal anti-NFK antiserum
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a steamer or water bath.
-
Blocking: Block non-specific binding sites by incubating the sections in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-NFK antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the sections and apply the DAB substrate. Monitor the color development under a microscope.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, clear, and mount with a coverslip.
-
Analysis: Examine the slides under a light microscope to assess the intensity and localization of NFK staining.
Conclusion
The study of this compound in the context of aging and age-related diseases is a rapidly evolving field. The protocols and information provided herein offer a foundation for researchers to explore the multifaceted roles of this key tryptophan metabolite. As our understanding of NFK's biological functions grows, these methods will be instrumental in developing novel therapeutic strategies to promote healthy aging.
References
- 1. researchgate.net [researchgate.net]
- 2. la-press.org [la-press.org]
- 3. This compound but not kynurenine enters a nucleophile-scavenging branch of the immune-regulatory kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kynurenine pathway and links to cell senescence | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming N-Formylkynurenine instability during sample storage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of N-Formylkynurenine (NFK) during sample collection, storage, and processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NFK) and why is its stability a significant concern?
This compound (NFK) is the initial metabolite formed from the degradation of the essential amino acid L-tryptophan via the kynurenine pathway.[1] This pathway is responsible for over 95% of tryptophan catabolism and produces several neuroactive and immunoregulatory molecules.[1][2] The enzymes Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) catalyze the formation of NFK from tryptophan, which is the rate-limiting step of the pathway.[3][4]
NFK's stability is a major concern because it is a highly transient intermediate. It can be rapidly degraded both enzymatically and non-enzymatically. This instability can lead to artificially low or undetectable NFK levels and an overestimation of its primary breakdown product, kynurenine (KYN), compromising the accuracy and reproducibility of experimental results.
Q2: What are the primary causes of NFK instability in biological samples?
The instability of NFK is primarily driven by three factors: enzymatic activity, pH, and temperature. Exposure to certain chemicals used during sample preparation can also artificially degrade NFK.
-
Enzymatic Degradation: Arylformamidase (also known as kynurenine formamidase) is a highly active enzyme found in the liver, kidney, and brain that rapidly hydrolyzes NFK into kynurenine (KYN) and formate.
-
pH-Dependent Degradation: NFK is susceptible to degradation in environments where the pH deviates from neutral. At physiological pH (7.4), NFK can spontaneously deaminate to form a reactive intermediate that conjugates with biological nucleophiles like glutathione and cysteine.
-
Temperature and Light: Like many biological metabolites, NFK is sensitive to heat and light. Storing samples at improper temperatures can accelerate its degradation. The most universal approach to stabilizing analytes is to lower the temperature, which slows both enzymatic and chemical reactions.
-
Chemical Degradation: Common laboratory reagents, such as trichloroacetic acid (TCA) used for protein precipitation, can cause the rapid and artificial conversion of NFK to KYN, leading to inaccurate measurements.
Q3: What are the main degradation products of NFK?
The primary and most well-known degradation product of NFK is Kynurenine (KYN) , formed through enzymatic hydrolysis by arylformamidase. However, recent research has shown that NFK can also undergo a non-enzymatic transformation, especially at physiological pH, leading to the formation of NFK-cysteine and NFK-glutathione adducts . Understanding these different degradation pathways is crucial for correctly interpreting metabolomics data.
Q4: What are the immediate best practices for handling a sample for NFK analysis?
To minimize pre-analytical errors, samples should be processed promptly after collection. If immediate analysis is not possible, serum or plasma should be separated from cells quickly, aliquoted into separate tubes to avoid repeat freeze-thaw cycles, and flash-frozen. Samples must then be stored at -80°C. During processing, maintaining a neutral pH, for instance with a phosphate buffer, is recommended to prevent degradation.
Troubleshooting Guide
Problem: Low or Undetectable NFK Levels in Samples
Low or absent NFK signals can be frustrating and may point to significant degradation during sample handling, storage, or preparation.
Possible Cause 1: Degradation due to improper pH during processing. NFK is most stable at a neutral pH. Deviations, particularly towards alkaline conditions, can accelerate its non-enzymatic decay.
✅ Solution: Implement pH Stabilization During Sample Preparation. For samples like cell culture media, plasma, or tissue homogenates, which are often buffered with carbonate systems, consider adding a phosphate buffer to maintain neutrality during processing steps.
-
Recommendation: A study found that adding 30 mM potassium phosphate (KH2PO4) buffer effectively stabilized NFK during sample processing.
Possible Cause 2: Degradation from improper storage conditions. The combination of time and elevated temperature is highly detrimental to NFK stability.
✅ Solution: Adhere to Strict Storage Protocols. Proper storage is non-negotiable for accurate NFK quantification. Ensure samples are stored at -80°C immediately after processing. For any transport, use sufficient dry ice to maintain this temperature.
Table 1: Recommended Storage Conditions for Samples for NFK Analysis
| Condition | Temperature | Maximum Duration | Rationale |
|---|---|---|---|
| Short-Term Storage | 2-8°C (Refrigerator) | < 24 hours | Slows enzymatic activity for brief periods. Only for temporary storage before processing. |
| Long-Term Storage | -80°C | Months+ | Preserves analyte integrity by significantly halting enzymatic and chemical degradation. |
| Processing | 4°C (On Ice) | As short as possible | Minimizes degradation during sample handling, centrifugation, and extraction steps. |
| Freeze-Thaw Cycles | N/A | Avoid (Aliquot samples) | Each cycle can degrade sensitive analytes and compromise sample quality. |
Possible Cause 3: Artificial conversion to Kynurenine during deproteinization. The use of strong acids for protein precipitation is a common step in metabolomics, but it can be a major source of error for NFK analysis.
✅ Solution: Choose Deproteinization Agents Carefully. Trichloroacetic acid (TCA) has been shown to rapidly convert NFK to KYN. Consider alternative methods.
-
Recommendation: Protein precipitation using cold organic solvents like methanol or acetonitrile is a widely used alternative. A method using trifluoroacetic acid (TFA) has also been successfully published for plasma samples. Always validate your chosen method to ensure it does not degrade NFK.
Problem: High Variability in NFK Measurements Between Replicates
Inconsistent results can undermine the statistical power of a study and often point to inconsistencies in the experimental workflow.
Possible Cause 1: Inconsistent sample handling time and procedure. Variations in the time samples spend on the benchtop at room temperature or on ice can lead to different degrees of degradation between samples.
✅ Solution: Standardize the Entire Sample Handling Workflow. Develop and strictly follow a standard operating procedure (SOP) for all samples, from collection to analysis. Process samples in small batches to ensure each sample is handled consistently. The workflow below provides a recommended guideline.
Caption: Recommended Sample Handling Workflow for NFK Analysis.
Possible Cause 2: Analyte degradation from repeated freeze-thaw cycles. Each time a sample is thawed and refrozen, sensitive metabolites like NFK can degrade, leading to lower concentrations and higher variability.
✅ Solution: Implement a Single-Use Aliquoting Strategy. After initial sample processing, divide the plasma, serum, or homogenate into multiple small-volume, single-use aliquots before the first freeze. This ensures that for each analytical run, a fresh, previously unthawed aliquot is used.
Experimental Protocols & Visualizations
Protocol 1: Recommended Protocol for Blood Sample Collection & Processing
This protocol is a general guideline for obtaining serum or plasma with minimized NFK degradation.
-
Collection: Collect venous blood into appropriate tubes. For serum, use tubes with a clot activator. For plasma, use tubes containing an anticoagulant like EDTA or heparin.
-
Clotting (Serum Only): Allow the blood to clot at room temperature for 30 minutes. Avoid prolonged exposure to room temperature.
-
Centrifugation: Centrifuge the samples at approximately 2000-2500 x g for 10-15 minutes at 4°C.
-
Separation: Immediately following centrifugation, carefully aspirate the supernatant (serum or plasma) and transfer it to fresh polypropylene tubes.
-
pH Stabilization (Optional but Recommended): If processing will be delayed or involves multiple steps, consider adding a stabilizing buffer like potassium phosphate to a final concentration of 30mM.
-
Aliquoting: Dispense the sample into multiple, clearly labeled, single-use cryovials.
-
Storage: Immediately flash-freeze the aliquots and store them in a -80°C freezer until analysis.
Protocol 2: General Protocol for NFK Quantification by LC-MS/MS
This protocol outlines the key steps for analyzing NFK. Specific parameters (e.g., column type, gradient) must be optimized for your system.
-
Sample Thawing: Thaw a single-use sample aliquot on ice.
-
Internal Standard Spiking: Add an internal standard solution (e.g., deuterated NFK, if available, or a structural analog) to the sample to correct for extraction and matrix effects.
-
Protein Precipitation: Add 3-4 volumes of ice-cold acetonitrile or methanol to the sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at high speed (>12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation & Reconstitution (Optional): If concentration is needed, evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system.
-
Column: A reversed-phase C18 or polar-RP column is commonly used.
-
Mobile Phase: Typically a gradient of water and acetonitrile/methanol with a modifier like formic acid.
-
Detection: Use a triple quadrupole mass spectrometer operating in positive ion Multiple Reaction Monitoring (MRM) mode. Optimize transitions for NFK and the internal standard.
-
Signaling & Degradation Pathway Diagrams
Caption: Tryptophan Catabolism via the Kynurenine Pathway.
Caption: NFK Degradation Pathways (Enzymatic and Non-Enzymatic).
References
How to prevent the conversion of N-Formylkynurenine to kynurenine in samples.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the conversion of N-Formylkynurenine (NFK) to kynurenine in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (NFK) conversion to kynurenine in my samples?
A1: The conversion of NFK to kynurenine is primarily an enzymatic reaction catalyzed by kynurenine formamidase (KFase), also known as arylformamidase. This enzyme is abundant in various tissues and biological fluids, leading to the rapid hydrolysis of NFK to kynurenine. Additionally, NFK is susceptible to non-enzymatic degradation under certain sample handling and processing conditions, particularly at alkaline pH or in the presence of harsh acidic deproteinizing agents like trichloroacetic acid (TCA)[1][2].
Q2: Why is it important to prevent the conversion of NFK to kynurenine?
A2: Accurate measurement of individual kynurenine pathway metabolites is crucial for understanding their distinct biological roles. NFK itself may have unique physiological or pathological functions that are independent of kynurenine. If NFK is converted to kynurenine during sample preparation, it leads to an underestimation of NFK levels and an overestimation of kynurenine levels, potentially resulting in misleading interpretations of experimental results.
Q3: What are the main strategies to prevent NFK to kynurenine conversion?
A3: The two main strategies are:
-
Inhibition of Enzymatic Activity: This involves the use of chemical inhibitors that block the action of kynurenine formamidase. However, the availability of specific and commercially accessible inhibitors for routine sample stabilization is limited.
-
Control of Sample Environment: This focuses on creating conditions that minimize both enzymatic and non-enzymatic degradation. This includes immediate processing of samples at low temperatures, maintaining a stable and neutral pH, and using appropriate protein precipitation methods.
Q4: Can I use trichloroacetic acid (TCA) for protein precipitation when analyzing NFK?
A4: It is not recommended to use trichloroacetic acid (TCA) for protein precipitation when you need to accurately measure NFK. Research has shown that TCA can cause the rapid hydrolysis of NFK to kynurenine, leading to inaccurate measurements[1][2].
Q5: How should I store my samples to ensure NFK stability?
A5: For long-term stability, samples should be processed immediately to plasma or serum and then stored at -80°C. If immediate processing is not possible, it is crucial to keep the samples on ice and process them as quickly as possible. Avoid repeated freeze-thaw cycles. Recent studies suggest that stabilizing samples with a phosphate buffer before freezing can preserve NFK for at least 38 days at -80°C[1].
Troubleshooting Guides
Issue 1: Low or undetectable this compound (NFK) levels in samples.
| Potential Cause | Recommended Solution |
| Enzymatic Conversion | The sample contains active kynurenine formamidase, which has converted NFK to kynurenine. |
| Immediate Action: Process samples immediately after collection on ice. | |
| Best Practice: Implement the pH stabilization protocol using potassium phosphate (KH₂PO₄) during sample preparation to minimize enzymatic activity and non-enzymatic degradation. | |
| Non-Enzymatic Degradation due to pH | The sample pH became alkaline during storage or processing, leading to NFK degradation. |
| Solution: Use the pH stabilization protocol with KH₂PO₄ to maintain a neutral pH. Avoid buffers and storage conditions that could lead to an increase in pH. | |
| Inappropriate Protein Precipitation Agent | Use of trichloroacetic acid (TCA) has caused the chemical conversion of NFK to kynurenine. |
| Solution: Use alternative protein precipitation methods such as methanol, ethanol, or acetonitrile. A mixture of methanol and ethanol has been shown to be effective for broad metabolite profiling. |
Issue 2: High variability in NFK and kynurenine levels between replicate samples.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling Time | The time between sample collection and processing/freezing varies between samples, leading to different degrees of NFK conversion. |
| Solution: Standardize the sample processing workflow. Ensure that all samples are handled for the same duration and at the same temperature before stabilization or storage. | |
| Incomplete Protein Precipitation | Inconsistent protein removal can lead to ongoing enzymatic activity in some samples. |
| Solution: Optimize your protein precipitation protocol. Ensure thorough mixing and adequate incubation time. Centrifuge at a sufficient speed and temperature to effectively pellet all proteins. | |
| Pipetting Errors | Inaccurate pipetting of samples or reagents can lead to variability. |
| Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous samples like plasma or serum. |
Quantitative Data Summary
The following table summarizes the effect of different sample processing conditions on the stability of this compound (NFK), based on data adapted from Wang et al. (2024).
| Processing Condition | NFK Recovery (% of control) | Kynurenine Level (% of control) | Notes |
| 4% Trichloroacetic Acid (TCA) | ~16% | ~84% of the initial NFK is converted to Kynurenine | Demonstrates the unsuitability of TCA for NFK analysis. |
| 20 mM KH₂PO₄ | ~90% | Stable | Provides good stabilization of NFK by maintaining a neutral pH. |
| 30 mM KH₂PO₄ | ~100% (Optimal) | Stable | Offers the best stabilization of NFK among the tested conditions. |
Control samples were kept on wet ice in a pH 6.9 potassium phosphate buffer during processing.
Experimental Protocols
Protocol 1: pH Stabilization of Plasma/Serum Samples for NFK Analysis
This protocol is adapted from the method described by Wang et al. (2024) to mitigate the non-enzymatic degradation of NFK during sample processing.
Materials:
-
Whole blood collection tubes (e.g., EDTA, heparin)
-
Centrifuge
-
Pipettes and tips
-
Microcentrifuge tubes
-
Potassium phosphate monobasic (KH₂PO₄)
-
Deionized water
-
-80°C freezer
Procedure:
-
Blood Collection and Plasma/Serum Separation:
-
Collect whole blood in appropriate tubes.
-
Immediately after collection, centrifuge the blood according to the tube manufacturer's instructions to separate plasma or serum. It is recommended to perform this step at 4°C.
-
-
pH Stabilization:
-
Prepare a 400 mM KH₂PO₄ stock solution in deionized water.
-
For each 80 µL of plasma or serum, add a calculated volume of the 400 mM KH₂PO₄ stock solution to achieve a final concentration of 30 mM. For example, add 6.5 µL of 400 mM KH₂PO₄ to 80 µL of sample.
-
Gently vortex the mixture.
-
-
Storage:
-
Immediately freeze the stabilized samples at -80°C. These samples have been shown to be stable for at least 38 days.
-
Protocol 2: Protein Precipitation using Methanol
This protocol provides an alternative to TCA for deproteinizing samples for kynurenine pathway analysis.
Materials:
-
Stabilized plasma/serum samples (from Protocol 1)
-
LC-MS grade methanol, pre-chilled to -20°C
-
Vortex mixer
-
Centrifuge capable of reaching >12,000 x g at 4°C
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Thaw the stabilized plasma/serum samples on ice.
-
-
Protein Precipitation:
-
Add 4 volumes of ice-cold methanol to 1 volume of sample (e.g., 400 µL of methanol to 100 µL of plasma).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant is now ready for analysis by LC-MS or for evaporation and reconstitution in a suitable mobile phase.
-
Visualizations
References
Troubleshooting low recovery of N-Formylkynurenine during solid-phase extraction
Welcome to the technical support center for troubleshooting the solid-phase extraction (SPE) of N-Formylkynurenine (NFK). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for improving the recovery of NFK during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NFK) and why is its accurate measurement important?
A1: this compound is a key intermediate metabolite in the kynurenine pathway, the primary route of tryptophan metabolism.[1] Accurate quantification of NFK is crucial for studying various physiological and pathological processes, including immune responses, neurodegenerative diseases, and cancer.[1]
Q2: What are the main challenges in the solid-phase extraction of NFK?
A2: The primary challenges include its potential instability under certain pH and temperature conditions, its amphipathic nature which can complicate the choice of sorbent and solvents, and potential interactions with other matrix components in biological samples.
Q3: What are the critical chemical properties of NFK to consider for SPE method development?
A3: Key properties of NFK include its predicted pKa of approximately 2.17, and its solubility in aqueous base, DMSO, and methanol (with heating and sonication). Its stability is pH and temperature-dependent, with degradation observed at physiological pH (7.4) and elevated temperatures.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of NFK during solid-phase extraction can be a significant hurdle. This guide provides a systematic approach to identify the root cause of the issue and implement effective solutions.
Step 1: Analyte Tracking - Where is the NFK Being Lost?
Before optimizing your protocol, it's essential to determine at which stage of the SPE process the loss of NFK is occurring. This can be achieved by collecting and analyzing the different fractions generated during the extraction.
Experimental Protocol: Fraction Collection and Analysis
-
Prepare a Spiked Sample: Fortify a blank matrix (e.g., plasma, buffer) with a known concentration of an NFK standard.
-
Perform SPE: Process the spiked sample using your current SPE protocol.
-
Collect Fractions:
-
Load Fraction: Collect the entire volume of the sample that passes through the cartridge during the loading step.
-
Wash Fraction(s): Collect each wash solution in a separate, clean tube.
-
Elution Fraction: Collect the final eluate.
-
-
Analyze Fractions: Quantify the concentration of NFK in each collected fraction using a validated analytical method (e.g., LC-MS/MS).
Interpreting the Results:
| Fraction Containing NFK | Potential Cause | Troubleshooting Steps |
| Load Fraction | Inadequate retention of NFK on the sorbent. | See Section 1: Optimizing Analyte Retention |
| Wash Fraction(s) | Premature elution of NFK by the wash solvent. | See Section 2: Optimizing the Wash Step |
| Not Detected in Any Fraction | Strong, irreversible binding to the sorbent or degradation. | See Section 3: Optimizing Elution and Section 4: Addressing Analyte Degradation |
Section 1: Optimizing Analyte Retention
If NFK is found in the "Load" fraction, it indicates that the analyte is not being effectively retained by the SPE sorbent.
Potential Causes and Solutions:
-
Inappropriate Sorbent Choice:
-
Problem: The chosen sorbent (e.g., C18) may not have the optimal chemistry for retaining NFK from the sample matrix.
-
Solution: Consider using a mixed-mode sorbent that combines reversed-phase and ion-exchange properties. For NFK, which has both hydrophobic and ionizable moieties, a mixed-mode cation-exchange (MCX) sorbent can be effective. These sorbents can retain basic compounds through strong cation exchange and neutral or acidic compounds through reversed-phase interactions.
-
-
Incorrect Sample pH:
-
Problem: The pH of the sample can significantly influence the ionization state of NFK and its interaction with the sorbent. With a pKa of ~2.17, NFK will be largely in its neutral form at a pH above 4.
-
Solution: For reversed-phase SPE, adjust the sample pH to be at least 2 pH units above the pKa (i.e., pH > 4.17) to ensure it is in its less polar, neutral form, thereby enhancing its retention on a nonpolar sorbent like C18. For mixed-mode cation-exchange SPE, the sample pH should be adjusted to be at least 2 pH units below the pKa of the analyte to ensure it is protonated and can interact with the cation-exchange functional groups.
-
-
Sample Solvent Strength is Too High:
-
Problem: If the sample is dissolved in a solvent with a high percentage of organic content, it can disrupt the hydrophobic interactions between NFK and a reversed-phase sorbent, leading to poor retention.
-
Solution: Dilute the sample with an aqueous buffer or water to reduce the organic solvent concentration before loading it onto the SPE cartridge.
-
Workflow for Optimizing Analyte Retention
Caption: Troubleshooting workflow for poor analyte retention in SPE.
Section 2: Optimizing the Wash Step
Finding NFK in the "Wash" fraction suggests that the wash solvent is too strong, causing the analyte to be eluted prematurely.
Potential Causes and Solutions:
-
Wash Solvent is Too Strong:
-
Problem: The organic content or the pH of the wash solvent may be too aggressive, disrupting the interaction between NFK and the sorbent.
-
Solution:
-
Decrease Organic Content: Reduce the percentage of organic solvent in the wash solution. For example, if using 50% methanol, try reducing it to 20% or 10%.
-
Adjust pH: Ensure the pH of the wash solvent maintains the desired interaction. For reversed-phase, keep the pH in a range where NFK remains neutral. For ion-exchange, maintain the pH that ensures the analyte remains charged.
-
-
Section 3: Optimizing Elution
If NFK is not detected in the load or wash fractions, and the recovery in the elution fraction is still low, it may be due to incomplete elution from the sorbent.
Potential Causes and Solutions:
-
Elution Solvent is Too Weak:
-
Problem: The elution solvent may not be strong enough to disrupt the interactions between NFK and the sorbent.
-
Solution:
-
Increase Organic Strength: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution buffer.
-
Modify pH: Adjusting the pH of the elution solvent can change the ionization state of NFK, making it more soluble in the elution solvent and disrupting its interaction with the sorbent. For a mixed-mode cation-exchange sorbent, using a basic elution solvent (e.g., methanol with 5% ammonium hydroxide) will neutralize the charge on NFK, disrupting the ionic interaction and facilitating its elution.
-
-
-
Insufficient Elution Volume:
-
Problem: The volume of the elution solvent may not be sufficient to elute all the bound NFK.
-
Solution: Increase the volume of the elution solvent or perform a second elution step and combine the eluates.
-
Section 4: Addressing Analyte Degradation
Given NFK's known instability, degradation during the extraction process is a significant concern.
Potential Causes and Solutions:
-
pH-Mediated Degradation:
-
Problem: NFK is known to be unstable at physiological pH (7.4). Prolonged exposure to neutral or alkaline conditions during sample preparation and extraction can lead to its degradation.
-
Solution: Keep the sample and all solutions at an acidic pH (e.g., pH < 4) throughout the process, if compatible with the chosen SPE chemistry.
-
-
Temperature-Mediated Degradation:
-
Problem: Elevated temperatures can accelerate the degradation of NFK.
-
Solution: Perform all sample preparation and SPE steps at reduced temperatures (e.g., on ice or at 4°C) to minimize degradation. Avoid lengthy incubation times at room temperature.
-
-
Enzymatic Degradation:
-
Problem: Enzymes present in biological samples (e.g., plasma) can potentially metabolize NFK.
-
Solution: Immediately after collection, process blood samples to obtain plasma or serum and store them at -80°C until analysis to minimize enzymatic activity.[2] Protein precipitation prior to SPE will also help to remove enzymes.
-
Signaling Pathway: Kynurenine Pathway
Caption: Simplified diagram of the initial steps of the Kynurenine Pathway.
Detailed Experimental Protocol: Mixed-Mode SPE for NFK from Plasma
This protocol provides a starting point for the extraction of NFK from human plasma using a mixed-mode cation-exchange (MCX) SPE cartridge.
1. Materials:
-
Mixed-Mode Cation-Exchange (MCX) SPE Cartridges (e.g., Oasis MCX)
-
Human Plasma (K2-EDTA)
-
This compound Standard
-
Formic Acid
-
Ammonium Hydroxide
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Centrifuge
-
SPE Manifold
2. Sample Pre-treatment (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
3. Solid-Phase Extraction:
-
Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: 1 mL of water with 0.1% formic acid.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the NFK from the cartridge with 1 mL of methanol containing 5% ammonium hydroxide into a clean collection tube.
4. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
Experimental Workflow: SPE of NFK from Plasma
Caption: A step-by-step workflow for the solid-phase extraction of NFK.
Quantitative Data Summary
While specific recovery percentages for NFK are not abundantly available in the literature, the following table summarizes expected recovery ranges for similar analytes using different SPE strategies. These can be used as a benchmark for your method development.
| SPE Sorbent | Analyte Type | Typical Recovery (%) | Reference |
| C18 | Small molecules, drugs | 80-110 | General literature |
| Mixed-Mode Cation Exchange (MCX) | Basic drugs and metabolites | > 90 | [3] |
| Polymeric Reversed-Phase (e.g., Oasis HLB) | Wide range of analytes | 85-105 | General literature |
Note: These are general ranges, and the actual recovery of NFK will depend on the specific optimization of the entire SPE protocol. It is highly recommended to perform in-house validation to determine the recovery for your specific matrix and conditions.
References
- 1. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
Technical Support Center: Optimization of Chromatographic Separation of N-Formylkynurenine from its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of N-Formylkynurenine (NFK) from its isomers and related metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound in a question-and-answer format.
Peak Shape Problems
Question: Why are my this compound peaks tailing?
Answer: Peak tailing for NFK, an ionizable and polar compound, is a common issue. Several factors can contribute to this problem:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of NFK and its isomers, causing peak tailing.
-
Solution:
-
Use an end-capped column to minimize exposed silanol groups.
-
Lower the mobile phase pH (e.g., to 2.8-3.1) to protonate the silanol groups and reduce their interaction with the analytes.[1]
-
Increase the buffer concentration in the mobile phase to mask the residual silanol interactions.
-
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Column Bed Deformation: A void at the column inlet or a partially blocked inlet frit can distort the peak shape.
-
Solution:
-
Use guard columns and in-line filters to protect the analytical column.
-
If a void is suspected, you can try reversing and flushing the column. However, column replacement is often necessary.
-
-
Question: My peaks are broad, leading to poor resolution. What can I do?
Answer: Broad peaks can result from several factors, leading to decreased resolution and inaccurate quantification.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
-
Inappropriate Mobile Phase: A mobile phase that is too "strong" (high organic content) can cause the analyte to elute too quickly, not allowing for proper partitioning and resulting in a broad peak. Conversely, a mobile phase that is too "weak" can also lead to band broadening due to diffusion.
-
Solution: Optimize the mobile phase composition. For reversed-phase chromatography, systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) to achieve an optimal retention factor (k') between 2 and 10.
-
-
Column Deterioration: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and broader peaks.
-
Solution: Replace the column with a new one of the same type.
-
Retention and Resolution Issues
Question: I am not getting any separation between this compound and Kynurenine. How can I improve the resolution?
Answer: Achieving good resolution between the structurally similar NFK and its primary degradant/isomer, kynurenine, is critical.
-
Mobile Phase pH: The ionization state of both NFK and kynurenine is highly dependent on the mobile phase pH.
-
Solution: Adjusting the pH of the mobile phase can alter the retention times of the analytes to different extents, thereby improving separation. A systematic pH scouting study is recommended.
-
-
Organic Modifier: The choice of organic solvent in the mobile phase can significantly impact selectivity.
-
Solution: Try switching from acetonitrile to methanol or vice versa. Methanol can offer different selectivity for polar compounds.
-
-
Stationary Phase: The column chemistry plays a crucial role in selectivity.
-
Solution: If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which can offer alternative selectivities through pi-pi interactions.[2]
-
-
Temperature: Column temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence resolution.
-
Solution: Optimizing the column temperature (e.g., in the range of 25-40°C) can sometimes improve separation.[1]
-
Question: My retention times are drifting and not reproducible. What is the cause?
Answer: Drifting retention times can compromise the reliability of your analytical method.
-
Mobile Phase Instability: Improperly prepared or unstirred mobile phase can lead to changes in its composition over time.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using a buffer, make sure it is fully dissolved and within its effective buffering range.
-
-
Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient run, can cause retention time shifts.
-
Solution: Increase the column equilibration time to ensure the column is fully returned to the initial mobile phase conditions before the next injection.
-
-
Pump Performance: Inconsistent pump flow rates will lead to proportional changes in retention times.
-
Solution: Check for leaks in the pump and fittings. If the pressure is fluctuating, the pump may need maintenance, such as seal replacement.
-
This compound Stability Issues
Question: I suspect my this compound is degrading during analysis. How can I confirm and prevent this?
Answer: NFK is known to be unstable and can hydrolyze to kynurenine, especially under certain conditions.[3]
-
Signs of Degradation:
-
An increase in the kynurenine peak area over time in a sequence of injections of the same sample.
-
The appearance of new, unidentified peaks in the chromatogram.
-
A decrease in the NFK peak area over time.
-
-
Prevention Strategies:
-
Sample Preparation: Prepare samples in a pH-neutral or slightly acidic buffer and keep them cold (e.g., on wet ice or in a cooled autosampler at 4°C) to minimize degradation.[3] Avoid strongly acidic or alkaline conditions during sample processing.
-
Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to slow down the degradation of NFK in the vials while awaiting injection.
-
Mobile Phase pH: While a low pH mobile phase can be beneficial for peak shape, extremely low pH values combined with long run times might contribute to on-column hydrolysis. A balance must be found.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for NFK separation?
A typical starting point would be a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) with a mobile phase consisting of a low pH buffer (e.g., 10-20 mM phosphate or formate buffer at pH 2.8-3.1) and an organic modifier like acetonitrile or methanol. A gradient elution from a low to a high percentage of the organic modifier is often necessary to separate all kynurenine pathway metabolites. Detection is commonly performed using UV absorbance at around 321 nm for NFK and 360-365 nm for kynurenine.
Q2: How can I separate the enantiomers of this compound?
Separating enantiomers requires a chiral environment. This can be achieved using chiral chromatography.
-
Chiral Stationary Phases (CSPs): This is the most common approach. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds. The selection of the specific chiral column and mobile phase is largely empirical and requires screening of different columns and conditions.
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column. This method is less common due to the higher consumption of the expensive chiral selector.
Q3: What are the key metabolites in the kynurenine pathway that I should be aware of during my analysis?
The kynurenine pathway is the primary route of tryptophan metabolism and contains several important metabolites that may be present in biological samples. Besides NFK and kynurenine, other key metabolites include tryptophan, kynurenic acid, 3-hydroxykynurenine, anthranilic acid, and quinolinic acid. A comprehensive analytical method should aim to resolve NFK from all these related compounds.
Q4: Can I use mass spectrometry for the detection of NFK and its isomers?
Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of NFK and other kynurenine pathway metabolites. It offers higher sensitivity and selectivity compared to UV detection, which is particularly useful for complex biological matrices. LC-MS can also aid in the identification of unknown degradation products or isomers.
Data Presentation
Table 1: Example Retention Times of Kynurenine Pathway Metabolites under Different Reversed-Phase HPLC Conditions
| Analyte | Method 1 | Method 2 |
| Column | Synergi 4µ Fusion-RP80 A (250 x 4.6 mm) | C18 (specifics not detailed) |
| Mobile Phase | 10 mM Sodium Dihydrogen Phosphate: Methanol (73:27, v/v), pH 2.8 | 0.1% TFA in H₂O:Acetonitrile (90:10, v/v) |
| Flow Rate | 1.15 mL/min | 0.8 mL/min |
| Temperature | 37°C | Room Temperature |
| Retention Time (min) | ||
| Kynurenic Acid | ~4.5 | ~12.5 |
| 3-Hydroxykynurenine | ~5.5 | - |
| Anthranilic Acid | ~6.5 | - |
| Kynurenine | ~8.0 | ~10.0 |
| Xanthurenic Acid | ~9.0 | - |
| Tryptophan | ~12.0 | ~15.0 |
Data synthesized from multiple sources for illustrative purposes. Actual retention times will vary depending on the specific HPLC system and conditions.
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Separation of Tryptophan and Kynurenines
This protocol is based on the method described by Badawy et al. (2010) and is suitable for the separation of several key kynurenine pathway metabolites.
-
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
Reversed-phase column: Synergi 4µ Fusion-RP80 A (250 x 4.6 mm) or equivalent.
-
Column oven.
-
-
Reagents:
-
Sodium dihydrogen phosphate
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Standards for tryptophan and kynurenine pathway metabolites.
-
-
Mobile Phase Preparation:
-
Prepare a 10 mM sodium dihydrogen phosphate solution in HPLC grade water.
-
Mix the aqueous phosphate buffer with methanol in a ratio of 73:27 (by volume).
-
Adjust the final pH of the mobile phase to 2.8 using orthophosphoric acid.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 - 1.2 mL/min
-
Column Temperature: 37°C
-
Injection Volume: 10-20 µL
-
Detection:
-
UV: 220 nm for general screening, or specific wavelengths for individual compounds (e.g., ~360 nm for kynurenine).
-
Fluorescence (if available): Excitation/Emission wavelengths specific to the analytes of interest (e.g., 254/404 nm).
-
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Record the chromatograms and determine the retention times and peak areas.
-
Mandatory Visualizations
References
Technical Support Center: Colorimetric Measurement of N-Formylkynurenine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the colorimetric measurement of N-Formylkynurenine (NFK).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the colorimetric measurement of this compound (NFK)?
A1: The colorimetric measurement of this compound (NFK) is often an indirect measurement. Due to its inherent instability, NFK is typically hydrolyzed to L-kynurenine (KYN), which is then detected using a colorimetric reagent.[1][2] A common, though non-specific, method involves the use of Ehrlich's reagent (p-dimethylaminobenzaldehyde, DMAB), which reacts with the primary aromatic amine of kynurenine to produce a colored product.[1] More specific methods, such as a diazotization reaction, can also be employed to detect kynurenine.[1] It is important to note that direct, specific colorimetric assays for NFK are less common due to its transient nature.
Q2: Why am I observing high background or non-specific color development in my assay?
A2: High background is a frequent issue, particularly when using Ehrlich's reagent (DMAB). This reagent is not specific to kynurenine and can react with other endogenous molecules present in biological samples, such as indoles, urea, and urobilinogen.[3] Additionally, colored compounds already present in the sample that absorb at the same wavelength can cause interference. To mitigate this, proper sample preparation, including protein precipitation and removal of interfering substances, is crucial.
Q3: My standard curve for kynurenine is not linear. What could be the cause?
A3: A non-linear standard curve can arise from several factors:
-
Pipetting errors: Inaccurate preparation of standards will lead to a non-linear curve.
-
Reagent instability: Ensure that all reagents, especially the colorimetric reagent, are freshly prepared and protected from light if necessary.
-
Saturation of the reaction: At high concentrations of kynurenine, the colorimetric reaction may become saturated, leading to a plateau in the standard curve. If this occurs, dilute your standards and samples.
-
Inappropriate wavelength: Ensure you are reading the absorbance at the optimal wavelength for the colored product.
Q4: Can I directly measure this compound in my samples?
A4: Direct measurement of NFK is challenging due to its rapid hydrolysis to kynurenine, especially under certain sample processing conditions. For instance, the use of trichloroacetic acid (TCA) for protein precipitation will hydrolyze NFK to kynurenine. Therefore, most colorimetric assays for "NFK" are actually measuring the total kynurenine present after complete hydrolysis of NFK. To specifically measure NFK, more advanced techniques like HPLC or LC-MS are generally required.
Q5: How should I prepare and store my samples to ensure the stability of this compound?
A5: this compound is an unstable molecule. To minimize its degradation during sample preparation and storage:
-
Maintain Neutral pH: Deviations from neutral pH can drive NFK decomposition.
-
Avoid Harsh Acids: Avoid using strong acids like trichloroacetic acid (TCA) for deproteinization if you want to preserve NFK, as it causes rapid hydrolysis to kynurenine.
-
Low Temperature: Process samples on ice and store them at -80°C to maintain stability.
-
Protect from Light: Tryptophan and its metabolites can be sensitive to light, which can lead to photodegradation.
Q6: Are there more specific alternatives to the Ehrlich's reagent-based colorimetric assay?
A6: Yes, several alternatives with improved specificity exist:
-
Diazotization-based colorimetric assay: This two-step reaction for L-kynurenine offers higher sensitivity and reproducibility.
-
Fluorescence-based probes: Specific chemical probes, such as NFK Green, react specifically with NFK and not with tryptophan or kynurenine, offering a more direct measurement. The reaction product has an emission maximum at 510 nm with an excitation maximum at 400 nm.
-
Chromatographic methods: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the gold standard for accurately quantifying NFK and other kynurenine pathway metabolites due to their high specificity and sensitivity.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommendation |
| NFK Instability | This compound is highly unstable and readily hydrolyzes to kynurenine, especially in acidic conditions or at room temperature. Ensure consistent and rapid sample processing at low temperatures (on ice). Maintain a neutral pH during sample preparation. |
| Variable Sample Preparation | Inconsistent timing or temperature during incubation steps can lead to variability. Use a standardized protocol with precise timing for all steps. |
| Pipetting Inaccuracy | Small volumes of reagents and samples require accurate pipetting. Calibrate your pipettes regularly and use appropriate pipetting techniques. |
| Reagent Degradation | Prepare fresh reagents for each experiment, especially the colorimetric reagent, which can be light-sensitive or unstable in solution. |
Issue 2: Low or No Signal Detected
| Possible Cause | Recommendation |
| Low NFK/Kynurenine Concentration | The concentration of NFK or kynurenine in your sample may be below the detection limit of the assay. Consider concentrating your sample or using a more sensitive assay, such as a fluorescence-based method or LC-MS. |
| Incorrect Wavelength | Ensure you are measuring the absorbance at the correct wavelength for the specific colorimetric product being formed. The absorption maximum for NFK is around 321 nm. |
| Suboptimal pH of Reaction | The color development reaction may be pH-dependent. Check the optimal pH for your specific colorimetric reagent and ensure your final reaction mixture is within that range. |
| Degraded Reagents | If the colorimetric reagent has degraded, it will not produce a signal. Prepare fresh reagents and store them properly. |
Issue 3: High Absorbance in Blank/Control Wells
| Possible Cause | Recommendation |
| Interfering Substances in Sample Matrix | Biological samples contain numerous compounds that can interfere with the assay. Perform proper sample cleanup, such as protein precipitation followed by solid-phase extraction (SPE), to remove these interfering substances. |
| Contaminated Reagents | One or more of your reagents may be contaminated. Prepare fresh reagents using high-purity water and chemicals. |
| Colored Samples | If your biological sample is inherently colored (e.g., from hemoglobin or bilirubin), this will contribute to the absorbance reading. Include a sample blank (sample without the colorimetric reagent) to subtract the background absorbance. |
| Non-specific Reaction of Reagent | Reagents like Ehrlich's reagent are known to be non-specific and react with other molecules besides kynurenine. Consider using a more specific assay, such as a diazotization-based method or a fluorescent probe. |
Quantitative Data Summary
Table 1: Stability of this compound under Different Conditions
| Condition | NFK Remaining (%) | Kynurenine Formed (%) | Reference |
| 4% (w/v) Trichloroacetic Acid | 16.3 ± 3.9 | 83.7 ± 3.9 | |
| Neutral pH (6.9) on wet ice | ~100 | ~0 | |
| Physiological environment (37°C, pH 7.4) | Rapid deamination | ~3 times slower hydrolysis to KYN by serum hydrolases |
Experimental Protocols
Protocol 1: Indirect Colorimetric Measurement of NFK via Hydrolysis to Kynurenine (Ehrlich's Reagent)
This protocol is for the indirect measurement of NFK by first converting it to kynurenine. It is prone to interferences.
-
Sample Preparation:
-
To 100 µL of sample (e.g., cell culture supernatant), add 50 µL of 30% trichloroacetic acid (TCA).
-
Incubate at 50°C for 30 minutes to hydrolyze NFK to kynurenine and precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Colorimetric Reaction:
-
To 100 µL of the supernatant, add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).
-
Incubate at room temperature for 20 minutes.
-
-
Measurement:
-
Measure the absorbance at 480 nm.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of L-kynurenine (0-200 µM) treated in the same way as the samples.
-
Protocol 2: Diazotization-Based Colorimetric Assay for L-Kynurenine
This protocol offers improved specificity over the Ehrlich's reagent method.
-
Sample Preparation:
-
Urine: Dilute urine samples and treat with an anion exchange resin to remove interfering metabolites.
-
Serum/Plasma: Deproteinize samples using acid precipitation (e.g., with p-toluenesulfonic acid).
-
-
Diazotization Reaction:
-
To the prepared sample, add a freshly prepared solution of sodium nitrite (NaNO₂) in an acidic medium to form a diazonium salt of kynurenine.
-
-
Coupling Reaction:
-
Add a freshly prepared solution of a coupling agent, such as 2-naphthol, to react with the diazonium salt and form a colored azo dye.
-
-
Measurement:
-
Measure the absorbance of the colored product (e.g., at 490 nm).
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of L-kynurenine spiked into a similar matrix as the samples.
-
Visualizations
Caption: Workflow for the indirect colorimetric measurement of NFK.
Caption: Fate of NFK under different experimental conditions.
Caption: Troubleshooting logic for high background in NFK assays.
References
How to address antibody cross-reactivity in N-Formylkynurenine ELISAs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing N-Formylkynurenine (NFK) ELISA kits. Our goal is to help you overcome common challenges and ensure the accuracy and reliability of your experimental data.
Troubleshooting Guides
Issue: High Background Signal in Your NFK ELISA
A high background signal can obscure the specific signal from your samples, leading to inaccurate quantification of NFK. Below is a step-by-step guide to help you identify and resolve the root cause of this common issue.
Possible Cause 1: Antibody Cross-Reactivity
The primary antibody may be cross-reacting with other structurally similar molecules present in the sample, such as other tryptophan metabolites.
Solution:
-
Review Antibody Specificity Data: Check the datasheet for your anti-NFK antibody for any provided cross-reactivity data.
-
Perform a Competitive ELISA: This will allow you to quantify the extent of cross-reactivity with potential interfering compounds.[1] A detailed protocol is provided below.
-
Validate with Western Blot: Use Western blotting to confirm that the antibody is binding to a protein of the correct molecular weight corresponding to NFK-modified proteins and not to other unmodified proteins.[1] A detailed protocol is provided below.
-
Consider Immunodepletion: If a specific cross-reacting substance is identified, you can remove it from your sample prior to the ELISA using immunodepletion. A detailed protocol is provided below.
Possible Cause 2: Insufficient Blocking
If the blocking step is inadequate, the primary and/or secondary antibodies can bind non-specifically to the microplate wells, resulting in a high background.
Solution:
-
Increase Blocking Incubation Time: Extend the blocking incubation period to ensure all non-specific binding sites are saturated.
-
Optimize Blocking Buffer: Consider trying a different blocking agent. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. The optimal blocker can be assay-dependent.
Possible Cause 3: Inadequate Washing
Insufficient washing between steps can leave behind unbound antibodies and other reagents, contributing to a high background.
Solution:
-
Increase the Number of Washes: Add one or two extra wash steps to your protocol.
-
Increase Soaking Time: Allow the wash buffer to sit in the wells for a minute or two during each wash step to improve the removal of unbound reagents.
-
Ensure Complete Aspiration: Make sure that all of the wash buffer is completely removed from the wells after each wash.
Possible Cause 4: Reagent Contamination
Contamination of buffers or reagents with endogenous NFK or other cross-reactive substances can lead to a uniformly high signal across the plate.
Solution:
-
Use Freshly Prepared Buffers: Prepare all buffers fresh for each assay.
-
Use High-Purity Water: Ensure that the water used for preparing buffers and reagents is of high purity (e.g., Milli-Q or equivalent).
-
Handle Reagents Carefully: Avoid cross-contamination of reagents by using fresh pipette tips for each reagent.
Flowchart: Troubleshooting High Background in NFK ELISAs
Caption: A logical flowchart to guide troubleshooting of high background signals in this compound ELISAs.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-reactants for an anti-N-Formylkynurenine (NFK) antibody?
A1: The most common potential cross-reactants for an anti-NFK antibody are other metabolites in the kynurenine pathway of tryptophan metabolism.[2] These include tryptophan, kynurenine, 3-hydroxykynurenine, and kynurenic acid. The degree of cross-reactivity will depend on the specific antibody and the epitope it recognizes. It is crucial to use a highly specific antibody and to validate its performance in your specific sample matrix.
Q2: How can I be sure that the signal I am detecting is specific to NFK?
A2: To ensure the specificity of the signal, we recommend a multi-pronged approach:
-
Competitive ELISA: This assay will allow you to quantitatively assess the cross-reactivity of your antibody with other potential analytes.
-
Western Blotting: This technique separates proteins by size, so you can confirm that your antibody is binding to proteins of the expected molecular weight for NFK-modified proteins.
-
Immunodepletion: Removing NFK from your sample should result in a significant reduction in the ELISA signal, confirming that the signal is dependent on the presence of NFK.
Q3: What is the expected sensitivity of an NFK ELISA?
A3: The sensitivity of an NFK ELISA can vary depending on the antibody and the kit components. A study describing a polyclonal antiserum for NFK detection reported the ability to detect as little as 57 pmoles of NFK within a 2.5 µg sample of total protein.[3] Always refer to the manufacturer's specifications for the particular ELISA kit you are using.
Q4: Can I use plasma and serum samples directly in the NFK ELISA?
A4: Plasma and serum samples can typically be used in an NFK ELISA, but they may require a dilution step to minimize matrix effects. It is always recommended to perform a spike and recovery experiment to assess the accuracy of the assay in your specific sample matrix. This involves adding a known amount of NFK to your sample and measuring the recovery to ensure that there are no interfering substances.
Quantitative Data
Table 1: Illustrative Cross-Reactivity of a Hypothetical Anti-NFK Monoclonal Antibody
| Compound | % Cross-Reactivity | IC50 (nM) |
| This compound (NFK) | 100% | 10 |
| Kynurenine | < 1% | > 10,000 |
| L-Tryptophan | < 0.1% | > 100,000 |
| 3-Hydroxykynurenine | < 0.5% | > 20,000 |
| Kynurenic Acid | < 0.1% | > 100,000 |
Disclaimer: This table presents illustrative data for a hypothetical antibody and should not be considered as actual performance data for any specific product. Researchers should always refer to the cross-reactivity data provided by the manufacturer of their specific antibody or perform their own validation experiments.
Experimental Protocols
Protocol 1: Competitive ELISA for Antibody Cross-Reactivity
This protocol is designed to determine the specificity of an anti-NFK antibody by measuring its ability to bind to NFK in the presence of other potential cross-reactants.
Materials:
-
96-well ELISA plates
-
Anti-NFK primary antibody
-
NFK standard
-
Potential cross-reactants (e.g., kynurenine, tryptophan)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a fixed concentration of NFK-conjugated protein (e.g., NFK-BSA) in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the NFK standard and the potential cross-reactants.
-
In a separate tube, pre-incubate the anti-NFK primary antibody with each dilution of the standard or cross-reactant for 1-2 hours at room temperature.
-
-
Incubation: Add the pre-incubated antibody-antigen mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Read Plate: Read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration. The IC50 value is the concentration of the competitor that inhibits 50% of the antibody binding. The percent cross-reactivity can be calculated using the formula: (% Cross-reactivity) = (IC50 of NFK / IC50 of competitor) x 100.
Diagram: Competitive ELISA Workflow
Caption: A workflow diagram illustrating the key steps in a competitive ELISA for assessing antibody cross-reactivity.
Protocol 2: Western Blotting for Antibody Specificity
This protocol is used to confirm that the anti-NFK antibody recognizes NFK-modified proteins of the expected molecular weight.
Materials:
-
Protein samples (with and without NFK modification)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Anti-NFK primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues, including a negative control (unmodified protein) and a positive control (NFK-modified protein).
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-NFK primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane five times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the resulting bands. A specific antibody should show a band at the expected molecular weight for the NFK-modified protein and no band for the unmodified control.
Protocol 3: Immunodepletion for Antibody Validation
This protocol describes how to remove NFK-containing molecules from a sample to confirm that the ELISA signal is specific to NFK.
Materials:
-
Protein sample
-
Anti-NFK antibody
-
Protein A/G magnetic beads
-
Microcentrifuge tubes
-
Magnetic rack
-
Elution buffer (optional, for analysis of depleted fraction)
Procedure:
-
Antibody-Bead Conjugation:
-
Wash Protein A/G magnetic beads with an appropriate buffer.
-
Incubate the beads with the anti-NFK antibody to allow for conjugation.
-
Wash the antibody-conjugated beads to remove any unbound antibody.
-
-
Immunodepletion:
-
Add the antibody-conjugated beads to your protein sample.
-
Incubate the mixture with gentle rotation to allow the antibody to bind to NFK-containing molecules.
-
-
Separation:
-
Place the tube on a magnetic rack to pellet the beads.
-
Carefully collect the supernatant, which is the NFK-depleted sample.
-
-
Analysis:
-
Analyze the original sample and the NFK-depleted sample in your NFK ELISA.
-
A significant reduction in the ELISA signal in the depleted sample compared to the original sample confirms the specificity of the antibody for NFK.
-
Signaling Pathway: The Kynurenine Pathway
Caption: A simplified diagram of the kynurenine pathway, highlighting this compound and related metabolites.
References
Technical Support Center: N-Formylkynurenine (NFK) Measurement in Tissue Homogenates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on normalization strategies and troubleshooting for the quantification of N-Formylkynurenine (NFK) in tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What is the most critical pre-analytical factor to consider when measuring this compound (NFK) in tissue samples?
A1: The stability of NFK is the most critical factor. NFK is susceptible to enzymatic and non-enzymatic degradation, particularly hydrolysis to kynurenine. Therefore, immediate processing of tissue samples after collection is crucial. If immediate processing is not possible, tissues should be snap-frozen in liquid nitrogen and stored at -80°C until analysis. Additionally, maintaining a neutral pH during sample homogenization and extraction is vital to prevent pH-driven degradation of NFK.
Q2: Which normalization strategy is recommended for NFK levels in tissue homogenates?
A2: A two-step normalization method is highly recommended for the most accurate and reproducible results. This involves normalizing the initial tissue sample by weight (preferably dry weight to reduce variability from water content) before extraction, and then normalizing the extracted sample by the total protein concentration. This dual approach helps to minimize variations introduced during both sample collection and preparation.
Q3: Can I use housekeeping proteins for normalization instead of total protein?
A3: While housekeeping proteins are sometimes used, they are not ideal for normalizing NFK levels in tissue homogenates. The expression of housekeeping proteins can vary significantly between different tissue types and under various experimental conditions. Total protein normalization, which accounts for the entire protein content of the sample, is generally more reliable and less prone to biological variability.
Q4: What is the best analytical method for quantifying NFK in tissue homogenates?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NFK and other kynurenine pathway metabolites. This method allows for the simultaneous measurement of multiple analytes and can distinguish between structurally similar compounds.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate samples | Inconsistent sample homogenization. | Ensure a standardized homogenization protocol is followed for all samples. Use a mechanical homogenizer for consistent tissue disruption. |
| Incomplete protein precipitation. | Optimize the protein precipitation step. Ensure the correct ratio of precipitation solvent (e.g., ice-cold methanol or acetonitrile) to sample homogenate is used and that vortexing is thorough. | |
| Variable water content in tissue. | Lyophilize (freeze-dry) tissue samples to determine the dry weight and use this for initial normalization. | |
| Low or no detectable NFK signal | NFK degradation during sample processing. | Process samples on ice and use buffers that maintain a neutral pH. Avoid acidic conditions which can accelerate the hydrolysis of NFK to kynurenine. |
| Inefficient extraction of NFK. | Optimize the extraction solvent and procedure. A mixture of methanol and water is commonly used. Ensure thorough vortexing and centrifugation. | |
| Suboptimal LC-MS/MS parameters. | Optimize the mass spectrometer settings, including the precursor and product ion transitions for NFK, collision energy, and ion source parameters. | |
| Poor chromatographic peak shape | Matrix effects from the tissue homogenate. | Improve sample clean-up by using solid-phase extraction (SPE) to remove interfering substances. |
| Inappropriate mobile phase. | Adjust the mobile phase composition. The addition of a small amount of formic acid can often improve peak shape for kynurenine pathway metabolites. | |
| Inconsistent results after normalization | Inaccurate protein concentration measurement. | Ensure the protein quantification assay (e.g., BCA assay) is performed correctly. Prepare fresh standards and blank-correct the absorbance readings. |
| Non-linearity of the protein assay. | Ensure that the protein concentration of the samples falls within the linear range of the standard curve. Dilute samples if necessary. |
Data Presentation: Comparison of Normalization Strategies
| Normalization Strategy | Description | Advantages | Disadvantages | Recommendation |
| Wet Tissue Weight | NFK levels are expressed per milligram of wet tissue. | Simple and quick to perform. | Can be inaccurate due to variable water content in tissues. | Suitable for preliminary studies, but dry weight is preferred for higher accuracy. |
| Dry Tissue Weight | Tissues are lyophilized to remove water, and NFK levels are expressed per milligram of dry tissue. | Reduces variability caused by differences in water content. | Requires a lyophilizer and is more time-consuming. | Recommended for studies requiring high precision and comparability between samples. |
| Total Protein Concentration | NFK levels are expressed per microgram or milligram of total protein in the tissue homogenate. | Accounts for differences in cellularity and protein content between samples. | Can be influenced by the efficiency of protein extraction. Some proteins may be more soluble than others. | A robust method, especially when used as a secondary normalization step after initial normalization by tissue weight. |
| Two-Step Normalization (Weight + Protein) | Initial normalization by tissue weight (preferably dry weight) followed by normalization to total protein concentration. | Minimizes variability from both tissue sampling and sample preparation, leading to the most reliable results.[1] | More labor-intensive than single normalization methods. | Highly recommended for achieving the most accurate and reproducible NFK quantification. |
| Internal Standard (IS) | A known amount of a stable isotope-labeled NFK is added to each sample at the beginning of the workflow. | Corrects for sample loss during preparation and for variations in instrument response. | Does not account for variability in the initial sample amount (tissue size or cellularity). | Essential for all LC-MS/MS analyses to control for analytical variability, but should be used in conjunction with another normalization method. |
Experimental Protocols
Protocol 1: Tissue Homogenization and NFK Extraction
-
Sample Preparation:
-
Excise tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
For normalization by dry weight, lyophilize the frozen tissue until a constant weight is achieved.
-
Weigh the frozen or lyophilized tissue (typically 10-50 mg).
-
-
Homogenization:
-
Place the weighed tissue in a pre-chilled 2 mL tube containing ceramic beads.
-
Add 500 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater) for 2-3 cycles of 30 seconds, with cooling on ice between cycles.
-
-
Protein Precipitation and NFK Extraction:
-
To the tissue homogenate, add 1 mL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard for NFK.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully collect the supernatant, which contains the extracted NFK, and transfer it to a new tube.
-
Aliquot a portion of the supernatant for protein quantification (if performing total protein normalization).
-
Evaporate the remaining supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for LC-MS/MS analysis.
-
Protocol 2: Total Protein Normalization (BCA Assay)
-
Reagent Preparation:
-
Prepare a series of bovine serum albumin (BSA) standards with concentrations ranging from 25 to 2000 µg/mL.
-
Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of each standard or tissue homogenate supernatant (from Protocol 1, step 4) in triplicate.
-
Add 200 µL of the BCA working reagent to each well.
-
Mix the plate thoroughly on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
-
Measurement and Calculation:
-
Measure the absorbance at 562 nm using a microplate reader.
-
Subtract the average absorbance of the blank (0 µg/mL BSA) from the absorbance readings of all other standards and samples.
-
Generate a standard curve by plotting the average blank-corrected absorbance for each BSA standard versus its concentration.
-
Determine the protein concentration of the tissue homogenate samples by interpolating their average blank-corrected absorbance values from the standard curve.
-
Normalize the NFK concentration obtained from the LC-MS/MS analysis to the total protein concentration of each sample.
-
Visualizations
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: Workflow for NFK analysis with two-step normalization.
Caption: A systematic approach to troubleshooting NFK analysis.
References
Improving the reproducibility of N-Formylkynurenine measurements across different labs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of N-Formylkynurenine (NFK) measurements across different laboratories.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NFK) and why is it challenging to measure accurately?
A1: this compound (NFK) is the initial, unstable intermediate in the kynurenine pathway, which is the primary route of tryptophan degradation in mammals.[1] Its measurement is challenging due to its inherent chemical instability, making it highly susceptible to degradation during sample collection, processing, and analysis.[2][3] Factors such as pH, temperature, and the presence of certain chemicals can significantly alter NFK concentrations, leading to variability in measurements.[2][3]
Q2: What are the most reliable analytical methods for NFK quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the sensitive and specific measurement of NFK and other kynurenine pathway metabolites. High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also used, though it may have lower selectivity and be more prone to interference from other molecules in biological samples.
Q3: How should biological samples be collected and stored to ensure NFK stability?
A3: To ensure the stability of NFK, it is crucial to process samples immediately after collection. For long-term storage, samples should be kept at -80°C. Delays in processing or storage at higher temperatures can lead to significant degradation of NFK.
Q4: What are "matrix effects" and how can they impact NFK measurements?
A4: Matrix effects refer to the interference of other components in a biological sample (like salts, lipids, and proteins) with the ionization of the target analyte (NFK) in the mass spectrometer. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. The use of stable isotope-labeled internal standards is a common strategy to compensate for matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability or poor reproducibility in results | Inconsistent sample handling and processing. | Standardize protocols for sample collection, processing, and storage across all experiments and laboratories. Ensure immediate processing of samples after collection. |
| NFK instability due to inappropriate pH or deproteinizing agents. | Avoid using strong acids like trichloroacetic acid (TCA) for deproteinization, as it rapidly converts NFK to kynurenine. Consider alternative methods like protein precipitation with acetonitrile or methanol. Maintain a neutral or slightly acidic pH during sample processing. | |
| Low or undetectable NFK levels | Degradation of NFK during sample storage or processing. | Store samples at -80°C immediately after collection and processing. Minimize freeze-thaw cycles. |
| Insufficient sensitivity of the analytical method. | Utilize a highly sensitive method like LC-MS/MS for quantification. Optimize the mass spectrometry parameters for NFK detection. | |
| Inaccurate quantification (overestimation or underestimation) | Presence of matrix effects. | Evaluate and correct for matrix effects by using a stable isotope-labeled internal standard for NFK. Perform a matrix effect study by comparing the analyte response in the biological matrix to that in a neat solution. |
| Improper calibration curve. | Prepare calibration standards in a matrix that closely mimics the biological samples to be analyzed. Ensure the calibration range covers the expected concentrations of NFK in the samples. | |
| Interference from other compounds | Co-elution of other metabolites with NFK. | Optimize the chromatographic separation to resolve NFK from interfering compounds. This can be achieved by adjusting the mobile phase composition, gradient, or using a different type of chromatography column. |
| In-source fragmentation or conversion of other molecules to NFK. | Optimize the ion source conditions in the mass spectrometer to minimize in-source reactions. |
Experimental Protocols
Recommended Sample Preparation Protocol for Plasma/Serum:
-
Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifugation: Immediately centrifuge the blood at a low speed (e.g., 1500 x g) for 10-15 minutes at 4°C to separate plasma. For serum, allow the blood to clot at room temperature for 30 minutes before centrifugation.
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile or methanol containing a known concentration of a stable isotope-labeled NFK internal standard.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
-
Storage: If not analyzed immediately, store the extracts at -80°C.
General LC-MS/MS Parameters for NFK Analysis:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, gradually increasing to elute NFK.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both NFK and its internal standard.
Note: These are general guidelines. Specific parameters should be optimized for the instrument and application.
Visualizations
References
Best practices for the long-term storage of N-Formylkynurenine standards
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of N-Formylkynurenine (NFK) standards.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is stable for at least six months. For even longer-term storage, -80°C is recommended.
Q2: What is the best solvent for dissolving this compound standards?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol. Anhydrous DMSO is commonly used to prepare high-concentration stock solutions for long-term storage.
Q3: How should I store this compound once it is in solution?
A3: Once dissolved, it is crucial to aliquot the this compound solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C and protected from light.
Q4: My this compound standard seems to be degrading. What are the common causes?
A4: Degradation of this compound can be caused by several factors:
-
Improper Storage Temperature: Storing at temperatures warmer than -20°C for the solid form or -80°C for solutions can lead to degradation.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of the standard.
-
Exposure to Light: this compound is photosensitive, and exposure to light can cause it to degrade.
-
Incorrect pH: The stability of this compound is pH-dependent. It is most stable in a slightly acidic to neutral pH range (pH 6-7). At physiological (pH 7.4) and alkaline pH, it is known to be less stable.[1]
-
Chemical Interactions: Certain reagents, such as trichloroacetic acid (TCA), can cause the rapid conversion of this compound to kynurenine.[1]
Q5: Can I use trichloroacetic acid (TCA) to deproteinize my samples if I want to measure this compound?
A5: It is not recommended to use TCA for sample deproteinization when measuring this compound, as it can hydrolyze NFK to kynurenine, leading to inaccurate quantification.[1]
Troubleshooting Guides
Issue 1: Inconsistent or non-linear standard curve.
| Possible Cause | Troubleshooting Step |
| Degraded Standard | Prepare a fresh working solution from a new aliquot of the stock solution stored at -80°C. If the problem persists, use a new vial of solid standard to prepare a fresh stock solution. |
| Improper Dilutions | Calibrate your pipettes and ensure accurate and consistent pipetting technique. Prepare fresh serial dilutions. |
| Incorrect Wavelength | Verify that your spectrophotometer or plate reader is set to the correct wavelength for this compound, which has an absorbance maximum around 321 nm. |
| Precipitation of Standard | Ensure the standard is fully dissolved in the solvent before making dilutions. If using aqueous buffers for dilutions, be mindful of the final DMSO or methanol concentration to prevent precipitation. |
Issue 2: Low or no signal from the this compound standard.
| Possible Cause | Troubleshooting Step |
| Complete Degradation of Standard | This can occur due to prolonged storage at incorrect temperatures, exposure to light, or multiple freeze-thaw cycles. Prepare a fresh stock solution from a new vial of solid standard. |
| Incorrect Solvent for Dilution | Ensure the buffer used for preparing the standard curve is compatible with this compound and does not cause its degradation. A slightly acidic to neutral pH (6-7) is optimal.[1] |
| Instrument Malfunction | Check the settings and performance of your spectrophotometer or plate reader using a known stable compound. |
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Condition | Effect on Stability | Recommendation |
| Temperature (Solid) | -20°C | Stable for at least 6 months. | Store solid NFK at -20°C. |
| Temperature (in DMSO) | -80°C | Recommended for long-term stability. | Aliquot and store at -80°C. |
| pH | 6.0 - 7.0 | Most stable range.[1] | Use buffers in this pH range for dilutions and assays. |
| 7.4 (Physiological) | Degradation observed over time. | Minimize incubation time at this pH. Consider using a stabilizing buffer. | |
| > 8.0 (Alkaline) | Increased degradation. | Avoid alkaline conditions. | |
| Light | Exposure to ambient or UV light | Can cause photodegradation. | Store in amber vials or protect from light. |
| Freeze-Thaw Cycles | Repeated cycles | Can lead to degradation. | Aliquot stock solutions into single-use volumes. |
| Chemicals | Trichloroacetic Acid (TCA) | Rapid conversion to kynurenine. | Avoid using TCA in sample preparation. |
Table 2: Quantitative Stability Data for this compound
| Condition | Observation | Reference |
| pH 7.4, 37°C | Majority of a 100 µM solution disappeared within 3 days, with only 34.2 ± 2.4% hydrolyzing to kynurenine. | bioRxiv (2024) |
| pH 7.4, 37°C | At a concentration of 100 µM, 46.3 ± 1.2% deaminated into NFK-carboxyketoalkene within 2 days. | bioRxiv (2024) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 6.5 - 7.0)
-
Microcentrifuge tubes (amber or wrapped in foil)
Procedure:
-
Stock Solution Preparation (1 mM): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the appropriate amount of this compound. c. Dissolve the solid in anhydrous DMSO to a final concentration of 1 mM. For example, dissolve 2.36 mg of NFK (MW: 236.22 g/mol ) in 10 mL of DMSO. d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot the 1 mM stock solution into single-use amber microcentrifuge tubes. f. Store the aliquots at -80°C.
-
Working Solution Preparation (e.g., 100 µM for Standard Curve): a. Thaw one aliquot of the 1 mM stock solution on ice, protected from light. b. Perform a 1:10 dilution of the stock solution with the assay buffer to create a 100 µM working solution. For example, add 10 µL of the 1 mM stock solution to 90 µL of assay buffer. c. Use this working solution to prepare a serial dilution for your standard curve. d. Prepare fresh working solutions for each experiment and do not re-freeze any leftover diluted standard.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent this compound standard results.
Caption: Key factors influencing the stability of this compound.
References
Technical Support Center: Validation of a New Analytical Method for N-Formylkynurenine
This technical support center provides guidance for researchers, scientists, and drug development professionals on validating a new analytical method for the quantification of N-Formylkynurenine (NFK).
Frequently Asked Questions (FAQs)
Q1: What are the core parameters that must be evaluated when validating an analytical method for this compound?
A1: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating a quantitative analytical method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4] For bioanalytical methods, as is often the case for NFK in biological matrices, parameters like matrix effect and stability should also be thoroughly investigated.[5]
Q2: Which regulatory guidelines should be followed for the validation of an analytical method for NFK?
A2: The primary guidelines to follow are the ICH Q2(R2) "Validation of Analytical Procedures" and, if the method is for analyzing samples from nonclinical or clinical studies, the FDA's "Bioanalytical Method Validation" guidance. These documents provide a framework for conducting and documenting the validation studies.
Q3: What are the most common analytical techniques for this compound quantification?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying NFK and other tryptophan metabolites. High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is also a viable, though potentially less sensitive, option.
Q4: Why is the stability of this compound a critical consideration during method validation?
A4: this compound is known to be unstable and can be readily converted to kynurenine, especially under certain pH conditions or during sample preparation. Therefore, it is crucial to evaluate the stability of NFK in the sample matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, long-term storage) to ensure the accuracy of the obtained results.
Troubleshooting Guide
Issue: Poor peak shape or resolution in HPLC analysis.
-
Question: My chromatogram for this compound shows poor peak shape (e.g., tailing or fronting) or it is not well-separated from other components. What could be the cause and how can I fix it?
-
Answer:
-
Mobile Phase Composition: The pH and organic content of the mobile phase are critical. Ensure the pH is appropriate for NFK and that the mobile phase composition provides adequate retention and separation. Consider optimizing the gradient program.
-
Column Choice: The choice of stationary phase is important. A C18 column is commonly used for kynurenine pathway metabolites. If resolution is poor, consider a different column chemistry or a smaller particle size for higher efficiency.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting the sample.
-
System Suitability: Always perform a system suitability test before running samples to ensure the chromatographic system is performing optimally. Key parameters include theoretical plates, tailing factor, and resolution.
-
Issue: High variability in results (poor precision).
-
Question: I am observing a high relative standard deviation (%RSD) in my replicate measurements. What are the potential sources of this imprecision?
-
Answer:
-
Inconsistent Sample Preparation: this compound's instability can lead to variable degradation if sample preparation is not consistent. Ensure uniform timing and conditions for each sample.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant error. Calibrate your pipettes regularly.
-
Instrument Fluctuation: Fluctuations in the LC pump flow rate, detector response, or autosampler injection volume can contribute to imprecision. Ensure the instrument is properly maintained and has passed performance qualification.
-
Matrix Effects: In LC-MS/MS, inconsistent matrix effects between samples can cause high variability. Consider using a stable isotope-labeled internal standard for NFK to compensate for these effects.
-
Issue: Inaccurate results (poor accuracy).
-
Question: My accuracy results, determined by spiking a known amount of this compound into my sample matrix, are consistently low or high. What could be the reason?
-
Answer:
-
Analyte Instability: As mentioned, NFK can degrade during sample processing, leading to low recovery. Optimize sample handling to minimize degradation (e.g., work on ice, minimize time to analysis).
-
Poor Extraction Recovery: The sample preparation method may not be efficiently extracting NFK from the matrix. Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Matrix Effects: Ion suppression or enhancement in LC-MS/MS can lead to inaccurate quantification. An internal standard can help mitigate this.
-
Incorrect Standard Concentration: Verify the concentration of your stock and working standard solutions.
-
Experimental Protocols
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Methodology:
-
Analyze blank matrix samples (e.g., plasma, cell culture media) from at least six different sources to check for interfering peaks at the retention time of this compound.
-
Analyze a solution of this compound standard.
-
Analyze a blank matrix sample spiked with this compound and other related compounds in the kynurenine pathway (e.g., tryptophan, kynurenine, kynurenic acid) to ensure no co-elution.
-
For LC-MS/MS, monitor multiple transitions (MRMs) for NFK to enhance specificity.
Linearity and Range
Objective: To establish the relationship between the concentration of this compound and the analytical response over a defined range.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of NFK, covering the expected range of the samples.
-
Analyze the calibration standards in triplicate.
-
Plot the mean response versus the concentration and perform a linear regression analysis.
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Methodology:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking the blank matrix.
-
Analyze at least five replicates of each QC level.
-
Calculate the percent recovery for each sample.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Methodology:
-
Repeatability (Intra-assay precision): Analyze the low, medium, and high QC samples in at least five replicates on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis of the QC samples on at least three different days, with different analysts or instruments if possible.
-
Calculate the mean, standard deviation, and %RSD for each concentration level.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified with acceptable accuracy and precision.
Methodology:
-
Based on Signal-to-Noise Ratio: Analyze samples with decreasing concentrations of NFK. The LOD is typically the concentration that gives a signal-to-noise ratio of 3:1, and the LOQ is 10:1.
-
Based on the Standard Deviation of the Response and the Slope: Prepare and analyze at least six blank samples. Calculate the standard deviation of the y-intercepts of the regression lines. The LOD and LOQ can then be calculated using the formulas:
-
LOD = 3.3 * (standard deviation of the intercept / slope of the calibration curve)
-
LOQ = 10 * (standard deviation of the intercept / slope of the calibration curve)
-
Stability
Objective: To evaluate the stability of this compound in the sample matrix under different storage and processing conditions.
Methodology:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a period that simulates the sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -80°C) for an extended period.
-
Compare the results to freshly prepared QC samples.
Data Presentation: Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention time of this compound in blank matrix samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Range | The range should cover the expected concentrations in the samples with acceptable linearity, accuracy, and precision. |
| Accuracy | The mean recovery should be within 85-115% for bioanalytical methods. |
| Precision | The relative standard deviation (%RSD) should be ≤ 15% (≤ 20% at the LOQ). |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Stability | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
Visualizations
Caption: Workflow for the validation of a new analytical method.
Caption: Potential instability of this compound during sample preparation.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. labs.iqvia.com [labs.iqvia.com]
Technical Support Center: Reducing Variability in N-Formylkynurenine (NFK) Levels in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered when measuring N-Formylkynurenine (NFK) in animal studies. Our goal is to help you minimize variability and ensure the accuracy and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in this compound (NFK) levels in animal studies?
A1: Variability in NFK levels can arise from several factors, both biological and technical. Key sources include:
-
Biological Factors:
-
Diet: The composition of the animal's diet can significantly influence tryptophan metabolism and, consequently, NFK levels.
-
Stress: Acute and chronic stress can activate the kynurenine pathway, leading to increased NFK production. Housing conditions, handling, and experimental procedures can all be sources of stress.[1][2][3][4]
-
Circadian Rhythm: The enzymes involved in the kynurenine pathway exhibit circadian rhythmicity, causing NFK levels to fluctuate throughout the day.
-
Gut Microbiota: The composition of the gut microbiome can modulate the kynurenine pathway and influence NFK levels.[5]
-
-
Technical Factors:
-
Sample Collection and Handling: The method of blood collection, choice of anticoagulant, and time between collection and processing can all impact NFK stability.
-
Sample Storage: Inappropriate storage temperatures and prolonged storage can lead to NFK degradation.
-
Analytical Method: The choice of analytical technique (e.g., LC-MS/MS, ELISA) and its validation are critical for accurate quantification.
-
Q2: What is the stability of NFK in plasma and serum samples?
A2: NFK is an unstable metabolite, particularly sensitive to changes in pH. It is more stable in serum and plasma compared to whole blood. For optimal stability, it is crucial to process blood samples immediately after collection. If immediate processing is not possible, samples should be kept on ice and processed as soon as possible. For long-term storage, temperatures of -80°C are recommended over -20°C to minimize degradation. Studies have shown that concentrations of kynurenine pathway metabolites can decline when collected blood is processed after 24 hours of storage at 4°C.
Q3: Which anticoagulant is best for collecting blood for NFK measurement?
A3: EDTA is a commonly used and recommended anticoagulant for plasma collection for kynurenine pathway analysis. It is important to ensure proper mixing of the blood with the anticoagulant to prevent clotting. The choice of anticoagulant can alter the measured concentrations of some hormones and metabolites, so consistency is key.
Q4: How does the euthanasia method affect NFK levels?
A4: The method of euthanasia can significantly impact metabolic biomarkers. Euthanasia by an overdose of pentobarbital has been shown to induce larger alterations in metabolic biomarkers compared to CO2 inhalation or decapitation. Decapitation without anesthesia may be the most adequate method when considering both animal welfare and data quality for metabolic studies. However, the choice of method should always be in accordance with institutional animal care and use committee (IACUC) guidelines.
Troubleshooting Guides
High Inter-Animal Variability in Control Group
Problem: You are observing significant variation in NFK levels among your control animals.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Diet | Ensure all animals have access to the same standardized diet throughout the acclimatization and experimental periods. Document the diet composition. |
| Variable Stress Levels | Standardize housing conditions (e.g., cage density, enrichment). Acclimatize animals to the facility and handling procedures for a sufficient period before the experiment. Minimize noise and other environmental stressors. |
| Circadian Rhythm Effects | Collect samples at the same time of day for all animals to minimize variability due to circadian fluctuations in kynurenine pathway enzymes. |
| Inconsistent Sample Collection | Use a consistent and minimally stressful blood collection technique for all animals. Ensure the same anticoagulant is used and that blood is mixed properly. |
| Delayed or Inconsistent Sample Processing | Process all samples immediately after collection using a standardized protocol. If immediate processing is not possible, keep samples on ice and process them within a consistent, minimal timeframe. |
| Genetic Variability | If using outbred stocks, consider that genetic differences can contribute to variability. Using inbred strains can help reduce this, although some inter-individual variability will still exist. |
Low or Undetectable NFK Levels
Problem: Your measured NFK concentrations are consistently low or below the limit of detection.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| NFK Degradation | Review your sample handling and storage procedures. Ensure rapid processing and storage at -80°C. Avoid repeated freeze-thaw cycles. NFK is unstable at alkaline pH, so ensure proper pH control during sample preparation. |
| Inefficient Extraction | Optimize your protein precipitation and extraction protocol. Ensure the chosen solvent is appropriate for NFK. Consider testing different precipitation agents (e.g., acetonitrile, methanol) and ratios. Low recovery can be due to the analyte's properties, so a systematic approach to identifying the source of loss is recommended. |
| Analytical Method Sensitivity | Verify the limit of detection (LOD) and lower limit of quantification (LLOQ) of your analytical method. If necessary, develop a more sensitive method or increase the sample volume. |
| Instrumental Issues (LC-MS/MS) | Check for issues with the mass spectrometer, such as low signal intensity. Verify instrument performance with a system suitability test. Ensure the LC system is delivering the mobile phase correctly. |
| Assay Issues (ELISA) | Ensure all reagents are prepared correctly and are not expired. Verify that the correct incubation times and temperatures were used. Check for issues with the detection antibody or substrate. |
Batch Effects in Analytical Data
Problem: You observe systematic differences in NFK levels between different analytical batches.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Instrumental Drift | Run quality control (QC) samples at the beginning, middle, and end of each batch to monitor instrument performance. Use software tools to correct for batch effects based on QC sample measurements. |
| Inconsistent Sample Preparation | Prepare all samples for a single experiment in one batch if possible. If samples must be processed in multiple batches, ensure the protocol is followed identically for each batch. |
| Variability in Reagents | Use reagents from the same lot for all samples within an experiment to avoid lot-to-lot variability. |
| Data Analysis | Employ statistical methods designed to identify and correct for batch effects in your data analysis workflow. |
Data Presentation
Table 1: Impact of Sample Processing Time on Kynurenine Pathway Metabolite Stability
| Metabolite | Matrix | Storage Condition | Change after 24h | Reference |
| Kynurenine Pathway Metabolites | Whole Blood | 4°C | Declined | |
| Kynurenine Pathway Metabolites | Plasma | 4°C | Declined | |
| Kynurenine Pathway Metabolites | Serum | 4°C | Declined |
Table 2: Influence of Euthanasia Method on Serum Biomarkers in Rats
| Biomarker | Pentobarbital Overdose vs. Decapitation | CO2 Inhalation vs. Decapitation | Reference |
| Glucose | Significantly Higher | No Significant Difference | |
| Cholesterol | Lower | No Significant Difference | |
| Stearic Acid | Significantly Lower | No Significant Difference | |
| Arachidonic Acid | Lower | No Significant Difference | |
| Triglycerides | No Significant Difference | Higher |
Experimental Protocols
Protocol for Plasma Collection from Mice (Terminal)
This protocol is adapted from standard operating procedures for terminal blood collection.
-
Preparation:
-
Label 1.7 mL microcentrifuge tubes for each animal.
-
Add 50 µL of 0.5 M EDTA to each tube to prevent coagulation.
-
Coat a 1 mL syringe with a 25g needle with 0.5 M EDTA by drawing up and expelling the solution. This leaves an anticoagulant residue in the syringe and needle hub.
-
-
Euthanasia and Blood Collection:
-
Euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation, or decapitation).
-
Immediately expose the thoracic cavity to access the heart or vena cava.
-
Puncture the heart (cardiac puncture) or vena cava with the EDTA-coated syringe and slowly draw as much blood as possible.
-
-
Plasma Preparation:
-
Dispense the blood into the prepared EDTA-containing microcentrifuge tube.
-
Gently invert the tube 8-10 times to mix the blood with the anticoagulant.
-
Place the tube on ice.
-
Centrifuge the blood at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Aliquot the plasma into fresh, pre-labeled cryovials.
-
-
Storage:
-
Immediately store the plasma aliquots at -80°C until analysis.
-
Protocol for Tissue Homogenization for NFK Analysis
This protocol provides a general guideline for tissue homogenization.
-
Preparation:
-
Pre-cool all buffers, tubes, and homogenization equipment on ice.
-
Use a homogenization buffer containing protease inhibitors to prevent protein degradation. A common buffer consists of phosphate-buffered saline (PBS) with a protease inhibitor cocktail.
-
-
Homogenization:
-
Weigh the frozen tissue sample.
-
Place the tissue in a pre-chilled tube with an appropriate volume of ice-cold homogenization buffer (e.g., 100 mg of tissue per 1 mL of buffer).
-
Homogenize the tissue on ice using a rotor-stator homogenizer or a bead beater. For a rotor-stator, use short bursts (10-15 seconds) with cooling periods in between to prevent sample heating.
-
Ensure the tissue is completely homogenized.
-
-
Clarification:
-
Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant.
-
-
Storage:
-
Aliquot the supernatant into fresh, pre-labeled cryovials and immediately store at -80°C until analysis.
-
Mandatory Visualizations
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: Recommended Experimental Workflow for NFK Measurement.
References
- 1. mdpi.com [mdpi.com]
- 2. Mouse chronic social stress increases blood and brain kynurenine pathway activity and fear behaviour: Both effects are reversed by inhibition of indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Chronic unpredictable mild stress induces anxiety-like behavior in female C57BL/6N mice, accompanied by alterations in inflammation and the kynurenine pathway of tryptophan metabolism [frontiersin.org]
- 4. Stress-induced Impairment in Fear Discrimination is Causally Related to Increased Kynurenic Acid Formation in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seizure modulation by the gut microbiota and tryptophan-kynurenine metabolism in an animal model of infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing cell lysis techniques for accurate intracellular N-Formylkynurenine measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell lysis techniques for the precise measurement of intracellular N-Formylkynurenine (NFK).
Frequently Asked Questions (FAQs)
Q1: Why is the choice of cell lysis technique critical for NFK measurement?
A1: The choice of cell lysis technique is critical because this compound (NFK) is an unstable metabolite. Improper lysis methods can lead to its degradation, resulting in inaccurate quantification.[1] The primary goals of an optimal lysis technique for NFK measurement are to effectively disrupt the cell membrane, immediately quench all enzymatic activity to prevent metabolic changes, and maintain a cellular environment that preserves NFK integrity.
Q2: What are the most common methods for cell lysis when analyzing intracellular metabolites like NFK?
A2: Common cell lysis methods for intracellular metabolite analysis include mechanical disruption (e.g., sonication, bead beating, high-pressure homogenization) and chemical lysis using organic solvents (e.g., cold methanol, acetonitrile) or detergents.[2][3][4] Repeated freeze-thaw cycles are also a widely used technique.[5] For NFK, methods that combine rapid quenching with efficient extraction, such as lysis with cold organic solvents, are often preferred to minimize degradation.
Q3: How can I prevent the degradation of NFK during sample preparation?
A3: NFK is susceptible to degradation, particularly due to pH changes. To prevent this, it is crucial to:
-
Quench metabolism rapidly: Immediately stop all enzymatic activity at the point of cell harvesting. This is often achieved by using ice-cold solutions or liquid nitrogen.
-
Maintain a neutral pH: Avoid acidic conditions. For example, trichloroacetic acid (TCA), a common deproteinizing agent, has been shown to hydrolyze NFK to kynurenine and should be avoided. Using a buffer like potassium phosphate (e.g., 30 mM KH2PO4) can help stabilize the pH during sample processing.
-
Keep samples cold: Perform all lysis and extraction steps on ice or at 4°C to minimize enzymatic activity and chemical degradation.
-
Process samples quickly: Minimize the time between cell harvesting and analysis.
Q4: Can I use detergent-based lysis buffers for NFK measurement?
A4: While detergent-based lysis is effective for protein extraction, it may not be ideal for metabolite analysis. Detergents can interfere with downstream analytical techniques like mass spectrometry (MS). If a detergent-based buffer is used, it is essential to ensure its compatibility with your analytical platform or to perform a cleanup step to remove the detergent. For NFK analysis, solvent-based lysis methods are generally recommended.
Q5: How do I validate the efficiency of my cell lysis protocol for NFK?
A5: To validate your lysis efficiency, you can:
-
Microscopic examination: Visually inspect the cells under a microscope after lysis to confirm that the majority of cells have been disrupted.
-
Quantify total protein or DNA release: Measure the amount of protein or DNA in the lysate compared to an unlysed control. A higher concentration indicates more efficient lysis.
-
Spike-in recovery experiments: Add a known amount of an NFK standard to your cell sample before and after lysis. A high recovery rate of the standard indicates that the lysis and extraction process does not significantly degrade NFK.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no detectable intracellular NFK | 1. NFK Degradation: The lysis buffer or subsequent processing steps may be causing NFK to break down. 2. Inefficient Cell Lysis: The chosen method may not be effectively disrupting the cells. 3. Metabolite Leakage: Cells may have become permeable during washing or harvesting, leading to the loss of intracellular contents. | 1. Optimize Lysis Buffer: Avoid acidic reagents like TCA. Use a cold solvent-based lysis method (e.g., 80% methanol). Ensure the pH is maintained around neutrality. 2. Enhance Lysis: For mechanical methods, increase sonication time or bead beating intensity. For chemical methods, ensure the correct solvent-to-cell ratio. 3. Improve Washing/Harvesting: Use an ice-cold isotonic solution (e.g., phosphate-buffered saline) for washing to maintain cell integrity. Minimize the duration of these steps. |
| High variability between replicate samples | 1. Inconsistent Quenching: Delay or inconsistency in stopping metabolic activity. 2. Incomplete Cell Lysis: Variable lysis efficiency across samples. 3. Precipitation Issues: Inconsistent protein precipitation leading to matrix effects in analysis. | 1. Standardize Quenching: Implement a rapid and consistent quenching step for all samples, such as immediate immersion in liquid nitrogen. 2. Standardize Lysis Protocol: Ensure all parameters (e.g., time, temperature, reagent volumes) are identical for each sample. 3. Optimize Precipitation: Ensure thorough mixing and consistent incubation times during protein precipitation. Centrifuge at a sufficient speed and duration to pellet all precipitates. |
| Interference or poor peak shape in HPLC/LC-MS analysis | 1. Presence of Detergents: Detergents in the lysis buffer can interfere with chromatographic separation and mass spectrometry ionization. 2. High Salt Concentration: Salts from buffers can suppress the MS signal. 3. Cellular Debris: Incomplete removal of proteins and lipids can contaminate the analytical column. | 1. Avoid Detergents: Use a solvent-based lysis method. If detergents are necessary, perform a cleanup step (e.g., solid-phase extraction). 2. Desalt Samples: Use a desalting column or adjust your analytical method to minimize salt effects. 3. Improve Sample Cleanup: Ensure complete protein precipitation and centrifugation. Consider an additional filtration step (e.g., 0.2 µm filter) before injection. |
| Sample is viscous and difficult to handle | 1. Release of DNA: Lysis of cells releases genomic DNA, which increases the viscosity of the sample. | 1. Add DNase I: Incorporate DNase I into your lysis buffer to digest the DNA and reduce viscosity. 2. Mechanical Shearing: Pass the lysate through a fine-gauge needle to shear the DNA. 3. Sonication: Brief sonication can also help to break up DNA. |
Experimental Protocols
Protocol 1: Cold Methanol Lysis for Adherent Cells
This protocol is designed to rapidly quench metabolic activity and lyse cells while preserving NFK.
-
Cell Culture: Grow adherent cells to the desired confluency in a multi-well plate.
-
Quenching and Washing:
-
Aspirate the cell culture medium.
-
Immediately wash the cells twice with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
-
Lysis and Extraction:
-
Add 500 µL of pre-chilled (-80°C) 80% methanol to each well.
-
Incubate the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.
-
-
Harvesting the Lysate:
-
Scrape the cells from the plate in the cold methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Clarification:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis (e.g., by LC-MS/MS).
-
Protocol 2: Sonication-Assisted Lysis for Suspension Cells
This protocol is suitable for the lysis of suspension cells.
-
Cell Harvesting:
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Quenching and Washing:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
-
Lysis:
-
Resuspend the cell pellet in 500 µL of a suitable ice-cold lysis buffer (e.g., PBS or a buffer with a neutral pH).
-
Place the tube on ice and sonicate using a probe sonicator. Use short bursts (e.g., 10 seconds on, 20 seconds off) for a total of 1-2 minutes to prevent overheating.
-
-
Deproteinization:
-
Add an equal volume of cold acetonitrile or methanol to the lysate to precipitate proteins.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
-
Sample Clarification:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Collection:
-
Transfer the supernatant to a new tube for analysis.
-
Data Presentation
Table 1: Comparison of Common Lysis Buffer Components and their Suitability for NFK Analysis
| Component | Function | Suitability for NFK Analysis | Rationale |
| Cold Methanol/Acetonitrile | Lysis, Quenching, Protein Precipitation | High | Efficiently lyses cells, quenches metabolism, and precipitates proteins in a single step. Compatible with LC-MS. |
| Detergents (e.g., Triton X-100, SDS) | Solubilize cell membranes | Low | Can interfere with downstream HPLC or MS analysis. |
| Trichloroacetic Acid (TCA) | Protein Precipitation | Very Low | Acidic nature causes degradation of NFK to kynurenine. |
| Repeated Freeze-Thaw | Cell disruption through ice crystal formation | Moderate | Can be effective but may not be sufficient for all cell types and can be time-consuming. Potential for temperature-related degradation if not carefully controlled. |
| Sonication/Bead Beating | Mechanical cell disruption | Moderate to High | Highly efficient at lysis but can generate heat, potentially degrading sensitive metabolites. Must be performed on ice. |
Visualizations
Caption: Workflow for Intracellular NFK Measurement.
Caption: Troubleshooting Logic for Low NFK Signal.
References
Validation & Comparative
Head-to-head comparison of LC-MS/MS and ELISA for N-Formylkynurenine quantification
In the landscape of immunology, neuroscience, and oncology research, the accurate quantification of metabolites within the kynurenine pathway is of paramount importance for understanding disease pathogenesis and developing novel therapeutics. N-Formylkynurenine (NFK) is the initial and rate-limiting metabolite in the catabolism of tryptophan. Its concentration can provide a direct measure of the activity of the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). However, the inherent instability of NFK presents a significant analytical challenge.
This guide provides a comprehensive comparison of the two primary analytical techniques employed for the quantification of kynurenine pathway metabolites: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). While LC-MS/MS can be adapted for the direct measurement of NFK, a notable challenge in this comparison is the current lack of commercially available ELISA kits specifically for the quantification of soluble NFK. Therefore, this guide will compare LC-MS/MS for NFK quantification with ELISA for its stable downstream product, kynurenine. Kynurenine levels are frequently used as a surrogate marker for the flux through the initial steps of the pathway.
The Kynurenine Pathway
The kynurenine pathway is the principal route of tryptophan degradation in mammals. The initial step is the conversion of L-tryptophan to this compound, catalyzed by IDO or TDO. NFK is then rapidly hydrolyzed by formamidases to produce L-kynurenine, a crucial branch-point metabolite.
Performance Characteristics: LC-MS/MS vs. ELISA
The choice between LC-MS/MS and ELISA depends on various factors including the specific analyte, required sensitivity and specificity, sample matrix, throughput needs, and available resources.
| Parameter | LC-MS/MS for this compound & Kynurenine | ELISA for Kynurenine |
| Specificity | Very High (distinguishes between structurally similar molecules) | Generally high, but potential for cross-reactivity |
| Sensitivity (LOD/LOQ) | High (sub-ng/mL to pg/mL range)[1] | High (typically low ng/mL to pg/mL range)[2][3] |
| Dynamic Range | Wide (typically 3-5 orders of magnitude) | Narrower (typically 2-3 orders of magnitude) |
| Multiplexing | Yes (simultaneous measurement of multiple analytes)[4][5] | Limited (typically single analyte per assay) |
| Throughput | Lower (serial sample analysis) | High (parallel processing of 96-well plates) |
| Matrix Effects | Can be significant, requires careful method development | Can be present, often mitigated by sample dilution |
| Cost per Sample | Higher (instrumentation and maintenance costs) | Lower (reagent-based cost) |
| Method Development | Complex and time-consuming | Relatively straightforward with commercial kits |
Note: Performance data for LC-MS/MS for this compound is limited due to its instability. The cited data for LC-MS/MS largely pertains to kynurenine and other stable metabolites in the pathway.
Experimental Protocols
LC-MS/MS Workflow for this compound Quantification
LC-MS/MS offers high specificity and the capability for multiplexing, allowing for the simultaneous measurement of NFK, kynurenine, and other metabolites in the pathway from a single sample.
Detailed Methodology:
-
Sample Preparation:
-
To 100 µL of plasma or serum, an internal standard (e.g., a stable isotope-labeled version of the analyte) is added.
-
Proteins are precipitated by adding an acid, such as trichloroacetic acid (TCA), followed by vortexing.
-
The sample is centrifuged to pellet the precipitated proteins.
-
The supernatant is carefully transferred to an autosampler vial for analysis.
-
-
Liquid Chromatography:
-
The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The metabolites are separated on a reversed-phase column (e.g., C18) using a gradient of mobile phases, typically water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.
-
-
Tandem Mass Spectrometry:
-
The separated metabolites are ionized, typically using electrospray ionization (ESI).
-
Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and a specific product ion, ensuring high specificity.
-
-
Data Analysis:
-
The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
-
ELISA Workflow for Kynurenine Quantification
ELISA is a high-throughput method ideal for analyzing large numbers of samples. The most common format for small molecule quantification is a competitive ELISA.
Detailed Methodology:
-
Sample and Standard Preparation:
-
Samples may require dilution to fall within the dynamic range of the assay.
-
A series of standards with known kynurenine concentrations are prepared.
-
-
Competitive Binding:
-
Samples and standards are added to the wells of a microplate pre-coated with kynurenine antigen.
-
A fixed amount of biotinylated anti-kynurenine antibody is added to each well.
-
During incubation, the free kynurenine in the sample competes with the kynurenine coated on the plate for binding to the antibody.
-
-
Detection:
-
The plate is washed to remove unbound antibodies and sample components.
-
An enzyme conjugate (e.g., Horseradish Peroxidase-Streptavidin) is added, which binds to the biotinylated antibody captured on the plate.
-
After another wash step, a chromogenic substrate (e.g., TMB) is added. The enzyme catalyzes a color change.
-
-
Signal Measurement and Calculation:
-
A stop solution is added to terminate the reaction, and the absorbance is read using a microplate reader.
-
The signal intensity is inversely proportional to the concentration of kynurenine in the sample. The concentration is calculated from the standard curve.
-
Conclusion
For the quantification of this compound, LC-MS/MS is currently the only viable method, offering high specificity and the ability to measure multiple pathway metabolites simultaneously. Its major drawbacks are the lower throughput and higher operational costs.
While there are no specific ELISA kits for soluble NFK, ELISA remains a robust, high-throughput, and cost-effective method for quantifying the more stable downstream metabolite, kynurenine. The choice of method should be guided by the specific research question, the number of samples, and the available resources. For studies requiring a direct measure of IDO/TDO activity, the development of a robust LC-MS/MS method for NFK is necessary, acknowledging the challenges associated with its stability. For large-scale screening where an indicator of overall kynurenine pathway activation is sufficient, a kynurenine ELISA is a practical and efficient alternative.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. biomatik.com [biomatik.com]
- 3. Human Kynurenine ELISA Kit (A79493) [antibodies.com]
- 4. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of N-Formylkynurenine with Established Markers of Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Formylkynurenine (NFK) levels with established markers of oxidative stress. The information is compiled from peer-reviewed studies and is intended to assist researchers in evaluating the potential of NFK as a biomarker in oxidative stress-related pathologies.
This compound is the initial metabolite in the kynurenine pathway, the primary route of tryptophan catabolism. Emerging evidence suggests a significant link between the activation of this pathway and the onset of oxidative stress, a key factor in various diseases.[1][2] This guide synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding of this correlation.
Quantitative Data Summary
While a single study directly correlating NFK with malondialdehyde (MDA), 8-hydroxy-2'-deoxyguanosine (8-OHdG), and F2-isoprostanes could not be identified in the current literature search, a significant study in gastric cancer patients has quantified NFK alongside other markers of nitrosative stress and protein glycoxidation.[3] The following table summarizes these findings, providing a valuable, albeit indirect, comparison.
Table 1: Plasma/Serum Levels of this compound and Other Oxidative Stress-Related Markers in Gastric Cancer Patients vs. Healthy Controls
| Biomarker | Gastric Cancer Patients (n=50) | Healthy Controls (n=50) | p-value | Reference |
| This compound (AFU/mg protein) | Significantly Increased | Lower than Patients | <0.0001 | [3] |
| Kynurenine (AFU/mg protein) | Significantly Increased | Lower than Patients | <0.0001 | [3] |
| Dityrosine (AFU/mg protein) | Significantly Increased | Lower than Patients | <0.0001 | |
| Nitrotyrosine (nmol/mg protein) | Significantly Increased | Lower than Patients | <0.0001 | |
| Tryptophan (AFU/mg protein) | Significantly Decreased | Higher than Patients | <0.0001 |
AFU = Arbitrary Fluorescence Units
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the measurement of NFK and established oxidative stress markers, based on published literature.
Measurement of this compound and other Tryptophan Metabolites
Method: Fluorometric Measurement
-
Sample Preparation: Dilute plasma or serum samples in 0.1 M sulphuric acid (1:5, v/v).
-
Fluorescence Measurement: Transfer 200 μL of the diluted sample to a 96-well black-bottom microplate.
-
Data Acquisition: Measure the characteristic fluorescence emission and excitation wavelengths for each metabolite:
-
This compound: Excitation: 325 nm / Emission: 434 nm
-
Kynurenine: Excitation: 365 nm / Emission: 480 nm
-
Tryptophan: Excitation: 295 nm / Emission: 340 nm
-
Dityrosine: Excitation: 330 nm / Emission: 415 nm
-
-
Quantification: Express results in arbitrary fluorescence units (AFU) per milligram of protein.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Kynurenine Pathway Metabolites
-
Sample Preparation: Precipitate proteins in plasma samples (100 µl) by adding trifluoroacetic acid. Mix with internal standards (Kyn-d4 and Trp-d5).
-
Analysis: Directly analyze the supernatant by LC-MS/MS.
-
Instrumentation: Utilize a triple quadrupole tandem mass spectrometer set to positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.
-
Quantification: Use a surrogate matrix for calibrators and validate for precision, accuracy, matrix effect, extraction efficiency, and stability.
Measurement of Malondialdehyde (MDA)
Method: Thiobarbituric Acid Reactive Substances (TBARS) Assay
-
Sample Preparation: Perform alkaline hydrolysis of plasma samples, followed by acid deproteinization.
-
Derivatization: React the sample with thiobarbituric acid (TBA).
-
Extraction: Extract the MDA-TBA adduct with n-butanol.
-
Detection: Measure the absorbance of the n-butanol layer at a specific wavelength (typically 532 nm) using a spectrophotometer or high-performance liquid chromatography with visible detection (HPLC-VIS).
-
Quantification: Determine MDA concentration by comparing the absorbance to a standard curve prepared with a known concentration of MDA.
Measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG)
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A competitive immunoassay where 8-OHdG in the sample competes with a labeled 8-OHdG for binding to a limited number of antibody binding sites.
-
Procedure:
-
Add samples or standards to microplate wells pre-coated with an anti-8-OHdG antibody.
-
Add a fixed amount of enzyme-labeled 8-OHdG.
-
Incubate to allow competition for antibody binding.
-
Wash away unbound components.
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
-
Detection: Measure the absorbance of the colored product using a microplate reader.
-
Quantification: The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample. Calculate the concentration based on a standard curve.
Measurement of F2-Isoprostanes
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Perform solid-phase extraction (SPE) to isolate lipids from the biological fluid (e.g., plasma, urine).
-
Hydrolyze the lipid extract to release esterified F2-isoprostanes.
-
Further purify the sample using thin-layer chromatography (TLC).
-
-
Derivatization: Chemically modify the F2-isoprostanes to make them volatile for GC analysis.
-
Analysis: Separate the derivatized F2-isoprostanes using a gas chromatograph and detect and quantify them using a mass spectrometer.
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification.
Visualizations
The following diagrams illustrate the key biological pathways and a typical experimental workflow for studying the correlation between NFK and oxidative stress.
Caption: Tryptophan metabolism via the kynurenine pathway and its link to oxidative stress.
Caption: A typical experimental workflow for correlational studies of NFK and oxidative stress.
References
- 1. Could circulating biomarkers of nitrosative stress and protein glycoxidation be useful in patients with gastric cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of an this compound-derived fluorophore and its use for measuring indoleamine 2,3-dioxygenase 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. F2-isoprostanes as markers of oxidative stress in vivo: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing N-Formylkynurenine concentrations in different biological fluids (plasma, CSF, urine)
A comprehensive analysis of N-Formylkynurenine concentrations and quantification methods in plasma, cerebrospinal fluid (CSF), and urine for researchers, scientists, and drug development professionals.
This compound (NFK) is a key, yet transient, intermediate in the kynurenine pathway, the primary route of tryptophan catabolism. Dysregulation of this pathway has been implicated in a range of neurological and inflammatory disorders, making the accurate measurement of its metabolites, including NFK, crucial for understanding disease pathogenesis and for biomarker discovery. However, the inherent instability and low abundance of NFK present significant analytical challenges. This guide provides a comparative overview of NFK concentrations in plasma, cerebrospinal fluid (CSF), and urine, along with detailed experimental protocols for its quantification, to support researchers in this field.
Kynurenine Pathway Overview
The kynurenine pathway is initiated by the conversion of tryptophan to this compound, a reaction catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). NFK is then rapidly hydrolyzed to kynurenine. The pathway branches into neuroprotective and neurotoxic arms, highlighting the importance of understanding the flux through its various intermediates.
Comparative Analysis of this compound Concentrations
Direct, side-by-side comparisons of NFK concentrations in plasma, CSF, and urine from a single study are scarce in the literature. This is largely due to the rapid conversion of NFK to kynurenine, resulting in very low endogenous levels. One study has reported that NFK concentrations in mammalian blood are typically less than 1 µM. The table below summarizes the expected concentration ranges based on the available literature, highlighting the analytical challenge posed by its low abundance.
| Biological Fluid | Reported Concentration Range | Key Considerations |
| Plasma/Serum | < 1 µM | Rapid enzymatic and non-enzymatic degradation. |
| CSF | Not consistently reported | Expected to be very low due to rapid turnover. |
| Urine | Not consistently reported | Presence and concentration are likely influenced by renal clearance and overall pathway activity. |
Note: The lack of consistent, quantitative data across these fluids underscores the need for highly sensitive and specific analytical methods and meticulous sample handling to obtain reliable measurements. The instability of NFK is a critical factor that must be addressed during sample collection and preparation.
Experimental Protocols for this compound Quantification
The gold standard for the quantification of NFK and other kynurenine pathway metabolites is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the required sensitivity and specificity to measure low-abundance analytes in complex biological matrices.
General Experimental Workflow
A typical workflow for the analysis of NFK involves sample collection, immediate stabilization, extraction of the analyte, followed by LC-MS/MS analysis.
Detailed Methodologies
1. Sample Collection and Handling (Crucial for NFK Stability)
-
Plasma:
-
Collect whole blood in EDTA-containing tubes.
-
Immediately place the tubes on ice.
-
Centrifuge at 4°C as soon as possible to separate plasma.
-
Transfer the plasma to a new tube and immediately freeze at -80°C until analysis. The stability of NFK is compromised at room temperature and even at 4°C over extended periods.
-
-
Cerebrospinal Fluid (CSF):
-
Collect CSF via lumbar puncture into polypropylene tubes.
-
Immediately place the tubes on ice.
-
Centrifuge at 4°C to remove any cellular debris.
-
Aliquot the supernatant and freeze at -80°C immediately. Due to the very low expected concentrations, minimizing any degradation is paramount.
-
-
Urine:
-
Collect a mid-stream urine sample in a sterile container.
-
Immediately cool the sample on ice.
-
Centrifuge at 4°C to remove sediment.
-
Aliquot the supernatant and store at -80°C until analysis.
-
2. Sample Preparation for LC-MS/MS Analysis
The primary goal of sample preparation is to remove proteins and other interfering substances while ensuring the stability of NFK.
-
Protein Precipitation (for Plasma and CSF):
-
To a small volume of thawed sample (e.g., 100 µL), add a 3 to 4-fold excess of ice-cold organic solvent, such as acetonitrile or methanol, often containing an internal standard.
-
Vortex the mixture thoroughly.
-
Incubate at -20°C for at least 20 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
Solid Phase Extraction (SPE) (for Urine and potentially for Plasma/CSF):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) according to the manufacturer's instructions.
-
Load the pre-treated (e.g., diluted and acidified) sample onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute NFK and other kynurenine pathway metabolites using a suitable solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for NFK and its stable isotope-labeled internal standard.
-
MRM Transitions: The specific mass-to-charge ratio (m/z) transitions for NFK would need to be optimized on the specific instrument but are derived from its molecular weight.
-
Conclusion
The quantification of this compound in biological fluids presents a significant analytical challenge due to its inherent instability and low physiological concentrations. While advanced LC-MS/MS methods provide the necessary sensitivity and specificity, the successful and accurate measurement of NFK is critically dependent on stringent and rapid sample collection and processing protocols to minimize its degradation. The data on its comparative concentrations across plasma, CSF, and urine remain limited, highlighting an area for future research. By adhering to the detailed methodologies outlined in this guide, researchers can improve the reliability of their NFK measurements, contributing to a better understanding of the kynurenine pathway's role in health and disease.
Cross-Species Comparison of N-Formylkynurenine Metabolism: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-species variations in N-Formylkynurenine (NFK) metabolism is critical for the accurate translation of preclinical findings to human applications. This guide provides a comparative overview of key enzymes, their activities, and the metabolic flux of NFK in commonly used laboratory animal models versus humans, supported by experimental data and detailed protocols.
The catabolism of the essential amino acid L-tryptophan via the kynurenine pathway is a fundamental metabolic route conserved across vertebrate species. The initial and rate-limiting step involves the enzymatic conversion of tryptophan to this compound (NFK) by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). Subsequently, NFK is rapidly hydrolyzed by the enzyme kynurenine formamidase (KFase), also known as arylformamidase (AFMID), to yield L-kynurenine and formate. While this core pathway is conserved, significant species-specific differences exist in the expression and kinetic properties of the enzymes involved, particularly those downstream of NFK, which can impact the overall metabolic profile and the physiological effects of kynurenine pathway metabolites.
Comparative Analysis of Kynurenine Formamidase (KFase/AFMID)
Kynurenine formamidase is a key enzyme that dictates the rate of kynurenine formation from NFK. Its activity and expression levels are crucial determinants of the subsequent metabolic fate of tryptophan.
Enzyme Kinetics
A direct comparison of the kinetic parameters of KFase across different species reveals nuances in substrate affinity and catalytic efficiency. While comprehensive data across all species is not available in a single study, the following table summarizes key findings from available literature.
| Species | Enzyme | Tissue/Source | Km (for NFK) | Vmax / Catalytic Rate | Citation(s) |
| Mouse | Recombinant Arylformamidase (AFMID) | Liver | 180-190 µM | 42 µmol/min/mg protein | |
| Mouse | Kynurenine Formamidase | Not Specified | 0.19 mM | Not Reported | [1] |
| Drosophila melanogaster | Kynurenine Formamidase | Whole Organism | 0.32 ± 0.06 mM | 1584 ± 267 min⁻¹ (kcat) | [1] |
| Human | Arylformamidase (AFMID) | Not Reported | Not Reported | Not Reported | |
| Rat | Kynurenine Formamidase | Not Reported | Not Reported | Not Reported |
Tissue Distribution and Expression
Arylformamidase (AFMID) is abundantly expressed, with the highest concentrations typically found in the liver and kidney across mammalian species. This distribution reflects the central role of these organs in tryptophan metabolism.
| Species | Tissue | Relative Expression/Activity | Citation(s) |
| Human | Liver, Kidney | High Expression | [2][3] |
| Mouse | Liver | High Expression (2-fold higher specific activity than kidney) | [4] |
| Kidney | High Expression | ||
| Rat | Liver, Kidney | High Expression |
Studies in knockout mice have revealed that while the Afmid gene is responsible for the vast majority of formyl-kynurenine hydrolysis in the liver, about 13% of the activity remains in the kidney of these animals, suggesting the presence of at least one other enzyme with formamidase activity in this organ.
Isoenzymes
The existence of multiple forms of kynurenine formamidase has been described, most notably in Drosophila melanogaster, where Formamidase I and Formamidase II have been characterized. However, a similarly well-defined isoenzyme system for AFMID has not been extensively characterized in mammals.
Metabolite Levels: A Cross-Species Snapshot
The steady-state concentrations of NFK and its product, kynurenine, can vary significantly between species and tissues, reflecting the differences in enzymatic activities of the kynurenine pathway.
| Species | Sample Type | This compound (NFK) Concentration | L-Kynurenine Concentration | Citation(s) |
| Human | Plasma | Low (generally < 1 µM) | ~1.5 - 2.5 µM | |
| Mouse | Plasma | Not consistently reported | ~1 - 3 µM | |
| Rat | Plasma | Not consistently reported | ~2.4 µM | |
| Liver | Not consistently reported | Variable, increases with tryptophan load | ||
| Kidney | Not consistently reported | Variable |
Note: NFK is a transient metabolite and is often difficult to detect in circulation due to its rapid conversion to kynurenine.
Experimental Protocols
Accurate cross-species comparisons rely on standardized and robust experimental methodologies. The following sections provide detailed protocols for key assays in the study of NFK metabolism.
Quantification of this compound and L-Kynurenine by LC-MS/MS
This protocol describes a general method for the simultaneous quantification of NFK and kynurenine in plasma samples.
1. Sample Preparation
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled kynurenine).
-
Precipitate proteins by adding 200 µL of methanol, vortex thoroughly.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes is a good starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
NFK Transition: m/z 237.1 → 209.1
-
Kynurenine Transition: m/z 209.1 → 192.1 (or other appropriate product ions)
-
3. Data Analysis
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
Kynurenine Formamidase (KFase) Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of KFase by monitoring the formation of kynurenine from NFK, which has a distinct absorbance maximum.
1. Reagents
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.
-
Substrate: N-Formyl-L-kynurenine (NFK) solution in assay buffer (e.g., 10 mM stock).
-
Enzyme Source: Tissue homogenate, cell lysate, or purified enzyme.
2. Assay Procedure
-
Prepare a reaction mixture in a quartz cuvette containing assay buffer and the enzyme source.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NFK to a final concentration of ~0.5-1.0 mM.
-
Immediately monitor the increase in absorbance at 365 nm (the absorbance maximum of kynurenine) for 5-10 minutes using a spectrophotometer with a temperature-controlled cuvette holder.
-
Record the rate of absorbance change (ΔA/min).
3. Calculation of Enzyme Activity
-
Calculate the specific activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA/min * Total Volume) / (ε * Path Length * [Protein])
- Where ε (molar extinction coefficient) for kynurenine at 365 nm is approximately 4530 M⁻¹cm⁻¹.
- [Protein] is the protein concentration of the enzyme source in mg/mL.
Visualizing the this compound Metabolic Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the core metabolic pathway and a typical experimental workflow for studying NFK metabolism.
Conclusion
The metabolism of this compound is a critical juncture in the broader tryptophan catabolic pathway. While the fundamental enzymatic step of NFK hydrolysis to kynurenine is conserved, this guide highlights the existing knowledge and the significant gaps in our understanding of the comparative enzymology of kynurenine formamidase across key species. The provided data tables and experimental protocols serve as a valuable resource for researchers aiming to design and interpret cross-species studies, ultimately facilitating the development of novel therapeutics targeting the kynurenine pathway. Further research is warranted to delineate the kinetic properties and regulatory mechanisms of human and rat kynurenine formamidase to build more predictive preclinical models.
References
- 1. Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integrated view and comparative analysis of baseline protein expression in mouse and rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of arylformamidase (kynurenine formamidase) gene inactivation in mice on enzymatic activity, kynurenine pathway metabolites and phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Formylkynurenine Production by IDO1 and IDO2 Enzymes
For Immediate Release
This guide provides a detailed comparison of Indoleamine 2,3-dioxygenase 1 (IDO1) and Indoleamine 2,3-dioxygenase 2 (IDO2), two homologous enzymes that catalyze the initial and rate-limiting step in tryptophan catabolism: the conversion of L-tryptophan to N-formylkynurenine. While both enzymes perform the same fundamental reaction, they exhibit significant differences in their enzymatic efficiency, substrate specificity, and physiological roles. This document is intended for researchers, scientists, and drug development professionals investigating the kynurenine pathway and its implications in immunology, oncology, and neurobiology.
Executive Summary
Indoleamine 2,3-dioxygenase 1 (IDO1) is a well-characterized enzyme known for its potent immunosuppressive functions, primarily through the depletion of tryptophan and the production of bioactive kynurenine pathway metabolites. In contrast, its paralog, IDO2, demonstrates significantly weaker enzymatic activity and its precise physiological roles are still under active investigation, with evidence suggesting it may have functions independent of its catalytic activity, particularly in the context of B cell-mediated inflammatory responses. This guide synthesizes experimental data to highlight the key distinctions in this compound production and overall function between these two enzymes.
Data Presentation: Comparative Enzymatic Properties
The enzymatic conversion of L-tryptophan to this compound is the foundational step of the kynurenine pathway. The efficiency of this reaction by IDO1 and IDO2 differs substantially, as evidenced by their kinetic parameters.
| Parameter | IDO1 | IDO2 | Fold Difference | Reference |
| Km for L-Tryptophan (human) | 20.90 ± 3.95 µM | 6809 ± 917 µM | ~325x higher for IDO2 | [1] |
| Enzymatic Activity | High | Very Low (500-1000 fold lower than IDO1) | [2] | |
| Relative Kynurenine Production | 51.09 ± 2.7 µM | 2.812 ± 0.2 µM | ~18x higher for IDO1 | [3] |
Table 1: Comparison of Kinetic Parameters and Activity of Human IDO1 and IDO2.
The data clearly indicates that IDO1 has a much higher affinity for its substrate, L-tryptophan, and is significantly more efficient at producing this compound (which is rapidly converted to kynurenine) compared to IDO2.[1][2]
The Kynurenine Pathway: Production of this compound
The catabolism of tryptophan via the kynurenine pathway is initiated by either IDO1, IDO2, or tryptophan 2,3-dioxygenase (TDO). The immediate product, this compound, is quickly hydrolyzed by formamidases into kynurenine. Kynurenine is a critical branching point metabolite that can be further converted into several neuroactive and immunomodulatory molecules.
Signaling Implications of Kynurenine Pathway Activation
While this compound is a direct product of IDO1 and IDO2 activity, it is its downstream metabolite, kynurenine, that is widely recognized as a key signaling molecule. Kynurenine is an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Activation of AhR by kynurenine initiates a signaling cascade that can modulate immune responses, including the differentiation of regulatory T cells (Tregs). Recent studies suggest that this compound may undergo non-enzymatic reactions to form adducts with nucleophiles, but a direct signaling role comparable to kynurenine has not been well-established.
Experimental Protocols
Accurate measurement of IDO1 and IDO2 activity is crucial for understanding their function. The primary methods involve quantifying the production of kynurenine from tryptophan.
High-Performance Liquid Chromatography (HPLC) Method
This is a highly accurate and widely used method for quantifying kynurenine and tryptophan.
a. Sample Preparation (from cell culture):
-
Harvest and lyse cells (e.g., by freeze-thaw cycles).
-
Determine protein concentration of the cell lysate (e.g., using a Bradford assay).
b. Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid (20 mM)
-
Methylene blue (10 µM)
-
Catalase (100 µg/mL)
-
L-tryptophan (400 µM)
-
-
Add a known amount of cell lysate to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 3% (w/v).
-
Incubate at 50°C for 30 minutes to hydrolyze this compound to kynurenine.
-
Centrifuge to pellet precipitated protein.
c. HPLC Analysis:
-
Inject the supernatant onto a reverse-phase C18 column.
-
Use a mobile phase (e.g., 10 mM ammonium acetate with 10% methanol) to separate the metabolites.
-
Detect kynurenine by its absorbance at approximately 360 nm.
-
Quantify kynurenine concentration by comparing the peak area to a standard curve.
-
Express enzyme activity as the amount of kynurenine produced per unit of time per milligram of protein.
Spectrophotometric (Colorimetric) Assay
This method provides a simpler, lower-cost alternative to HPLC, suitable for high-throughput screening.
a. Sample Preparation and Enzymatic Reaction:
-
Follow steps 1a and 1b as described for the HPLC method.
b. Colorimetric Detection:
-
After centrifugation, transfer the supernatant to a new microplate.
-
Add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent).
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate kynurenine concentration based on a standard curve.
Conclusion
IDO1 and IDO2, despite being encoded by linked genes and sharing sequence homology, are functionally distinct enzymes. IDO1 is a highly efficient catalyst for tryptophan degradation, leading to significant production of this compound and its downstream metabolites. This high level of activity underpins its role in creating an immunosuppressive microenvironment. Conversely, IDO2's catalytic activity is markedly lower, suggesting that its biological functions may not be solely dependent on its enzymatic production of this compound. For researchers in this field, it is critical to employ distinct experimental approaches and consider the profound kinetic differences when investigating the respective contributions of IDO1 and IDO2 to physiological and pathological processes. Future research should continue to delineate the non-enzymatic roles of IDO2 and the specific signaling functions, if any, of this compound itself.
References
- 1. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL4i1 and IDO1: Oxidases that control a tryptophan metabolic nexus in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
How do N-Formylkynurenine levels differ between healthy controls and patients with inflammatory diseases?
An Examination of N-Formylkynurenine Levels in Patients with Inflammatory Diseases Versus Healthy Controls, Supported by Experimental Data and Methodologies.
This compound (NFK) is the initial metabolite in the kynurenine pathway, the primary route of tryptophan catabolism. This pathway is increasingly recognized for its pivotal role in immune regulation and its association with inflammatory processes. The conversion of tryptophan to NFK is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), both of which are often upregulated in inflammatory conditions. Consequently, alterations in the levels of kynurenine pathway metabolites, including NFK, are observed in various inflammatory diseases. This guide provides a comparative analysis of NFK levels between healthy individuals and patients with inflammatory diseases, presenting quantitative data, detailed experimental protocols for its measurement, and an overview of the relevant signaling pathway.
Quantitative Data Summary
While direct quantitative data for this compound in common chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are not extensively reported in the literature, the consistent observation of increased downstream metabolites strongly suggests elevated NFK levels. The ratio of kynurenine to tryptophan (K/T ratio), an indicator of IDO activity, is frequently elevated in these conditions, implying an increased flux through the initial step of the pathway, which produces NFK.
For a direct quantitative comparison in an inflammatory context, data from a study on COVID-19, a condition characterized by a strong inflammatory response, is presented below.
| Analyte | Patient Group | Concentration (μmol/L) | Healthy Controls (μmol/L) | Fold Change | Reference |
| This compound | COVID-19 Patients | Significantly Higher (p < 0.0001) | Not explicitly quantified but implied lower | - | [1] |
| Kynurenine | COVID-19 Patients | Significantly Higher (p < 0.0001) | Not explicitly quantified but implied lower | - | [1] |
| Tryptophan | COVID-19 Patients | Significantly Lower (p < 0.0001) | Not explicitly quantified but implied higher | - | [1] |
| Kynurenine | Rheumatoid Arthritis | Increased | Normal | - | [2] |
| Kynurenine | Inflammatory Bowel Disease | Significantly Elevated | - | - | [3] |
| Kynurenine/Tryptophan Ratio | Sepsis Patients | Significantly Increased (Median 141) | Median 36 | ~3.9 |
Signaling Pathway
The catabolism of tryptophan to this compound is a critical step in the kynurenine pathway, which is intricately linked to the immune response. Pro-inflammatory stimuli, such as interferon-gamma (IFN-γ), are potent inducers of the IDO1 enzyme, which drives the conversion of tryptophan to NFK. This process not only depletes tryptophan, an essential amino acid for T-cell proliferation, but also generates bioactive metabolites that can modulate immune cell function.
Experimental Protocols
The quantification of this compound in biological samples is challenging due to its inherent instability. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most reliable and sensitive method for its measurement.
Synthesis of this compound Standard
An analytical standard for NFK can be synthesized from commercially available kynurenine.
-
Reaction Mixture Preparation: Mix acetic anhydride (1.5 mL) with formic acid (3 mL) on ice. Allow the mixture to warm to room temperature.
-
Formylation: Add the prepared mixture to 2 g of kynurenine dissolved in 4.5 mL of formic acid.
-
Incubation: Let the reaction proceed overnight at room temperature.
-
Precipitation: Add a large excess of diethyl ether and let the mixture stand on ice for 1 hour.
-
Washing: Carefully decant the ether and add absolute ethanol. Keep the mixture on ice for an additional hour.
-
Recovery: Remove the ethanol by pipetting and dry the resulting NFK product under a gentle stream of argon.
-
Quantification: The concentration of the synthesized NFK can be determined spectrophotometrically by its absorbance at 320 nm (ε320 = 3,100 M-1cm-1).
Quantification of this compound in Plasma by LC-MS/MS
This protocol is a representative method synthesized from established procedures for kynurenine pathway metabolites.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled NFK). Precipitate proteins by adding 200 µL of ice-cold acetonitrile or a solution of 0.1% formic acid in acetonitrile.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for analysis. Due to NFK's instability, sample processing should be performed promptly and at low temperatures.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute NFK and other metabolites, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (m/z) for NFK is 237.1, and a characteristic product ion would be selected for monitoring (e.g., m/z 94.1, corresponding to the aminotoluene fragment).
-
Instrumentation Parameters: Optimization of parameters such as capillary voltage, cone voltage, and collision energy is crucial for achieving high sensitivity and specificity.
Experimental Workflow Diagram
References
- 1. A simple LC-MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kynurenine and neopterin levels in patients with rheumatoid arthritis and osteoporosis during drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levels of purine, kynurenine and lipid peroxidation products in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of N-Formylkynurenine and other tryptophan metabolites in depression
A Comparative Analysis of N-Formylkynurenine and Other Tryptophan Metabolites in Depression
A Comprehensive Comparison Guide for Researchers and Drug Development Professionals
The metabolism of the essential amino acid tryptophan has emerged as a critical area of investigation in the pathophysiology of major depressive disorder (MDD). Beyond its role as a precursor to the neurotransmitter serotonin, tryptophan is predominantly metabolized through the kynurenine pathway, giving rise to a series of neuroactive compounds. This guide provides a comparative analysis of this compound and other key tryptophan metabolites implicated in depression, supported by experimental data and detailed methodologies to aid in future research and therapeutic development.
Data Presentation: Tryptophan Metabolite Levels in Depression
The following tables summarize quantitative data from various clinical studies comparing the levels of tryptophan and its metabolites in patients with major depressive disorder (MDD) and healthy controls (HC).
Table 1: Comparison of Kynurenine Pathway Metabolite Concentrations in Plasma/Serum
| Metabolite | MDD vs. HC | Fold Change/Direction | Reference |
| Tryptophan (TRP) | Inconsistent (decreased or no change) | - | [1][2][3] |
| This compound (NFK) | Decreased | ↓ | [4] |
| Kynurenine (KYN) | Inconsistent (decreased or no change) | ↓ or ↔ | [1] |
| Kynurenic Acid (KYNA) | Decreased | ↓ | |
| Quinolinic Acid (QUIN) | Increased or no change | ↑ or ↔ | |
| 3-Hydroxykynurenine (3-HK) | No significant difference | ↔ |
Table 2: Key Metabolite Ratios in Depression
| Ratio | MDD vs. HC | Implication | Reference |
| Kynurenine/Tryptophan (KYN/TRP) | Increased | Increased IDO/TDO enzyme activity | |
| Kynurenic Acid/Quinolinic Acid (KYNA/QUIN) | Decreased | Shift towards neurotoxic pathway | |
| Kynurenic Acid/Kynurenine (KYNA/KYN) | Decreased | Reduced neuroprotection |
Table 3: Serotonin Pathway Metabolites in Depression
| Metabolite | MDD vs. HC | Implication | Reference |
| 5-Hydroxytryptophan (5-HTP) | Lower | Reduced serotonin synthesis | |
| Serotonin (5-HT) | Lower | Reduced serotonin levels | |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | No significant difference | Normal serotonin turnover |
Experimental Protocols
Quantification of Tryptophan Metabolites using LC-MS/MS
This protocol outlines a common method for the simultaneous measurement of this compound and other tryptophan metabolites in human plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of plasma/serum, add 10 µL of an internal standard working solution containing stable isotope-labeled analogues of the target metabolites (e.g., Trp-d5, Kyn-d4).
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 40% Mobile Phase B over a specified time is typical for separating the metabolites.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for these metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The specific precursor-to-product ion transitions for each metabolite and internal standard must be optimized.
-
Key Parameters: Optimize ion source parameters such as capillary voltage, cone voltage, source temperature, and collision energy for each analyte.
4. Data Analysis:
-
Quantification is achieved by calculating the peak area ratio of the analyte to its corresponding internal standard.
-
Concentrations are determined from a calibration curve generated using standards of known concentrations.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Tryptophan metabolism via the serotonin and kynurenine pathways.
Caption: Experimental workflow for tryptophan metabolite analysis.
Caption: The kynurenine pathway hypothesis of depression.
References
- 1. Peripheral tryptophan and serotonin and kynurenine pathways in major depression: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan and Kynurenine Metabolites: Are They Related to Depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kynurenine pathway in major depressive disorder under different disease states: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Prognostic Value of N-Formylkynurenine in Comparison to C-reactive Protein in Sepsis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a major challenge in critical care medicine. Early and accurate prognostication is crucial for guiding therapeutic strategies and improving patient outcomes. While C-reactive protein (CRP) is a widely used biomarker for inflammation and infection, emerging evidence suggests that metabolites of the kynurenine pathway, such as N-Formylkynurenine (NFK), may offer superior prognostic value in sepsis. This guide provides an objective comparison of the prognostic performance of NFK and CRP in sepsis, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the prognostic performance of the kynurenine pathway metabolites (as a proxy for NFK) and C-reactive protein in sepsis, based on data from various clinical studies.
Table 1: Prognostic Performance of Kynurenine Pathway Activation in Sepsis
| Biomarker/Ratio | Patient Cohort | Prognostic Endpoint | Key Findings |
| Kynurenine/Tryptophan Ratio | Sepsis patients (n=80) vs. Hospital controls (n=40) | Sepsis severity (SOFA score), Immune dysfunction, Microvascular reactivity | Increased KT ratio in sepsis correlated with SOFA score, interferon-γ, and IL-10, and inversely with lymphocyte count and microvascular reactivity.[1] A decrease in the KT ratio over 7 days correlated with a decrease in the SOFA score.[1] |
| Kynurenine, Kynurenic Acid, 3-HAA | Sepsis patients (n=100) | ICU and 90-day mortality, Hypotension severity | Tryptophan concentration was halved at ICU admission, while kynurenine, kynurenic acid, and 3-hydroxyanthranilic acid were increased 2-10 times compared to physiological values.[2] The kynurenine/tryptophan ratio was increased sevenfold.[2] |
| Kynurenine | Septic shock patients vs. Healthy volunteers | Organ failure, Hemodynamic alterations | Tryptophan levels were lower in septic shock patients compared to controls.[3] Tryptophan metabolite levels correlated with the Sequential Organ Failure Assessment (SOFA) score and hemodynamic variables. |
Note: While direct data for this compound is limited, the activation of the kynurenine pathway, where NFK is the initial and rate-limiting metabolite, is consistently associated with sepsis severity and poor outcomes.
Table 2: Prognostic Performance of C-reactive Protein (CRP) in Sepsis
| Study Type | Patient Cohort Size | Prognostic Endpoint | AUC | Sensitivity | Specificity |
| Meta-analysis | 9 studies (495 sepsis, 873 non-sepsis) | Diagnosis of sepsis | 0.73 | 0.80 | 0.61 |
| Prospective study | 64 ICU patients | Diagnosis of sepsis | 0.683 | 84.3% | 46.15% |
| Meta-analysis of CRP-to-albumin ratio | 9 articles (3224 sepsis patients) | Mortality | 0.82 | 0.73 | 0.78 |
| Retrospective analysis | 20 sepsis patients | Mortality | Not a good marker of prognosis on the day of diagnosis | - | - |
| Retrospective study | 175 septic patients with normal CRP | 7-day mortality | Not applicable | - | - |
Experimental Protocols
Measurement of this compound and other Kynurenine Pathway Metabolites
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the simultaneous and quantitative analysis of multiple kynurenine pathway metabolites, including kynurenine, which is structurally similar to NFK.
-
Sample Preparation:
-
Collect whole blood into tubes containing EDTA as an anticoagulant.
-
Centrifuge immediately to separate plasma. Samples can be stored at -80°C.
-
For analysis, thaw plasma samples on ice.
-
To 100 µL of plasma, add 100 µL of an internal standard working solution (containing deuterated analogs of the analytes, e.g., Kynurenine-d4).
-
Precipitate proteins by adding 1000 µL of acetonitrile with 0.1% (v/v) formic acid.
-
Vortex the mixture and then centrifuge at high speed (e.g., 2000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas at 37°C.
-
Reconstitute the dried residue in 200 µL of a mobile phase-compatible solution (e.g., 25:75 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column for separation of the analytes. A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typically employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard to ensure high selectivity and sensitivity.
-
Measurement of C-reactive Protein
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common and robust method for quantifying CRP levels in serum or plasma.
-
Principle: A sandwich ELISA format is typically used. The wells of a microtiter plate are coated with a monoclonal antibody specific for human CRP. Patient samples, standards, and controls are added to the wells, and any CRP present binds to the immobilized antibody. After washing, a second, enzyme-conjugated monoclonal antibody specific for a different epitope on CRP is added. This antibody binds to the captured CRP, forming a "sandwich". After another washing step, a substrate for the enzyme is added, resulting in a color change that is proportional to the amount of CRP in the sample.
-
Procedure (General Outline):
-
Sample Preparation: Collect whole blood and allow it to clot to obtain serum, or collect in tubes with anticoagulant for plasma. Samples are typically diluted (e.g., 1:1000) with a specimen dilution buffer provided in the kit.
-
Assay:
-
Add diluted standards, controls, and patient samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for a specified time (e.g., 1-2.5 hours) at room temperature or 4°C.
-
Wash the wells multiple times with a wash buffer.
-
Add the enzyme-conjugated detection antibody to each well and incubate.
-
Wash the wells again to remove unbound detection antibody.
-
Add the substrate solution and incubate in the dark until a color develops.
-
Stop the reaction by adding a stop solution.
-
-
Data Analysis: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the CRP concentration in the patient samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathways and Experimental Workflows
Kynurenine Pathway Activation in Sepsis
During sepsis, pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ), strongly induce the enzyme indoleamine 2,3-dioxygenase (IDO1). IDO1 is the first and rate-limiting enzyme in the kynurenine pathway, catalyzing the conversion of tryptophan to this compound. This leads to tryptophan depletion and the accumulation of kynurenine and its downstream metabolites, which have immunomodulatory effects.
C-reactive Protein Synthesis and Signaling in Sepsis
In response to infection and inflammation in sepsis, pro-inflammatory cytokines, primarily Interleukin-6 (IL-6), stimulate hepatocytes in the liver to produce C-reactive protein. CRP is an acute-phase reactant that can activate the complement system and plays a role in the innate immune response.
Experimental Workflow for Biomarker Assessment
The general workflow for assessing the prognostic value of both NFK and CRP in sepsis involves patient selection, sample collection and processing, biomarker measurement, and statistical analysis to correlate biomarker levels with clinical outcomes.
Comparison and Conclusion
This compound (and the Kynurenine Pathway):
-
Prognostic Potential: Activation of the kynurenine pathway, initiated by the formation of NFK, is strongly associated with sepsis severity, immune dysregulation, and adverse outcomes. The degree of pathway activation, often measured by the kynurenine-to-tryptophan ratio, correlates with the SOFA score, a key indicator of organ dysfunction in sepsis. This suggests that NFK, as the first product of this pathway, could be a very early and sensitive marker of a dysregulated host response.
-
Pathophysiological Link: The kynurenine pathway is mechanistically linked to the immunosuppressive phase of sepsis, a critical determinant of mortality. Tryptophan depletion and the production of kynurenine metabolites contribute to T-cell apoptosis and impaired immune function.
-
Limitations: Direct clinical data on the prognostic accuracy of NFK itself is still limited. Most studies have focused on downstream metabolites like kynurenine or the overall pathway activity.
C-reactive Protein:
-
Established Biomarker: CRP is a well-established, widely available, and routinely used biomarker for inflammation and infection. Its levels rise rapidly in response to infection and can be used to monitor the response to treatment.
-
Prognostic Value: While elevated CRP is associated with sepsis, its prognostic accuracy for mortality can be moderate and inconsistent. Some studies have shown that on the day of sepsis diagnosis, CRP is not a good marker of prognosis. Furthermore, septic patients can present with normal CRP levels, which can be misleading and is associated with high mortality.
-
Lack of Specificity: A major limitation of CRP is its lack of specificity for sepsis. Elevated levels can be seen in various non-infectious inflammatory conditions, making it difficult to differentiate sepsis from other causes of systemic inflammation.
Based on the available evidence, the activation of the kynurenine pathway, with this compound as its initial product, appears to be a more specific and potentially more sensitive indicator of the dysregulated immune response that characterizes severe sepsis and predicts poor outcomes compared to C-reactive protein. While CRP is a useful general marker of inflammation, its prognostic value in sepsis is often limited by its lack of specificity and inconsistent correlation with mortality.
For researchers and drug development professionals, targeting the kynurenine pathway may represent a promising therapeutic strategy in sepsis. Further studies directly comparing the prognostic performance of this compound with CRP using standardized methodologies are warranted to definitively establish its clinical utility as a superior prognostic biomarker in sepsis. The development of rapid, point-of-care assays for NFK could significantly improve the early identification of high-risk septic patients, allowing for more timely and targeted interventions.
References
- 1. An Observational Cohort Study of the Kynurenine to Tryptophan Ratio in Sepsis: Association with Impaired Immune and Microvascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of tryptophan and kynurenine in septic patient: association with the hypotension severity and prognosis [boa.unimib.it]
- 3. Tryptophan pathway catabolites (serotonin, 5-hydroxyindolacetic acid, kynurenine) and enzymes (monoamine oxidase and indole amine 2,3 dioxygenase) in patients with septic shock: A prospective observational study versus healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
Dietary Tryptophan Intake: A Comparative Guide to Its Influence on N-Formylkynurenine and Serotonin Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of how dietary tryptophan intake modulates the flux between the N-Formylkynurenine and serotonin metabolic pathways. The information presented is supported by experimental data to aid in understanding the intricate balance between these two crucial physiological routes.
Tryptophan, an essential amino acid, serves as a precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and is the starting point for the kynurenine pathway, which is responsible for the majority of tryptophan degradation.[1][2] The initial and rate-limiting step of the kynurenine pathway is the conversion of tryptophan to this compound, a reaction catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[2] this compound is then rapidly metabolized to kynurenine. The balance between these two pathways is critical, as their metabolites have profound effects on neurotransmission, immune response, and inflammation.[3]
Impact of Dietary Tryptophan on Metabolic Pathways
The availability of dietary tryptophan is a key determinant of its metabolic fate. Under normal physiological conditions, the majority of tryptophan (approximately 95%) is catabolized through the kynurenine pathway, while a smaller fraction is directed towards serotonin synthesis.[4] However, this balance can be significantly influenced by the amount of tryptophan consumed.
Tryptophan Loading: An acute increase in dietary tryptophan, often referred to as tryptophan loading, leads to a substantial upregulation of the kynurenine pathway. This is evidenced by a significant elevation in plasma kynurenine concentrations. While the serotonin pathway is also activated, the increase in its metabolites is proportionally much smaller.
Tryptophan Depletion: Conversely, dietary tryptophan depletion has been shown to reduce the synthesis of serotonin in the brain. This strategy is often used in research to investigate the role of serotonin in various physiological and pathological processes.
Data Presentation: Tryptophan Loading Study
The following table summarizes the quantitative data from a human clinical study investigating the acute effects of a 6-gram oral tryptophan challenge on plasma levels of kynurenine and the primary serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
| Metabolite | Treatment Group | Baseline (mean ± SEM) | 240 minutes post-challenge (mean ± SEM) | Fold Change |
| Kynurenine | Tryptophan (6g) | 1.6 ± 0.1 pmol/µL | 34.6 pmol/µL (approx.) | ~21.6 |
| Placebo | 1.6 ± 0.1 pmol/µL | No significant change | - | |
| 5-HIAA | Tryptophan (6g) | 16.2 ± 1.6 fmol/µL | 24.3 fmol/µL (approx.) | ~1.5 |
| Placebo | 16.2 ± 1.6 fmol/µL | No significant change | - |
Data adapted from Korotkova et al., 2022. Note: The 240-minute post-challenge values are estimated from graphical representations in the publication.
This data clearly demonstrates that an acute tryptophan load overwhelmingly favors the kynurenine pathway, with a more than 20-fold increase in plasma kynurenine, compared to a modest 1.5-fold increase in the serotonin metabolite 5-HIAA.
Experimental Protocols
Tryptophan Challenge Study in Humans
Objective: To determine the acute effects of an oral tryptophan load on plasma kynurenine and serotonin pathway metabolites.
Methodology:
-
Participants: Healthy control subjects.
-
Procedure: Following an overnight fast, participants received a single oral dose of 6 grams of L-tryptophan or a placebo.
-
Sample Collection: Blood samples were collected at baseline (before administration) and at multiple time points post-administration, including 240 minutes.
-
Analysis: Plasma concentrations of kynurenine and 5-HIAA were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
General LC-MS/MS Method for Tryptophan Metabolite Quantification
Objective: To simultaneously measure tryptophan and its metabolites in biological samples.
Methodology:
-
Sample Preparation: Plasma or serum samples are deproteinized, typically by precipitation with an acid such as trichloroacetic acid or perchloric acid.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding stable isotope-labeled internal standard to ensure specificity and accurate quantification.
Signaling Pathways and Experimental Workflow
Caption: Tryptophan metabolic pathways.
Caption: General experimental workflow.
References
- 1. Tryptophan Challenge in Healthy Controls and People with Schizophrenia: Acute Effects on Plasma Levels of Kynurenine, Kynurenic Acid and 5-Hydroxyindoleacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low Serum Tryptophan Levels as an Indicator of Global Cognitive Performance in Nondemented Women over 50 Years of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan Metabolism in Depression: A Narrative Review with a Focus on Serotonin and Kynurenine Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
A validation study of N-Formylkynurenine as a marker for treatment response in cancer immunotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer treatment has been revolutionized by the advent of immunotherapy, particularly immune checkpoint inhibitors. However, a significant portion of patients do not respond to these therapies, highlighting the urgent need for robust predictive biomarkers. One emerging area of interest is the metabolic reprogramming of the tumor microenvironment, specifically the tryptophan catabolism pathway. This guide provides a comprehensive validation study of N-Formylkynurenine (NFK), an early metabolite in this pathway, as a potential marker for treatment response in cancer immunotherapy. We objectively compare its potential with existing biomarkers and provide detailed experimental data and protocols to support further research.
The Kynurenine Pathway and Immune Suppression
The degradation of the essential amino acid tryptophan is primarily initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes convert tryptophan into this compound (NFK), which is then rapidly hydrolyzed into kynurenine (Kyn)[1][2]. Both the depletion of tryptophan and the accumulation of downstream metabolites like kynurenine create an immunosuppressive tumor microenvironment[3]. This environment inhibits the proliferation and function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs)[3]. This suppression of the anti-tumor immune response is a key mechanism of immune escape for cancer cells.
dot
Caption: Tryptophan metabolism via the kynurenine pathway.
This compound as a Biomarker: A Comparative Analysis
While much of the research has focused on kynurenine or the kynurenine-to-tryptophan ratio as biomarkers, NFK presents a unique opportunity for early detection of IDO1/TDO pathway activation. As the direct product of the rate-limiting step, its levels may offer a more immediate and sensitive readout of enzymatic activity compared to downstream metabolites.
Comparison with a Standard Biomarker: PD-L1 Expression
Programmed death-ligand 1 (PD-L1) expression on tumor cells is a widely used, FDA-approved biomarker to predict response to anti-PD-1/PD-L1 therapies. However, its predictive power is limited, as some patients with PD-L1-negative tumors respond to treatment, while many with PD-L1-positive tumors do not.
| Biomarker | This compound (Potential) | PD-L1 (Established) |
| Biological Role | Direct product of IDO1/TDO, indicating activation of an immunosuppressive metabolic pathway. | Ligand for the PD-1 immune checkpoint receptor, mediating T-cell exhaustion. |
| Measurement | Quantified in plasma, serum, or urine via LC-MS/MS or ELISA. | Assessed in tumor tissue via immunohistochemistry (IHC). |
| Potential Advantages | - Liquid biopsy-based (less invasive).- Reflects dynamic enzymatic activity.- May capture a key resistance mechanism to immunotherapy. | - FDA-approved for several cancer types.- Direct measure of the drug's target pathway. |
| Limitations | - Not yet clinically validated.- Potential for rapid conversion to kynurenine, affecting stability.- Lack of standardized assays and cutoff values. | - Tumor heterogeneity can lead to sampling bias.- Expression can be dynamic and induced by inflammation.- Does not capture all mechanisms of immune resistance. |
Experimental Data and Protocols
While direct clinical validation of NFK as a predictive biomarker for immunotherapy response is still in its early stages, preclinical studies and data from clinical trials of IDO1 inhibitors provide a strong rationale for its investigation.
Preclinical Evidence
Preclinical studies have shown that the inhibition of IDO1 can reduce tumor growth and enhance the efficacy of checkpoint inhibitors in various cancer models. These studies often use the reduction of kynurenine or the kynurenine/tryptophan ratio as a pharmacodynamic marker of target engagement. Measuring NFK in these models could provide a more direct assessment of IDO1 inhibition.
Experimental Protocols
This method offers high sensitivity and specificity for the quantification of NFK in biological matrices.
dot
Caption: Workflow for NFK analysis by LC-MS/MS.
Detailed Protocol:
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
To 100 µL of sample, add 400 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., deuterated NFK).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for NFK and the internal standard. (Note: These transitions need to be optimized for the specific instrument used).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of NFK.
-
Calculate the peak area ratio of NFK to the internal standard.
-
Quantify NFK concentrations in the samples by interpolating from the standard curve.
-
While less specific than LC-MS/MS, ELISA can be a high-throughput method for screening large numbers of samples.
General Protocol (based on a competitive ELISA format):
-
Plate Coating: Coat a 96-well plate with an NFK-conjugated protein (e.g., NFK-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add standards of known NFK concentration and prepared samples to the wells, followed by the addition of a primary antibody specific for NFK. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: Generate a standard curve and calculate the NFK concentrations in the samples.
Future Directions and Conclusion
This compound holds promise as a novel, minimally invasive biomarker for predicting response to cancer immunotherapy. Its position as the initial product of the immunosuppressive kynurenine pathway makes it a potentially sensitive indicator of this key immune escape mechanism. However, its clinical validation is paramount. Future studies should focus on:
-
Prospective clinical trials: Measuring NFK levels in patients undergoing immunotherapy to correlate with treatment outcomes.
-
Standardization of assays: Establishing robust and reproducible analytical methods for NFK quantification.
-
Head-to-head comparisons: Directly comparing the predictive power of NFK with established biomarkers like PD-L1 and tumor mutational burden (TMB).
-
Combination biomarkers: Investigating the utility of NFK in combination with other immune and tumor-related markers to create a more comprehensive predictive signature.
References
Comparing the in vitro and in vivo stability of N-Formylkynurenine and kynurenine
A critical evaluation of the chemical and metabolic persistence of two key tryptophan metabolites, revealing N-Formylkynurenine's previously underestimated reactivity and its implications for research and drug development.
In the intricate tapestry of tryptophan metabolism, the kynurenine pathway holds a central role, influencing immune response, neurotransmission, and cellular energy production. For decades, this compound (NFK) has been viewed as a fleeting intermediate, rapidly and almost exclusively hydrolyzed to the more stable kynurenine. However, recent evidence challenges this long-held belief, revealing a more complex and nuanced picture of NFK's stability and reactivity, both in laboratory settings (in vitro) and within living organisms (in vivo). This guide provides a comprehensive comparison of the stability of NFK and kynurenine, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals.
The Kynurenine Pathway: A Brief Overview
The kynurenine pathway is the primary route for tryptophan degradation in mammals, accounting for the catabolism of approximately 99% of ingested tryptophan not utilized for protein synthesis.[1] The pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to this compound.[2][3][4] Subsequently, NFK is traditionally understood to be hydrolyzed by formamidases to produce kynurenine, a pivotal metabolite that sits at a branching point of the pathway.[5] Kynurenine can then be further metabolized into several neuroactive and immunomodulatory compounds.
Caption: The initial steps of the Kynurenine Pathway.
In Vitro Stability: A Tale of Two Molecules
Recent studies have demonstrated a significant disparity in the in vitro stability of NFK and kynurenine, particularly under physiological conditions. While kynurenine exhibits considerable stability, NFK is prone to non-enzymatic degradation pathways that have been largely overlooked until recently.
A key study has shown that at physiological pH (7.4) and temperature (37°C), a significant portion of NFK degrades into metabolites other than kynurenine. In one experiment, after three days of incubation under these conditions, only 34.2% of the initial NFK was converted to kynurenine, with the majority disappearing through an alternative route. In stark contrast, kynurenine remained stable under the same conditions.
This instability of NFK is attributed to its spontaneous deamination to an electrophilic intermediate, NFK-carboxyketoalkene (NFK-CKA). This highly reactive molecule can rapidly form adducts with biological nucleophiles such as cysteine and glutathione, which are crucial intracellular antioxidants. This novel, non-enzymatic branch of the kynurenine pathway highlights a previously unknown chemical fate for NFK.
The stability of NFK is also highly dependent on pH. Deviations from neutral pH can significantly accelerate its degradation. For instance, mildly alkaline conditions (pH 8.5) lead to rapid NFK degradation, which is not observed for kynurenine. Conversely, acidic conditions, such as those created by the addition of trichloroacetic acid (a common deproteinizing agent in metabolomics), can lead to the rapid and almost complete hydrolysis of NFK to kynurenine. This has significant implications for sample preparation in research, as the chosen methodology can drastically alter the perceived concentrations of NFK and kynurenine.
| Condition | This compound (NFK) Stability | Kynurenine Stability | Primary Degradation/Conversion | Reference |
| Physiological (pH 7.4, 37°C) | Unstable; significant degradation over 3 days. | Stable. | Deamination to NFK-CKA and subsequent adduction with nucleophiles; minor conversion to kynurenine. | |
| Mildly Alkaline (pH 8.5) | Rapid degradation. | Stable. | Not fully characterized, but distinct from conversion to kynurenine. | |
| Acidic (e.g., with TCA) | Highly unstable; rapid conversion to kynurenine. | Stable. | Hydrolysis to kynurenine. |
In Vivo Stability: The Influence of the Biological Milieu
The in vivo stability of NFK and kynurenine is influenced by the enzymatic landscape of different tissues and biological fluids. While NFK is inherently less stable than kynurenine, the presence of hydrolytic enzymes, such as formamidases, can significantly accelerate its conversion to kynurenine, thus dominating its metabolic fate in certain environments.
In tissues and fluids with high hydrolytic enzyme activity, such as the blood and extracellular fluids, the enzymatic conversion of NFK to kynurenine is expected to be the primary pathway. Serum hydrolases have been shown to hydrolyze NFK to kynurenine approximately three times faster than NFK deaminates non-enzymatically. This suggests that in the bloodstream, the half-life of NFK is likely to be very short, with rapid conversion to kynurenine.
However, in cellular compartments or tissues with lower abundance of these hydrolytic enzymes, the non-enzymatic degradation of NFK may play a more significant role. For example, in the lens of the eye, where structural proteins are predominant, NFK might be more prone to forming adducts with proteins and other nucleophiles.
Kynurenine, on the other hand, is generally considered a stable metabolite in circulation. Its levels in blood are routinely measured as a biomarker in various diseases. While it is further metabolized by downstream enzymes, it does not appear to undergo the same rapid, non-enzymatic degradation as NFK. The stability of kynurenine and other tryptophan metabolites in frozen serum or plasma samples has been shown to be good under long-term storage conditions.
| Biological Compartment | This compound (NFK) Stability | Kynurenine Stability | Dominant Metabolic Fate of NFK | Reference |
| Blood/Serum/Plasma | Low; rapidly converted. | High. | Enzymatic hydrolysis to kynurenine. | |
| Tissues with low hydrolytic enzymes | Potentially low due to non-enzymatic reactions. | High. | Potential for non-enzymatic adduction to nucleophiles. |
Experimental Protocols
In Vitro Stability Assessment
A common method to assess the in vitro stability of metabolites involves incubating the compound in a biologically relevant matrix and monitoring its concentration over time.
Caption: A typical workflow for an in vitro stability assay.
Protocol:
-
Preparation of Incubation Matrix: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline at pH 7.4). For enzymatic stability, liver microsomes or hepatocytes can be used as the matrix.
-
Compound Spiking: Add a known concentration of this compound or kynurenine to the pre-warmed incubation matrix.
-
Incubation: Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes, and longer for extended studies), collect aliquots of the incubation mixture.
-
Reaction Quenching: Immediately stop the reaction in the collected aliquots by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile or methanol), to precipitate proteins and halt enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound and any potential metabolites using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation rate and calculate the half-life (t½).
In Vivo Stability Assessment (Conceptual)
Directly measuring the in vivo stability of an endogenous metabolite like NFK is complex. However, insights can be gained through pharmacokinetic studies involving the administration of labeled compounds and subsequent analysis of biological fluids.
Conceptual Workflow:
-
Administration: Administer a stable isotope-labeled version of NFK or kynurenine to a test subject (e.g., intravenously or orally).
-
Blood Sampling: Collect blood samples at multiple time points post-administration.
-
Sample Processing: Process the blood samples to obtain plasma or serum, ensuring rapid handling and appropriate storage to prevent ex vivo degradation. The use of neutral pH buffers during sample processing is crucial to prevent artificial degradation of NFK.
-
Bioanalysis: Quantify the concentrations of the labeled parent compound and its metabolites in the plasma/serum samples using LC-MS/MS.
-
Pharmacokinetic Analysis: Model the concentration-time data to determine pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.
Conclusion and Future Directions
The traditional view of this compound as a simple, transient precursor to kynurenine is an oversimplification. Emerging evidence clearly demonstrates that NFK is an inherently unstable molecule with a rich and previously unappreciated chemistry, particularly its propensity for non-enzymatic reactions with biological nucleophiles. In contrast, kynurenine is a comparatively stable metabolite.
This disparity in stability has profound implications for researchers in the fields of immunology, neuroscience, and drug discovery. The reactivity of NFK suggests it may have biological functions independent of its conversion to kynurenine, potentially through the modification of proteins and the scavenging of antioxidants. Furthermore, the instability of NFK necessitates a critical re-evaluation of sample handling and analytical methodologies to ensure accurate measurement of kynurenine pathway metabolites.
Future research should focus on elucidating the full extent of NFK's non-enzymatic reactivity in vivo and identifying the specific protein targets of NFK-CKA adduction. A deeper understanding of the factors that govern the balance between the enzymatic hydrolysis and non-enzymatic degradation of NFK in different tissues will be crucial for unraveling its true physiological and pathological roles. For drug development professionals targeting the kynurenine pathway, this newfound understanding of NFK's chemistry opens up new avenues for therapeutic intervention and highlights the importance of considering the stability of all metabolites in the pathway.
References
- 1. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Kynurenine Pathway Metabolites as Candidate Diagnostic Biomarkers for Pituitary Adenoma: A Case–Control Study [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
A Critical Evaluation of N-Formylkynurenine's Role in Excitotoxicity Compared to Quinolinic Acid
Publication Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The kynurenine pathway, the principal metabolic route of tryptophan degradation, produces several neuroactive compounds. Among these, quinolinic acid (QUIN) is a well-documented excitotoxin implicated in the pathology of numerous neurodegenerative diseases. Its precursor, N-Formylkynurenine (NFK), is the initial product of tryptophan oxidation. This guide provides a critical comparison of the excitotoxic roles of NFK and QUIN, summarizing quantitative data, detailing experimental methodologies for assessing excitotoxicity, and illustrating the biochemical and signaling pathways involved. The evidence overwhelmingly identifies QUIN as the direct excitotoxic agent, acting as an N-methyl-D-aspartate (NMDA) receptor agonist, while NFK's role appears to be indirect, primarily serving as a transient metabolic intermediate with no documented direct excitotoxic activity.
Introduction: The Kynurenine Pathway
Over 95% of dietary tryptophan is metabolized through the kynurenine pathway (KP).[1] The first and rate-limiting step is the oxidation of tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) to form this compound (NFK).[2] NFK is a generally unstable compound that is rapidly hydrolyzed by formamidase to yield kynurenine.[1][2] Kynurenine sits at a critical metabolic branch point, from which it can be converted into the neuroprotective NMDA receptor antagonist, kynurenic acid (KYNA), or, through a series of enzymatic steps, into the neurotoxic NMDA receptor agonist, quinolinic acid (QUIN).[3] The balance between the KYNA and QUIN branches is crucial for neuronal health and is often dysregulated in inflammatory and neurodegenerative conditions.
Figure 1. Simplified diagram of the Kynurenine Pathway.
Comparative Analysis of Excitotoxicity
Excitotoxicity is a pathological process where excessive stimulation of excitatory amino acid receptors, primarily the NMDA receptor, leads to neuronal damage and death. This mechanism is a key contributor to neuronal loss in stroke and various neurodegenerative diseases.
Quinolinic Acid (QUIN): A Confirmed Excitotoxin
Quinolinic acid is a selective agonist of the NMDA receptor. Its excitotoxicity is mediated by the over-activation of NMDA receptors, leading to a massive influx of Ca²⁺ into neurons. This calcium overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), activation of proteases and caspases, and ultimately, cell death. QUIN's neurotoxicity is particularly potent in brain regions rich in NMDA receptors, such as the hippocampus and striatum.
This compound (NFK): An Indirect Precursor
In stark contrast to QUIN, there is no substantive evidence in the scientific literature to suggest that NFK is a direct excitotoxin. It is not known to act as an agonist at any excitatory amino acid receptor. Its significance in neurotoxicity is currently understood to be indirect, serving as the obligate precursor to the downstream metabolites, including QUIN. Recent research suggests that under physiological conditions, NFK is not only hydrolyzed to kynurenine but can also deaminate into an electrophilic form that scavenges nucleophiles like glutathione, indicating a potential role in redox modulation rather than direct excitotoxicity.
Quantitative Data Presentation
The following table summarizes the available quantitative data regarding the excitotoxic potential of QUIN and NFK. The disparity in available data underscores the focus of research on QUIN as the active toxin.
| Parameter | Quinolinic Acid (QUIN) | This compound (NFK) | Source(s) |
| Mechanism of Action | NMDA Receptor Agonist | Metabolic Precursor | |
| EC₅₀ (NMDA Receptor Activation) | ~2.3 mM (in cultured mouse hippocampal neurons) | Not Reported / Not Applicable | |
| EC₅₀ (Induction of Depolarization) | 228 µM (extracellular, rat cerebral cortex) | Not Reported / Not Applicable | |
| Observed Neurotoxic Conc. | >150 nM (in vitro) | Not Reported / Not Applicable | |
| Pro-oxidant Activity | Forms complexes with Fe²⁺, increasing ROS | May form electrophilic intermediates that react with antioxidants |
Signaling Pathways and Experimental Workflows
Quinolinic Acid-Mediated Excitotoxic Signaling
The excitotoxicity induced by QUIN follows a well-established pathway initiated by NMDA receptor activation.
Figure 2. Signaling cascade of quinolinic acid excitotoxicity.
General Experimental Workflow for Excitotoxicity Assessment
Evaluating the neuroprotective or neurotoxic potential of compounds like QUIN typically involves a standardized in vitro workflow.
Figure 3. A typical experimental workflow for excitotoxicity studies.
Detailed Experimental Protocols
Assessing excitotoxicity requires robust and reproducible methods. Below are summarized protocols based on common practices in the field.
A. Primary Neuronal Culture & Compound Treatment:
-
Cell Source: Cortical or hippocampal neurons are typically dissected from embryonic day 15-18 mice or rats.
-
Plating: Cells are dissociated and plated on poly-D-lysine (or similar) coated plates or coverslips at a specific density.
-
Maturation: Cultures are maintained in a suitable neurobasal medium with supplements for 7-14 days to allow for maturation and synapse formation.
-
Treatment: The mature cultures are exposed to the test compound (e.g., QUIN) at various concentrations for a defined period, often 24 to 48 hours.
B. Cell Viability and Death Assays:
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released into the culture medium from damaged cells with compromised membrane integrity, indicating necrosis. The medium is collected, and a colorimetric assay is performed according to the manufacturer's instructions.
-
MTT/MTS Assay: This colorimetric assay measures the metabolic activity of living cells. Viable cells with active dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. A decrease in signal indicates reduced cell viability.
-
Fluorescent Imaging:
-
Calcium Imaging: Cells are loaded with Ca²⁺ indicators like Fura-2 or Fluo-4. An increase in fluorescence upon compound application indicates Ca²⁺ influx.
-
ROS Detection: Dyes like DCFDA are used to measure intracellular reactive oxygen species.
-
Apoptosis/Necrosis Staining: A combination of dyes such as Hoechst 33342 (stains all nuclei), Propidium Iodide (stains nuclei of necrotic cells), and Annexin V (stains apoptotic cells) is used to quantify different modes of cell death via fluorescence microscopy.
-
Critical Evaluation and Conclusion
The comparative analysis reveals a clear distinction between the roles of this compound and Quinolinic Acid in excitotoxicity.
-
Quinolinic Acid is a confirmed, direct-acting excitotoxin. Its mechanism via NMDA receptor agonism is well-characterized, and its neurotoxic effects are quantifiable and reproducible in vitro and in vivo. Its accumulation in the brain during neuroinflammatory conditions is a significant factor in the pathology of several CNS disorders.
-
This compound , by contrast, has no documented direct excitotoxic activity. Its role is that of a metabolic precursor. The instability of NFK and its rapid conversion to kynurenine mean that its direct interaction with neuronal receptors is highly unlikely to be physiologically significant. Its primary contribution to excitotoxicity is indirect, by providing the substrate for the downstream synthesis of QUIN.
References
- 1. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-Formylkynurenine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of N-Formylkynurenine, an intermediate in the catabolism of tryptophan.[1][2] While this compound is not classified as a hazardous chemical by the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is categorized as a combustible solid and may emit toxic fumes under fire conditions, necessitating careful handling and disposal.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for this compound and adhere to general laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Wear tightly fitting safety goggles with side-shields.[3]
-
Handle with appropriate chemical-resistant gloves; inspect them before use.
-
Wear a lab coat or other protective clothing.
-
Ensure adequate ventilation in the work area to avoid inhalation of any dust.
Spill Response: In the event of a spill, keep unnecessary personnel away. For containment, soak up the spill with an inert absorbent material and collect it in a suitable, closed container for disposal. Avoid generating dust.
Step-by-Step Disposal Protocol
The following procedure is based on general laboratory chemical waste management guidelines and should be adapted to comply with your institution's specific policies and local regulations.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. This will dictate the appropriate disposal route.
-
Segregate Incompatibles: Do not mix this compound waste with incompatible materials. Store it separately from strong oxidizing agents. As a general rule, keep acids and bases separate, and do not mix organic and aqueous waste streams unless specifically permitted by your institution's waste management plan.
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container: Use a container that is chemically compatible with this compound. Plastic containers are often preferred for chemical waste. The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.
-
Properly Label the Container: Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate concentration and quantity. Ensure the label is legible and securely attached.
Step 3: Accumulation and Storage
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Keep Containers Closed: Waste containers must remain closed except when adding waste.
-
Storage Limits: Adhere to the storage limits for your SAA. A maximum of 55 gallons of hazardous waste is a common limit. For acutely toxic chemical waste, the limit is much lower (e.g., one quart of liquid or one kilogram of solid). While this compound is not listed as acutely toxic, it is prudent to minimize accumulated waste.
Step 4: Disposal and Removal
-
Do Not Dispose Down the Drain: Hazardous chemicals should never be poured down the drain. Only certain non-hazardous, water-soluble materials in small quantities may be drain-disposed, and this compound does not meet these criteria.
-
Do Not Dispose in Regular Trash: Chemicals should not be disposed of in the regular trash unless they are confirmed to be non-hazardous and meet specific criteria, which is not the recommended practice for this compound.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous material disposal company for waste pickup. Excess and expired this compound should be offered to a licensed disposal company. Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative parameters for laboratory chemical waste management.
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kilogram (solid) | |
| pH for Drain Disposal (if permissible) | Between 5.5 and 10.5 | |
| Maximum Storage Time in SAA (partially filled) | Up to 1 year | |
| Removal Time After Container is Full | Within 3 days |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Formylkynurenine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized research chemicals like N-Formylkynurenine. Due to a lack of comprehensive, publicly available toxicological data, this compound should be handled with a precautionary approach, treating it as a potentially hazardous substance. This guide provides essential safety and logistical information for the operational handling and disposal of this compound, empowering you to proceed with your research confidently and safely.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
Given the unknown hazard profile of this compound, a robust personal protective equipment strategy is crucial to minimize potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment | Specifications and Rationale |
| Receiving and Inspection | - Lab coat- Safety glasses with side shields- Nitrile gloves | Protects against incidental contact with potentially contaminated packaging. |
| Weighing and Transferring (Solid) | - Disposable gown with tight-fitting cuffs- Chemical splash goggles- Face shield- Double nitrile gloves- NIOSH-approved N95 respirator | Provides a high level of protection against inhalation of fine particles and splashes. All manipulations of the solid compound that could generate dust should be performed within a ventilated enclosure like a powder-containment hood or a glove box.[1] |
| Solution Preparation and Handling | - Lab coat or disposable gown- Chemical splash goggles- Double nitrile gloves | Protects against splashes and direct skin contact. |
| Spill Cleanup | - Disposable gown- Chemical splash goggles- Face shield- Heavy-duty nitrile or butyl rubber gloves- NIOSH-approved respirator with appropriate cartridges | Ensures comprehensive protection during emergency response to a spill. |
| Waste Disposal | - Lab coat- Safety glasses with side shields- Nitrile gloves | Standard PPE for handling sealed hazardous waste containers. |
Note: Always inspect gloves for any signs of degradation or punctures before use. After handling the compound, remove gloves and wash your hands thoroughly. Contaminated PPE should be disposed of as hazardous waste.
Operational Plan: A Step-by-Step Protocol for Safe Handling
A structured workflow is essential to minimize risks when working with this compound. The following diagram illustrates the key stages of handling, from initial receipt to final storage.
Experimental Protocol:
-
Preparation: Before handling, designate a specific work area, preferably within a chemical fume hood or other ventilated enclosure. Ensure that all necessary PPE and spill cleanup materials are readily accessible.
-
Weighing and Transfer: When weighing the solid compound, do so within a fume hood or a powder containment hood to minimize the risk of inhaling dust.[1] Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Decontamination: After each use, thoroughly decontaminate the work area, including benchtops and equipment, with an appropriate cleaning agent.
Spill and Disposal Plan: Managing Contamination and Waste
Accidents can happen, and a clear plan for spill cleanup and waste disposal is critical for maintaining a safe laboratory environment.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don PPE: Put on the appropriate PPE for spill cleanup as outlined in the table above.
-
Contain the Spill: For a solid spill, gently cover it with absorbent material to prevent the powder from becoming airborne. For a liquid spill, create a dike around the spill using absorbent pads or other containment materials.
-
Clean Up:
-
Solid Spills: Carefully sweep the contained solid into a designated hazardous waste container. Avoid creating dust. The area can then be wiped with a damp cloth, which should also be disposed of as hazardous waste.
-
Liquid Spills: Use absorbent pads to soak up the spill, working from the outside in. Place all used absorbent materials into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water or an appropriate laboratory disinfectant.
Waste Disposal Plan:
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous material disposal company.[2] Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[2] Do not dispose of this compound down the drain or in regular trash.
By adhering to these stringent safety protocols, researchers can confidently and responsibly handle this compound, ensuring both personal safety and the integrity of their vital work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
